molecular formula C9H18ClN3O2 B1272287 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride CAS No. 701290-61-1

1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride

Cat. No.: B1272287
CAS No.: 701290-61-1
M. Wt: 235.71 g/mol
InChI Key: XVBIHUFEURWNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride ( 917758-58-8) is a high-purity chemical intermediate with the molecular formula C 9 H 18 ClN 3 O 2 and a molecular weight of 235.71 g/mol . This compound is a salt form that features both an acetylpiperazine and a primary amine group, making it a versatile building block for medicinal chemistry and drug discovery research. The acetylpiperazine moiety is a privileged structure in pharmaceutical development, often employed in the design of biologically active molecules . Research indicates that derivatives containing the 4-acetylpiperazin-1-yl group have been identified as key scaffolds in the development of potent inhibitors, such as phosphoinositide 3-kinase (PI3K) inhibitors, which are a promising class of compounds for targeted cancer therapy . The presence of the 3-aminopropan-1-one linker in the structure provides a flexible spacer that can be utilized to conjugate the acetylpiperazine fragment to other pharmacophores, enabling researchers to optimize the physicochemical and pharmacokinetic properties of their target molecules. This chemical is offered as a solid and should be stored in a tightly closed container in a cool, dry, and well-ventilated place . It is intended for use in laboratory research and development as a synthetic intermediate. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.ClH/c1-8(13)11-4-6-12(7-5-11)9(14)2-3-10;/h2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBIHUFEURWNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373326
Record name 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701290-61-1
Record name 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 701290-61-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride (CAS No: 701290-61-1, 917758-58-8). As a molecule of interest in pharmaceutical research, a thorough understanding of its characteristics is paramount for formulation development, analytical method development, and predicting its behavior in biological systems. This document synthesizes available data with theoretical predictions based on the analysis of structurally related compounds. Detailed experimental protocols for the determination of key parameters are provided to ensure methodological rigor and reproducibility.

Introduction and Molecular Structure

This compound is a piperazine derivative characterized by an N-acetyl group and a 3-aminopropan-1-one substituent. The hydrochloride salt form is common for amine-containing active pharmaceutical ingredients (APIs) to enhance stability and aqueous solubility. The structural features, including the amide, ketone, and primary and tertiary amines, dictate its physicochemical properties and potential pharmacological activity.

Figure 1: Chemical structure of this compound.

Table 1: General Properties

PropertyValueSource
Chemical Formula C₉H₁₈ClN₃O₂[1][2]
Molecular Weight 235.71 g/mol [2]
CAS Number 701290-61-1, 917758-58-8[1][2]
Appearance White to off-white solid (predicted)General knowledge

Melting Point

The melting point is a critical parameter for the identification and purity assessment of a crystalline solid.

Table 2: Melting Point Data

CompoundMelting Point (°C)
This compound207-208
Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point should be performed using a calibrated digital melting point apparatus. This method offers precision and reproducibility.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating Profile: A rapid heating rate can be used to approximate the melting point. Subsequently, a new sample is heated slowly (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample and the thermometer, ensuring an accurate measurement. A large sample size can lead to a broader melting range due to uneven heat distribution.

Melting_Point_Workflow start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary Tube (2-3 mm height) prep->load place Place in Melting Point Apparatus load->place heat_fast Rapid Heating to Approximate MP place->heat_fast heat_slow Slow Heating (1-2 °C/min) place->heat_slow Start 20°C below approx. MP cool Cool Apparatus heat_fast->cool cool->load cool->place observe Observe Melting heat_slow->observe record Record Melting Range observe->record end End record->end

Figure 2: Workflow for melting point determination.

Solubility

The solubility of an API is a critical factor influencing its bioavailability and formulation design. As a hydrochloride salt, 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one is expected to have good aqueous solubility.

Predicted Solubility Profile

Table 3: Predicted Solubility

SolventPredicted SolubilityRationale
Water Highly SolubleHydrochloride salt of a polar molecule. Piperazine dihydrochloride is highly soluble in water[3].
Ethanol SolublePolar protic solvent capable of hydrogen bonding. Piperazine dihydrochloride is soluble in ethanol[3].
DMSO SolublePolar aprotic solvent with a high capacity to dissolve a wide range of compounds.
Acetonitrile Sparingly SolubleLess polar than water and ethanol.
Non-polar solvents (e.g., Hexane) InsolubleThe molecule is highly polar.
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation: An excess of the solid compound is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV.

  • pH Measurement: For aqueous solutions, the pH of the saturated solution should be measured.

Trustworthiness of the Protocol: The inclusion of an excess of solid material and allowing sufficient time for equilibration ensures that the measured concentration represents the true thermodynamic solubility. Analysis by a specific method like HPLC confirms the identity and purity of the dissolved substance.

Acidity and Basicity (pKa)

The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding. 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one has two basic nitrogen atoms: the primary amine and the non-acetylated piperazine nitrogen.

Predicted pKa Values

The pKa of the primary amino group is expected to be in the typical range for primary alkylamines (around 9-10). The basicity of the piperazine ring is influenced by the N-acetyl group. The pKa of piperazine itself has two values, approximately 9.73 and 5.35[5]. The N-acetyl group is electron-withdrawing, which is expected to decrease the basicity of the adjacent nitrogen. The pKa of N-acetylpiperazine is reported to be around 7.9[6]. Therefore, the pKa of the tertiary amine in the piperazine ring of the target molecule is predicted to be in the range of 7-8.

Table 4: Predicted and Analogous pKa Values

GroupPredicted pKaAnalogous CompoundpKa of Analog
Primary Amine (-NH₂) ~9-10Alkylamines~9-10
Piperazine Tertiary Amine ~7-8N-acetylpiperazine7.9[6]
Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa values.

Methodology:

  • Solution Preparation: A precise amount of the compound is dissolved in deionized water or a suitable co-solvent to a known concentration. The ionic strength of the solution is kept constant using an inert salt like KCl.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first or second derivative of the titration curve.

Expertise in Interpretation: For a molecule with multiple ionizable groups, the titration curve will show multiple inflection points. Assigning the correct pKa to each functional group requires an understanding of their relative basicities.

pKa_Determination cluster_workflow Potentiometric Titration Workflow A Prepare Solution of Compound (Known Concentration, Constant Ionic Strength) B Titrate with Standardized Acid or Base A->B C Monitor pH Continuously B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine Equivalence Points (Derivative Analysis) D->E F Calculate pKa at Half-Equivalence Points E->F

Figure 3: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis provides detailed information about the molecular structure and is essential for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Based on the structure and data from similar compounds, the following chemical shifts can be predicted.

Table 5: Predicted ¹H NMR Chemical Shifts (in D₂O)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-C(=O)CH₃ ~2.1s
Piperazine -CH₂- ~2.4 - 2.6 and ~3.4 - 3.6m
-C(=O)CH₂CH₂- ~2.8t
-CH₂CH₂NH₃⁺ ~3.2t

Table 6: Predicted ¹³C NMR Chemical Shifts (in D₂O)

CarbonPredicted Chemical Shift (ppm)
-C(=O)CH₃ ~21
-CH₂CH₂NH₃⁺ ~38
Piperazine -CH₂- ~41, ~45, ~50, ~53
-C(=O)CH₂CH₂- ~48
-C(=O)CH₃ ~171
-C(=O)CH₂CH₂- ~173

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: The experiment is run on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include spectral width (e.g., 0-12 ppm), acquisition time (2-4 s), and relaxation delay (1-5 s).

  • ¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is used. A wider spectral width is required (e.g., 0-200 ppm). Due to the low natural abundance of ¹³C, a larger number of scans is typically needed.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Table 7: Predicted Characteristic FTIR Peaks

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (primary amine salt) 3200-2800 (broad)Strong
C-H stretch (aliphatic) 2950-2850Medium-Strong
C=O stretch (ketone) ~1710Strong
C=O stretch (amide) ~1640Strong
N-H bend (primary amine) ~1600Medium

Methodology (ATR):

  • Background Spectrum: A background spectrum of the clean ATR crystal is collected.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Collection: The spectrum is recorded.

Methodology (KBr Pellet):

  • Sample Preparation: A small amount of the sample (1-2 mg) is ground with dry KBr (100-200 mg) to a fine powder.

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Data Collection: The pellet is placed in the sample holder of the FTIR spectrometer and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

Upon ionization (e.g., by electrospray ionization, ESI), the compound is expected to show a protonated molecular ion [M+H]⁺. The fragmentation pattern will likely involve cleavage of the piperazine ring and the side chains.

Table 8: Predicted Key Mass Fragments

m/zPredicted Fragment
236.16 [M+H]⁺ (C₉H₁₉N₃O₂⁺)
127.09 [C₆H₁₁N₂O]⁺ (N-acetylpiperazine fragment)
85.06 [C₄H₉N₂]⁺ (Piperazine fragment after loss of acetyl group)
56.05 [C₃H₆N]⁺ (Fragment from the aminopropanone chain)

Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol/water).

  • Chromatography: The sample is injected into a liquid chromatograph (LC) for separation, typically using a C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid.

  • Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an ESI source.

  • Data Acquisition: Full scan MS data is acquired to identify the molecular ion. Tandem MS (MS/MS) experiments are performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain the fragmentation pattern.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. While experimental data for this specific molecule is limited in the public domain, a robust profile has been constructed through the analysis of its structural motifs and comparison with analogous compounds. The provided experimental protocols offer a framework for the rigorous in-house characterization of this and similar molecules, ensuring data integrity and facilitating its progression through the drug development pipeline.

References

  • Solubility of Things. (n.d.). Piperazine Dihydrochloride. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • CORE. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of the degree of N-acetylation (DA) of chitin and chitosan in the presence of water by first derivative ATR FTIR spectroscopy. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental and calculated FT-IR of N-acetylisatin. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 1-Acetylpiperazine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). pKa values of common substituted piperazines. Retrieved January 15, 2026, from [Link]

  • PubMed. (2006, July). [Study on N-acetylated chitosans by FTIR and XRD]. Retrieved January 15, 2026, from [Link]

  • PubMed. (2008, May 8). Vibrational analysis of N-acetyl-alpha-D-glucosamine and beta-D-glucuronic acid. Retrieved January 15, 2026, from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved January 15, 2026, from [Link]

  • SpringerLink. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Retrieved January 15, 2026, from [Link]

  • PubMed. (2006, July). [Study on N-acetylated chitosans by FTIR and XRD]. Retrieved January 15, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021, October 1). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. Retrieved January 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). Piperazine Dihydrochloride. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved January 15, 2026, from [Link]

  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved January 15, 2026, from [Link]

  • PubMed Central. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved January 15, 2026, from [Link]

  • PubMed Central. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved January 15, 2026, from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 15, 2026, from [Link]

  • PubMed. (1982, December). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Retrieved January 15, 2026, from [Link]

  • Oakwood Chemical. (n.d.). 1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one hydrochloride. Retrieved January 15, 2026, from [Link]

  • Semantic Scholar. (2009, July 15). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 15, 2026, from [https://www.semanticscholar.org/paper/Table-4-from-pKa-Values-of-Some-Piperazines-at-(298%2C-Khalili-Henni/068b5558190d65b128540c436b772719a86a6a2a]([Link]

  • ResearchGate. (n.d.). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved January 15, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Retrieved January 15, 2026, from [Link]

  • MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-ol. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-1,2-propanediol. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the elucidation of the mechanism of action for the novel compound, 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride. Based on a structural analysis of its core acetylpiperazine moiety, a feature prevalent in numerous centrally active pharmacological agents, we hypothesize its primary activity as a modulator of key neurotransmitter systems.[1][2] This document provides a detailed, step-by-step experimental framework designed to rigorously test this hypothesis. The protocols described herein are intended to serve as a robust starting point for researchers and drug development professionals seeking to characterize the pharmacological profile of this and structurally related compounds.

Introduction and Structural Rationale

The piperazine ring is a cornerstone of modern medicinal chemistry, forming the scaffold for a wide array of drugs with significant pharmacological properties.[1] Many of these compounds exhibit activity at central nervous system (CNS) targets, including neurotransmitter receptors.[2] The specific compound, this compound, features an acetylated piperazine ring linked to a 3-aminopropan-1-one group.[3] While specific targets for this molecule are currently unexplored, its structural similarity to known antipsychotics, antidepressants, and anxiolytics suggests a potential interaction with monoamine neurochemical pathways.[2][4]

The presence of the piperazine heterocycle strongly suggests a potential interaction with G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are common targets for piperazine-containing drugs.[4][5] Furthermore, some piperazine derivatives have been shown to inhibit cholinesterases, enzymes critical for the breakdown of the neurotransmitter acetylcholine.[6] Therefore, a thorough investigation into the mechanism of action of this compound should prioritize these target classes.

Hypothesized Mechanisms of Action

Primary Hypothesis: Modulation of Dopamine and Serotonin Receptors

Given the prevalence of piperazine derivatives that act on dopaminergic and serotonergic systems, the primary hypothesis is that this compound functions as a ligand for one or more subtypes of dopamine (D1-D5) and serotonin (5-HT) receptors.[5][7] The nature of this interaction could be agonistic, antagonistic, or allosteric.

Secondary Hypothesis: Inhibition of Cholinesterases

As a secondary possibility, the compound may act as an inhibitor of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE).[6] Inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, a mechanism of action for drugs used to treat Alzheimer's disease and other cognitive disorders.

The following diagram illustrates the proposed initial screening cascade to test these hypotheses.

G Compound 1-(4-Acetylpiperazin-1-yl) -3-aminopropan-1-one HCl PrimaryScreen Primary Screening Panel (Receptor Binding Assays) Compound->PrimaryScreen SecondaryScreen Secondary Screening (Enzyme Inhibition Assays) Compound->SecondaryScreen Dopamine Dopamine Receptors (D1, D2, D3, D4, D5) PrimaryScreen->Dopamine Serotonin Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) PrimaryScreen->Serotonin FunctionalAssays Functional Assays (e.g., cAMP, Calcium Flux) Dopamine->FunctionalAssays If binding is confirmed Serotonin->FunctionalAssays If binding is confirmed AChE Acetylcholinesterase (AChE) SecondaryScreen->AChE BChE Butyrylcholinesterase (BChE) SecondaryScreen->BChE SAR Structure-Activity Relationship (SAR) Studies FunctionalAssays->SAR

Caption: Initial screening workflow for mechanistic elucidation.

Experimental Workflows for Mechanistic Elucidation

Primary Target Validation: Receptor Binding Assays

The initial step is to determine if the compound binds to the hypothesized receptor targets. Radioligand binding assays are a standard and effective method for this purpose.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing Dopamine D2 or Serotonin 5-HT2A receptors).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors or [³H]-Ketanserin for 5-HT2A receptors).

    • Add increasing concentrations of the test compound (this compound), typically from 10⁻¹⁰ M to 10⁻⁵ M.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at a specific temperature and for a duration determined by the receptor's kinetics (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Characterization: GPCR Signaling Assays

If binding is confirmed, the next step is to determine the functional consequence of this binding (i.e., is the compound an agonist, antagonist, or inverse agonist?).

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

Many dopamine and serotonin receptors are coupled to Gs or Gi proteins, which modulate the production of cyclic AMP (cAMP).

  • Cell Preparation:

    • Use a cell line expressing the receptor of interest (e.g., CHO-K1 cells expressing the Dopamine D1 receptor).

    • Plate the cells in a 96-well plate and allow them to attach overnight.

  • Agonist Mode:

    • Treat the cells with increasing concentrations of the test compound.

    • Include a known agonist as a positive control.

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a fixed concentration of a known agonist (typically at its EC₈₀ concentration).

    • Incubate and measure cAMP levels as described above.

  • Data Analysis:

    • For agonist activity, plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.

The following diagram illustrates a typical GPCR signaling pathway that could be modulated by the test compound.

G cluster_membrane Cell Membrane Receptor GPCR (e.g., D2 Receptor) G_Protein G Protein (Gi) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Test Compound (Antagonist) Ligand->Receptor Binds & blocks Agonist Dopamine (Agonist) Agonist->Receptor Binding inhibited ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., ↓ Gene Transcription) PKA->CellularResponse Phosphorylates targets

Caption: Hypothesized antagonistic action at a Gi-coupled receptor.

Secondary Target Validation: Cholinesterase Inhibition Assays

To test the secondary hypothesis, a direct enzymatic assay is required.

Experimental Protocol: Ellman's Assay for AChE/BChE Inhibition

  • Reagent Preparation:

    • Prepare a solution of the enzyme (AChE from electric eel or BChE from equine serum).

    • Prepare a solution of the substrate (acetylthiocholine or butyrylthiocholine).

    • Prepare a solution of Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution and the test compound at various concentrations.

    • Include a known inhibitor (e.g., tacrine) as a positive control.[6]

    • Pre-incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate and DTNB.

    • The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

    • Measure the absorbance of the yellow product over time using a plate reader at 412 nm.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format.

Table 1: Summary of In Vitro Pharmacological Profile

TargetAssay TypeResult (Ki or IC₅₀, µM)Functional Activity
Dopamine Receptors
D1Radioligand Binding
D2Radioligand Binding
D3Radioligand Binding
D4Radioligand Binding
D5Radioligand Binding
Serotonin Receptors
5-HT1ARadioligand Binding
5-HT2ARadioligand Binding
5-HT2CRadioligand Binding
Cholinesterases
AChEEnzyme InhibitionNot Applicable
BChEEnzyme InhibitionNot Applicable

A potent interaction would typically be in the nanomolar to low micromolar range. A high Ki or IC₅₀ value would suggest that the compound is unlikely to have a significant physiological effect on that target at therapeutic concentrations. The functional assays will then build upon these initial findings to create a complete pharmacological profile.

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial characterization of this compound. By systematically evaluating its potential interactions with high-value CNS targets, researchers can efficiently determine its primary mechanism of action. The proposed workflows, from initial binding studies to functional and enzymatic assays, represent a self-validating system that will provide a clear and comprehensive understanding of this novel compound's pharmacological properties, paving the way for further preclinical development.

References

  • Gülçin, İ., et al. (2022). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Journal of Biochemical and Molecular Toxicology, e23259. Available at: [Link]

  • Simmler, L. D., et al. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research & Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • Singh, S., et al. (2015). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Medicinal Chemistry, 22(9), 1109-1141. Available at: [Link]

  • López-Muñoz, F., & Alamo, C. (2013). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Current Medicinal Chemistry, 20(2), 208-228. Available at: [Link]

  • Elliott, J. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-436. Available at: [Link]

  • Taylor & Francis. (n.d.). Biological activity – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Turner, A. J., & Tipton, K. F. (1972). Amino ketone formation and aminopropanol-dehydrogenase activity in rat-liver preparations. Biochemical Journal, 130(3), 765-772. Available at: [Link]

  • Wang, Z., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. Molecules, 18(12), 14787-14805. Available at: [Link]

  • Oh, S. J., et al. (1999). Synthesis of piperazine derivatives and evaluation of their antihistamine and antibradykinin effects. Bioorganic & Medicinal Chemistry Letters, 9(18), 2727-2730. Available at: [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(5), 459-467. Available at: [Link]

  • ResearchGate. (n.d.). Biological activity study of formononetin‐containing isopropanolamine derivatives: dual effects of membrane penetration and intracellular action. Available at: [Link]

  • Shingalapur, R. V., et al. (2012). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1124-1131. Available at: [Link]

  • Jacobo-Velázquez, D. A., & Cisneros-Zevallos, L. (2020). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 25(24), 5949. Available at: [Link]

  • Wang, S., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Biological Activities of Amino Acid Derivatives and their Complexes a Review. Research Journal of Pharmacy and Technology, 14(8), 4473-4480. Available at: [Link]

Sources

Unveiling the Molecular Crossroads: A Technical Guide to the Biological Targets of Acetylpiperazine Aminopropanone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide navigates the intricate landscape of acetylpiperazine aminopropanone compounds, a chemical scaffold poised with significant therapeutic potential. As a Senior Application Scientist, the following discourse is designed to transcend a mere recitation of facts, instead offering a deep, mechanistic understanding of how these molecules interact with biological systems. We will explore the causality behind experimental choices and present self-validating protocols, ensuring the information herein is not only authoritative but also immediately applicable in a research and development setting.

Deconstructing the Scaffold: An Introduction to Acetylpiperazine Aminopropanone Derivatives

The therapeutic promise of any small molecule is intrinsically linked to its structure. The acetylpiperazine aminopropanone scaffold represents a confluence of three key functionalities: the acetylpiperazine moiety, a cornerstone in medicinal chemistry renowned for its favorable pharmacokinetic properties[1]; the flexible aminopropanone linker, which allows for precise spatial orientation within a binding pocket; and a variable terminal group, which ultimately dictates target specificity.

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a "privileged structure" in drug discovery, appearing in a multitude of approved drugs.[1] Its presence can enhance aqueous solubility and bioavailability, crucial parameters for effective therapeutics.[1] The acetyl group modulates the basicity of the piperazine nitrogen, influencing its interaction with biological targets and its pharmacokinetic profile.

A Constellation of Targets: Where Do These Compounds Exert Their Influence?

The versatility of the acetylpiperazine aminopropanone scaffold allows for the design of ligands that can interact with a wide array of biological targets. Based on the extensive research into piperazine-containing molecules, we can anticipate engagement with several key protein families.

G-Protein Coupled Receptors (GPCRs): Modulating Cellular Signaling

Arylpiperazine derivatives are well-established as potent ligands for aminergic GPCRs, particularly serotonin and dopamine receptors.[2][3] This makes them highly attractive for the development of drugs targeting central nervous system (CNS) disorders such as schizophrenia, depression, and anxiety.[2][3][4]

  • Serotonin Receptors (5-HTRs): Compounds derived from scaffolds like 1-(4-chlorophenyl)piperazine can act as serotonin receptor agonists or releasing agents.[5] This modulation of the serotonergic system is a cornerstone of many antidepressant and anxiolytic medications.[5]

  • Dopamine Receptors (DRDs): The piperazine moiety is a key pharmacophore in many antipsychotic drugs that target dopamine receptors.[2]

The aminopropanone linker in our scaffold of interest can be hypothesized to position a terminal aromatic or heterocyclic group to interact with the characteristic seven-transmembrane domains of GPCRs, mimicking the endogenous ligands of these receptors.

GPCR_Signaling_Pathway Compound Acetylpiperazine Aminopropanone Compound GPCR G-Protein Coupled Receptor (e.g., 5-HTR) Compound->GPCR Binding & Activation G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Conformational Change Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response Signal Transduction

Kinases: The Switches of Cellular Proliferation and Survival

The piperazine scaffold is a key component of numerous kinase inhibitors used in oncology.[6][7] Drugs like abemaciclib, olaparib, palbociclib, and ribociclib all feature a piperazine ring and are used in the treatment of breast cancer.[6] These molecules typically function by competing with ATP for the kinase's active site, thereby inhibiting downstream signaling pathways that drive cell growth and proliferation. For instance, piperazine-based thiazolidinones have been synthesized as potent inhibitors of VEGFR2 tyrosine kinase, a key player in angiogenesis.[8]

The acetylpiperazine aminopropanone scaffold can be rationally designed to present a warhead that forms specific interactions with the hinge region of a kinase, a common strategy in the development of selective kinase inhibitors.

Kinase_Inhibition_Pathway Compound Acetylpiperazine Aminopropanone Compound Kinase Protein Kinase (e.g., VEGFR2) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (e.g., Proliferation) Phospho_Substrate->Downstream_Signaling Activation

Other Potential Targets

The versatility of the piperazine scaffold extends beyond GPCRs and kinases. Research has highlighted the potential for piperazine derivatives to interact with a variety of other targets, leading to a broad spectrum of biological activities:

  • Anthelmintic Activity: Piperazine and its derivatives can selectively target GABA receptors in helminths, leading to paralysis and expulsion of the parasites.[9]

  • Anticancer Activity: Beyond kinase inhibition, some piperazine derivatives have been shown to induce apoptosis and inhibit cell cycle progression through mechanisms involving proteins like Bcl-2.[10]

  • Anti-inflammatory and Antimicrobial Properties: Various piperazine derivatives have demonstrated anti-inflammatory and antimicrobial effects, suggesting interactions with targets in inflammatory pathways and microbial-specific enzymes.[11]

Target Identification and Validation: A Practical Workflow

Identifying the specific biological target of a novel compound is a critical step in drug discovery. The following is a comprehensive, field-proven workflow for the target identification and validation of acetylpiperazine aminopropanone compounds.

Phase 1: Target Identification using Affinity-Based Proteomics

The cornerstone of modern target identification is affinity chromatography coupled with mass spectrometry.[12][13] This approach allows for the unbiased identification of proteins that physically interact with the compound of interest.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis:

    • Synthesize a derivative of the lead acetylpiperazine aminopropanone compound that incorporates a linker with a reactive handle (e.g., a terminal alkyne or azide for click chemistry, or a carboxylic acid for amine coupling).

    • Causality: The linker should be attached at a position on the molecule that is predicted to be solvent-exposed and not critical for target binding, as determined by preliminary structure-activity relationship (SAR) studies.

  • Immobilization:

    • Covalently attach the synthesized probe to a solid support (e.g., agarose or magnetic beads) via the reactive handle.

    • Self-Validation: Include a control where the beads are treated with the linker alone to identify non-specific binders.

  • Cell Lysate Preparation:

    • Culture relevant cells (e.g., a cancer cell line for an oncology target, or neuronal cells for a CNS target) and prepare a native protein lysate.

  • Affinity Pulldown:

    • Incubate the immobilized probe with the cell lysate to allow for the formation of compound-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads. A competitive elution with an excess of the free, unmodified lead compound is highly recommended as it enriches for specific binders.[14]

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by LC-MS/MS.

    • Alternatively, for a more comprehensive analysis, use a gel-free approach like MudPIT.[13]

  • Data Analysis:

    • Identify proteins that are significantly enriched in the pulldown with the active compound compared to control pulldowns (e.g., beads alone, or a pulldown with an inactive structural analog).

Target_ID_Workflow Start Start: Lead Compound Probe_Synthesis Probe Synthesis (Linker Attachment) Start->Probe_Synthesis Immobilization Immobilization on Beads Probe_Synthesis->Immobilization Pulldown Affinity Pulldown with Cell Lysate Immobilization->Pulldown Elution Competitive Elution Pulldown->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Hit_Identification Identification of Potential Targets MS_Analysis->Hit_Identification Validation Target Validation (Phase 2) Hit_Identification->Validation

Phase 2: Target Validation

Once a list of potential targets has been generated, it is crucial to validate that these proteins are indeed responsible for the observed biological effects of the compound.

Experimental Protocol: Target Validation Cascade

  • Direct Binding Assays:

    • Express and purify the candidate target proteins.

    • Confirm direct binding of the acetylpiperazine aminopropanone compound using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

    • Causality: These assays provide quantitative data on binding affinity (KD) and kinetics, which should correlate with the compound's biological potency.

  • In Vitro Functional Assays:

    • Develop or utilize an in vitro assay that measures the function of the target protein (e.g., an enzyme activity assay for a kinase, or a radioligand binding assay for a GPCR).

    • Determine the IC50 or EC50 of the compound in this assay.

    • Self-Validation: The potency in the functional assay should be consistent with the binding affinity and the potency observed in cellular assays.

  • Cellular Target Engagement Assays:

    • Demonstrate that the compound engages the target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.

  • Genetic Validation:

    • Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of the putative target protein in cells.

    • Causality: If the compound's biological effect is diminished or abolished in the knockdown/knockout cells, it provides strong evidence that the protein is the relevant target.

Quantitative Data Summary

Parameter Description Exemplary Value Range for a Lead Compound
Binding Affinity (KD) The equilibrium dissociation constant, a measure of the strength of the binding interaction between the compound and its target.1 - 100 nM
In Vitro Potency (IC50/EC50) The concentration of the compound required to inhibit or activate the target's function by 50% in a biochemical or cellular assay.10 - 500 nM
Cellular Potency The concentration of the compound required to elicit a 50% response in a cell-based assay measuring a downstream biological effect.0.1 - 1 µM

Conclusion

The acetylpiperazine aminopropanone scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. The inherent versatility of the piperazine ring, combined with the ability to modify the aminopropanone linker and terminal functionality, allows for the fine-tuning of activity against specific biological targets. The systematic approach to target identification and validation outlined in this guide provides a robust framework for elucidating the mechanism of action of these compounds, a critical step in their journey from the laboratory to the clinic.

References

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). PharmacologyOnLine.
  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (n.d.). PharmacologyOnLine.
  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI.
  • Piperazine derivatives of natural compounds with anticancer activity. (n.d.).
  • The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Target Identification and Validation (Small Molecules). (n.d.). University College London.
  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. (2024). PubMed Central.
  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (2024). MDPI.
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2024). MDPI.
  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2023). MDPI.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). PubMed.
  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. (2021). PubMed.
  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (2024). Cuestiones de Fisioterapia.
  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.).
  • Identification of Direct Protein Targets of Small Molecules. (2014). ACS Chemical Biology.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing.
  • Discovery of novel N-aryl piperazine CXCR4 antagonists. (2018). PubMed Central.
  • Identifying the proteins to which small-molecule probes and drugs bind in cells. (2009). PNAS.
  • Target identification and mechanism of action in chemical biology and drug discovery. (2008). NIH.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2019). ACS Medicinal Chemistry Letters.
  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022). PubMed Central.
  • The Science Behind CNS Drugs: The Role of Piperazine Deriv

Sources

In Silico Modeling of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one Hydrochloride: A Strategic Workflow for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive and strategically-driven framework for the in silico characterization of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride. In an era where computational methodologies are paramount for efficient drug development, this document serves as a practical whitepaper for navigating the multifaceted world of molecular modeling. We will dissect a cohesive workflow, from initial target identification and validation through to advanced molecular dynamics and predictive ADMET profiling. The protocols herein are presented not merely as a set of instructions, but as a self-validating system, emphasizing the rationale behind each step to ensure scientific robustness and reproducibility. This guide is grounded in authoritative scientific principles and extensively referenced to empower researchers in their own investigations of this, and similar, novel chemical entities.

Introduction: The Imperative for an In Silico-First Approach

The molecule this compound features a compelling chemical scaffold, incorporating a piperazine moiety and an aminopropanone chain, both of which are prevalent in numerous biologically active compounds. However, before embarking on resource-intensive in vitro and in vivo studies, a rigorous in silico evaluation can de-risk and guide the subsequent experimental pipeline.

This guide champions an in silico-first strategy to:

  • Hypothesize and validate potential biological targets.

  • Elucidate the precise binding mode and estimate binding affinity.

  • Forecast the molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

  • Inform the rational design of next-generation analogs with improved potency and selectivity.

Our philosophy is anchored in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), ensuring that the methodologies presented are not only technically accurate but also field-proven and scientifically sound.

Foundational Analysis: The Subject Molecule

A deep understanding of the physicochemical properties of this compound is the bedrock of any meaningful modeling endeavor.

Table 1: Key Physicochemical Descriptors

PropertyValueData Source
Molecular Formula C9H18ClN3O2PubChem
Molecular Weight 235.71 g/mol PubChem
Canonical SMILES CC(=O)N1CCN(CC1)C(=O)CCN.ClPubChem
InChI Key YWBIKPEAGIJBNE-UHFFFAOYSA-NPubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem
Rotatable Bonds 4PubChem
Topological Polar Surface Area 58.6 ŲPubChem

Disclaimer: The properties listed are computationally derived and serve as an initial baseline. Experimental verification is the gold standard.

The Integrated In Silico Workflow: A Phased Approach

A robust in silico analysis is an iterative process of hypothesis, simulation, and refinement. The following diagram outlines the strategic workflow that forms the core of this guide.

In_Silico_Strategy cluster_1 Phase 1: Target Identification & System Preparation cluster_2 Phase 2: Binding Pose & Affinity Estimation cluster_3 Phase 3: Dynamic Stability Assessment cluster_4 Phase 4: Druglikeness & Safety Profiling cluster_5 Phase 5: Iterative Optimization A Target Hypothesis Generation (Ligand & Literature-Based Search) B Receptor Structure Preparation (PDB / Homology Model) A->B Select Target D Molecular Docking (Pose Prediction & Scoring) B->D C Ligand Preparation (3D Conversion & Ionization States) C->D E Binding Free Energy Calculation (e.g., MM/GBSA) D->E Refine & Rescore F Molecular Dynamics Simulation (Solvation, Equilibration, Production) E->F G Trajectory Analysis (RMSD, RMSF, Interaction Fingerprints) F->G Analyze Dynamics I Data-Driven Hypothesis (Identify liabilities & opportunities) G->I H ADMET Prediction (Solubility, Permeability, Toxicity) H->I J Rational Analog Design I->J

Caption: A phased, iterative workflow for in silico small molecule analysis.

Phase 1: Target Identification and System Preparation

Identifying a biologically relevant target is the most critical, and often most challenging, initial step.

Target Hypothesis Generation

For a novel compound, a multi-pronged approach is necessary to identify potential protein targets:

  • Ligand-Based Similarity Searching: The compound's chemical fingerprint (SMILES string) can be used to query databases such as ChEMBL and PubChem for structurally similar molecules with annotated biological activities. This can provide valuable clues about potential target families.

  • Pharmacophore-Based Screening: Develop a 3D pharmacophore model based on the compound's key chemical features and screen it against a database of protein structures.

  • Reverse Docking (Target Fishing): Utilize web servers like PharmMapper or SuperPred to dock the compound against a vast array of protein binding sites, predicting potential targets based on binding energetics.

Receptor Structure Preparation

Once a target is hypothesized, a high-resolution 3D structure is paramount. The Protein Data Bank (PDB) is the primary repository for such structures.

Protocol 1: Receptor Preparation Using the AmberTools Suite

  • PDB File Ingestion: Download the appropriate PDB file for the target protein.

  • Initial Cleaning: Remove crystallographic waters and other non-essential heteroatoms.

  • Protonation: Use the pdb2pqr server or similar tools to add hydrogens and assign protonation states appropriate for a physiological pH (e.g., 7.4).

  • Force Field Assignment: Use the tleap program within AmberTools to add missing atoms, assign force field parameters (e.g., ff14SB), and generate topology and coordinate files.

Causality: This meticulous preparation process is non-negotiable. An improperly protonated or sterically strained protein structure will produce unreliable results in subsequent docking and simulation steps.

Ligand Preparation

The input 2D representation of the ligand must be converted into a low-energy, 3D conformation.

Protocol 2: Ligand Preparation Using RDKit

  • SMILES to 3D: Read the SMILES string of the compound into an RDKit molecule object.

  • Add Hydrogens: Use Chem.AddHs() to add explicit hydrogen atoms.

  • Conformer Generation: Employ the AllChem.EmbedMolecule() function to generate a 3D conformation.

  • Energy Minimization: Optimize the geometry using a force field like the Merck Molecular Force Field (MMFF94) via AllChem.MMFFOptimizeMolecule().

Expertise Insight: For flexible molecules, it is advisable to generate an ensemble of low-energy conformers to better sample the conformational space during docking.

Phase 2: Unveiling Binding Interactions

With prepared structures, we can now predict the geometry and energetics of the protein-ligand interaction.

Molecular Docking

Molecular docking algorithms sample a vast number of orientations and conformations of a ligand within a protein's binding site, ranking them based on a scoring function.

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Receptor: Convert the prepared protein structure to the PDBQT format, which includes partial charges and atom types.

  • Prepare Ligand: Convert the prepared ligand structure to the PDBQT format.

  • Define the Search Space: Specify a "grid box" that encompasses the entire binding site of the receptor.

  • Run Docking: Execute the Vina algorithm, which will perform a probabilistic search for the optimal binding pose.

  • Analyze Results: Examine the predicted binding poses and their corresponding affinity scores (in kcal/mol). The top-scoring pose is the most likely binding mode.

Trustworthiness: Always visually inspect the top-ranked poses. A good pose should exhibit chemically sensible interactions, such as hydrogen bonds with key active site residues and favorable hydrophobic contacts.

Docking_Process A Prepared Receptor (PDBQT) C Grid Box Definition (Search Space) A->C B Prepared Ligand (PDBQT) D AutoDock Vina (Docking Engine) B->D C->D E Binding Poses & Affinity Scores D->E

Caption: The core workflow of a molecular docking experiment.

Binding Free Energy Refinement

For the most promising docked poses, a more computationally intensive method like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide a more accurate estimate of binding free energy.

Protocol 4: MM/GBSA Calculation with AmberTools

  • Generate Topologies: Create separate topology files for the complex, the receptor, and the ligand.

  • Run MMPBSA.py: Utilize the MMPBSA.py script to calculate the various energy components (van der Waals, electrostatic, polar and nonpolar solvation energies) from a trajectory or a single snapshot.

  • Calculate ΔG_bind: The script computes the binding free energy (ΔG_bind) by subtracting the energies of the free receptor and ligand from the energy of the complex.

Expertise Insight: While more accurate than docking scores, MM/GBSA is still an end-point calculation. For the highest level of accuracy, consider alchemical free energy calculations.

Phase 3: Assessing the Dynamics of Interaction

Molecular Dynamics (MD) simulations provide a view of the protein-ligand complex in motion, revealing the stability of the binding pose over time.

Protocol 5: MD Simulation with GROMACS

  • System Solvation: Place the docked complex in the center of a periodic box and fill it with a chosen water model (e.g., TIP3P).

  • Ionization: Add ions to neutralize the system's charge.

  • Energy Minimization: Perform a steepest descent energy minimization to remove steric clashes.

  • Equilibration: Conduct two phases of equilibration (NVT and NPT) to bring the system to the desired temperature and pressure while restraining the protein and ligand.

  • Production MD: Run the production simulation for a desired length of time (e.g., 100-200 ns) without restraints.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand to assess conformational stability.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF per residue to identify flexible regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor the persistence of hydrogen bonds and other key interactions throughout the simulation.

Phase 4: Predicting Druglikeness and Potential Liabilities

A potent compound is of little value if it has poor pharmacokinetic properties or is toxic.

Protocol 6: ADMET Prediction with the SwissADME Web Server

  • Input: Submit the SMILES string of the compound to the SwissADME server.

  • Analyze Output: The server provides a comprehensive report on various properties, including:

    • Lipophilicity (LogP): A key determinant of solubility and permeability.

    • Water Solubility (LogS): Crucial for bioavailability.

    • Pharmacokinetics: Predictions of GI absorption and blood-brain barrier penetration.

    • Druglikeness: Evaluation against established rules like Lipinski's Rule of Five.

    • Medicinal Chemistry Alerts: Flags for potentially problematic or reactive chemical groups.

Table 2: Predicted ADMET Profile

PropertyPredicted Value/StatusDesired Range/Status
GI Absorption HighHigh
BBB Permeant NoTarget Dependent
Lipinski's Rule Violations 00 is ideal
Bioavailability Score 0.55> 0.5 is favorable

Disclaimer: These are computational predictions and must be confirmed through experimental assays.

Conclusion: From In Silico Insights to Experimental Design

This guide has detailed a robust, multi-phase in silico workflow for the comprehensive analysis of this compound. By systematically applying these computational techniques, researchers can build a strong, data-driven case for a compound's potential mechanism of action, binding affinity, and druglike properties. The ultimate goal of this in silico cascade is to generate high-confidence hypotheses that can be tested efficiently and economically in the laboratory, thereby accelerating the path from novel compound to potential therapeutic.

References

  • Protein Data Bank. Source for 3D structural data of large biological molecules. [Link]

  • SwissADME. A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride (CAS No: 917758-58-8), a piperazine derivative of interest in pharmaceutical development and chemical synthesis.[1] Unambiguous structural confirmation and purity assessment are paramount for regulatory compliance and ensuring predictable pharmacological activity. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to achieve a holistic and definitive analysis of the target molecule. For each technique, we discuss the underlying principles, causality for experimental choices, detailed protocols, and an expert analysis of the anticipated spectral data. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Structural Overview

This compound is a small organic molecule featuring several key functional groups that dictate its chemical properties and inform the analytical strategy for its characterization. The molecular formula is C₉H₁₈ClN₃O₂ with a molecular weight of 235.72 g/mol .[1]

A thorough analysis of its structure reveals:

  • A Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4.

  • An Acetyl Group: A -C(O)CH₃ group attached to one of the piperazine nitrogens, forming a tertiary amide.

  • A Propanone Linker: A three-carbon chain with a ketone carbonyl, connecting the piperazine ring to an amino group.

  • A Primary Ammonium Group: A terminal primary amine which exists as a hydrochloride salt (-NH₃⁺Cl⁻), enhancing water solubility.

The definitive characterization of this molecule requires a multi-technique approach where each method provides complementary pieces of structural evidence.

G cluster_mol This compound mol

Caption: Chemical structure of the target compound.

The Analytical Workflow: A Holistic Approach

A robust characterization workflow ensures that all structural features are confirmed and potential impurities are identified. The data from each spectroscopic technique are not evaluated in isolation but are integrated to build a cohesive and self-validating structural assignment.

G start Sample Receipt & Visual Inspection sol Solubility Testing (e.g., D₂O, DMSO-d₆) start->sol ftir FT-IR Analysis (Functional Group ID) sol->ftir nmr NMR Spectroscopy (¹H, ¹³C, COSY) (Connectivity Map) ftir->nmr hrms HRMS Analysis (Elemental Composition) nmr->hrms integ Data Integration & Structural Verification hrms->integ end Final Certificate of Analysis integ->end

Caption: A typical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.

Rationale and Experimental Design
  • ¹H NMR: This experiment will identify all unique proton environments in the molecule. The integration of the signals reveals the relative number of protons, while the splitting patterns (multiplicity) elucidate proton-proton (H-H) coupling, indicating which protons are adjacent to one another. The chemical shift (δ) of each signal provides insight into the electronic environment of the protons. For instance, protons adjacent to electronegative atoms like oxygen or nitrogen, or near carbonyl groups, are deshielded and appear at a higher chemical shift (downfield).[2]

  • ¹³C NMR: This experiment identifies all unique carbon environments. Since the natural abundance of ¹³C is low (~1.1%), C-C coupling is not observed, resulting in a spectrum of singlets (with standard proton decoupling).[3] The chemical shift is highly diagnostic for the type of carbon, with carbonyl carbons appearing far downfield.[4][5]

  • Choice of Solvent: The hydrochloride salt form dictates the choice of solvent. Deuterated water (D₂O) is a possible choice due to the salt's polarity. However, the acidic protons of the ammonium group (-NH₃⁺) will rapidly exchange with deuterium, causing their signal to disappear. Dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it is polar enough to dissolve the salt and will not exchange with the ammonium protons, allowing for their observation, typically as a broad signal.[6]

Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube into the spectrometer probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.[7]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to the ¹H experiment due to the low natural abundance of ¹³C.[7]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift axis to the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

Predicted NMR Data Analysis (in DMSO-d₆)

The following tables summarize the predicted chemical shifts, multiplicities, and assignments for the molecule. These predictions are based on established chemical shift ranges for similar functional groups.[3][4][8][9]

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.3 broad s 3H -NH₃ The positive charge on the nitrogen deshields the protons significantly, and exchange broadening is common.
~3.5-3.7 m 4H Piperazine -CH₂-N(Ac) Protons on the piperazine ring adjacent to the electron-withdrawing acetyl group are deshielded. Rotational restriction around the amide bond can lead to complex signals.[8][10]
~3.4 t 2H -C(O)-CH₂ -CH₂- Protons alpha to the ketone carbonyl are deshielded.
~3.1 t 2H -CH₂-CH₂ -NH₃⁺ Protons alpha to the ammonium group are deshielded.
~2.6-2.8 m 4H Piperazine -CH₂-N- Protons on the other side of the piperazine ring, less affected by the acetyl group.

| ~2.0 | s | 3H | -C(O)-CH₃ | Acetyl methyl protons, typically a sharp singlet. |

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment Rationale
~207 Ketone C =O Ketone carbonyls are highly deshielded and appear far downfield.[4][11]
~169 Amide C =O Amide carbonyls are also significantly deshielded.[5]
~40-50 Piperazine Carbons Four distinct signals for the piperazine ring carbons are expected due to the asymmetric substitution.
~37 -C H₂-NH₃⁺ Carbon adjacent to the electron-withdrawing ammonium group.
~35 -C(O)-C H₂- Carbon adjacent to the ketone carbonyl group.

| ~21 | Acetyl C H₃ | Aliphatic methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Rationale and Experimental Design

The key functional groups in the target molecule have characteristic vibrational frequencies.

  • N-H Stretch: The ammonium salt (-NH₃⁺) will exhibit broad absorption bands in the 3200-2800 cm⁻¹ region due to N-H stretching vibrations, which are often superimposed on C-H stretching bands.

  • C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear just below 3000 cm⁻¹.

  • C=O Stretches: The molecule contains two distinct carbonyl groups. The ketone C=O stretch typically appears around 1715 cm⁻¹, while the tertiary amide C=O stretch (Amide I band) appears at a lower frequency, around 1640 cm⁻¹, due to resonance delocalization.[12][13] The presence of two distinct C=O peaks is a critical diagnostic feature.

  • N-H Bend: The ammonium group will also show a bending vibration around 1600-1500 cm⁻¹.

Experimental Protocol: FT-IR
  • Sample Preparation (ATR): Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Place a small amount of the solid sample directly onto the crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted FT-IR Data Analysis

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Assignment
3200-2800 Strong, Broad N-H Stretch -NH₃
3000-2850 Medium C-H Stretch Aliphatic C-H
~1715 Strong, Sharp C=O Stretch Ketone
~1640 Strong, Sharp C=O Stretch Tertiary Amide (Amide I)[13][14]
1600-1500 Medium N-H Bend -NH₃

| 1450-1350 | Medium | C-H Bend | Aliphatic C-H |

High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential technique for unequivocally determining the elemental composition of a molecule. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places), allowing for the calculation of a unique molecular formula.[15][16][17]

Rationale and Experimental Design
  • Elemental Composition: By measuring the exact mass of the molecular ion, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.[17][18] For C₉H₁₇N₃O₂, the expected monoisotopic mass of the free base (the cation) can be calculated with high precision.

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this molecule. It is a soft ionization technique suitable for polar, non-volatile compounds, which generates protonated molecular ions [M+H]⁺ with minimal fragmentation.[19]

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. The [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring or loss of substituents.[7][20][21]

Experimental Protocol: HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500). Use an Orbitrap or Time-of-Flight (TOF) mass analyzer to achieve high resolution.[22]

  • Data Analysis: Determine the accurate m/z of the most abundant ion, which should correspond to the [M+H]⁺ ion of the free base. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula. The mass accuracy should be within 5 ppm.[15]

Predicted HRMS Data Analysis
  • Free Base Formula: C₉H₁₇N₃O₂

  • Monoisotopic Mass of Free Base: 199.1321 g/mol

  • Expected Ion (ESI+): [C₉H₁₇N₃O₂ + H]⁺ = [C₉H₁₈N₃O₂]⁺

  • Theoretical Exact Mass of [M+H]⁺: 200.1399

  • Expected Result: An observed m/z of 200.1399 ± 0.001 (within 5 ppm error).

Data Integration and Conclusion

The definitive spectroscopic characterization of this compound is achieved by synthesizing the data from all three analytical techniques.

  • HRMS confirms the correct elemental composition (C₉H₁₈N₃O₂ for the protonated molecule).

  • FT-IR confirms the presence of the key functional groups: an ammonium salt (broad N-H stretch), a ketone (C=O at ~1715 cm⁻¹), and a tertiary amide (C=O at ~1640 cm⁻¹).

  • ¹H and ¹³C NMR provide the complete connectivity map of the molecule. The number of signals, their chemical shifts, integrations (for ¹H), and multiplicities (for ¹H) must align perfectly with the proposed structure.

Together, these techniques provide a self-validating system, leaving no ambiguity as to the identity and structure of the compound. This rigorous characterization is a prerequisite for its use in any research or development setting.

References

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., & Saturnino, C. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. Retrieved from [Link]

  • Zhu, N., Yu, C., Hua, Z. D., Xu, P., Wang, Y. M., Di, B., & Su, M. X. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Organic Chemistry Key Term. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one hydrochloride. Retrieved from [Link]

  • Pleil, J. D., & Isaacs, K. K. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media.
  • Acquavia, M. A., Bonomo, M. G., & Bianco, G. (2019). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. ResearchGate. Retrieved from [Link]

  • Vainiotalo, P., & Pihlaja, K. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(7), 779-786.
  • Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved from [Link]

  • Wessig, P., & Lindemann, P. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 42084-42095.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2022). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Wessig, P., Mosa, F. A., & Müller, P. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2521-2529.
  • ResearchGate. (n.d.). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]

  • Yilmaz, F., & Parlak, C. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 39-47.
  • Gao, Y. G., Wu, J., & Wang, J. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8793-8798.
  • National Institute of Open Schooling. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Acetylpiperazine. PubChem Compound Database. Retrieved from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Gao, Y. G., Wu, J., & Wang, J. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8793-8798.
  • ResearchGate. (n.d.). UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I). Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra in Amide I and Amide II regions of ammonium sulfate.... Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (2015). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. Retrieved from [Link]

  • Bryce, D. L., & Gee, M. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. Journal of the American Chemical Society, 130(33), 10834-10835.
  • Reddit. (2023). How to detect a HCl salt in organic compounds. r/chemistry. Retrieved from [Link]

  • U.S. Department of Energy. (2018). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

Sources

A Technical Guide to 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride (CAS 917758-58-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the chemical intermediate 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride. Given the limited specific pharmacological data in publicly accessible literature, this guide focuses on its chemical properties, plausible synthesis, analytical characterization, and its contextual relevance in medicinal chemistry as a versatile building block.

Core Compound Identification and Structure

This compound is a piperazine derivative characterized by an acetyl group on one nitrogen and a 3-aminopropan-1-one chain on the other. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it amenable for use in various synthetic applications.

Its molecular structure combines several key functional groups: a tertiary amide (the acetyl group), another tertiary amide within the propanone linkage, a ketone, and a primary amine (as a hydrochloride salt). This combination of features makes it a valuable intermediate for constructing more complex molecules.

Caption: Chemical structure of this compound.

Table 1: Key Chemical Identifiers

Property Value Reference
CAS Number 917758-58-8 (also cited as 701290-61-1) [1][2][3]
Molecular Formula C₉H₁₈ClN₃O₂ [2][3][4]
Molecular Weight 235.71 g/mol [3]
IUPAC Name This compound [1]

| Synonyms | 3-(4-acetylpiperazin-1-yl)-3-oxopropan-1-amine HCl |[3] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data available for this compound are summarized below.

Table 2: Physicochemical Data Summary

Property Value Source
Physical Form Solid / Powder Inferred from melting point
Melting Point 207-208 °C [4]
Purity ≥98% [5]

| SMILES | CC(=O)N1CCN(CC1)C(=O)CCN.Cl |[2] |

Synthesis and Chemical Reactivity

While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature, a plausible and logical synthetic route can be constructed based on established methods for creating substituted piperazines.[6][7] The most direct approach involves a coupling reaction between N-acetylpiperazine and a suitable three-carbon electrophile.

Proposed Synthetic Workflow:

The synthesis can be envisioned as a two-step process starting from piperazine:

  • Selective N-Acetylation: Piperazine is selectively mono-acetylated to form 1-acetylpiperazine.[8] This step is crucial for differentiating the two nitrogen atoms for subsequent reactions.

  • N-Alkylation/Coupling: The remaining secondary amine of 1-acetylpiperazine is reacted with a 3-carbon synthon, such as 3-chloropropionyl chloride, followed by amination. A more direct route would involve reacting it with a protected 3-aminopropanoyl precursor. The final step would involve deprotection and salt formation with hydrochloric acid.

Caption: Proposed synthetic workflow for the target compound.

Reactivity Insights: The molecule's primary amine is the most reactive site for nucleophilic attack, making it an ideal handle for amide bond formation, reductive amination, or other conjugations. The ketone offers a site for reduction or condensation reactions, while the piperazine ring provides a stable, biocompatible scaffold.

Potential Applications & Pharmacological Context

The specific biological activity of this compound is not well-documented. However, the piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[9][10][11]

  • Scaffold for Drug Discovery: Piperazine derivatives are known to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, antiviral, and anti-inflammatory effects.[12][13] This compound serves as a pre-functionalized building block, allowing medicinal chemists to rapidly synthesize libraries of more complex molecules for screening.

  • Fragment-Based Drug Design: The molecule can be considered a "fragment" that combines a known pharmacophore (piperazine) with a reactive handle (the primary amine). This makes it suitable for fragment-based approaches to identify new binding interactions with biological targets.

  • Precursor for Kinase Inhibitors and GPCR Modulators: The structural motifs present in this compound are common in molecules targeting G protein-coupled receptors (GPCRs) and various kinases.

Analytical Methodologies

A robust analytical workflow is essential to confirm the identity, purity, and stability of any chemical intermediate. The following protocol outlines a standard, self-validating approach applicable to this compound.

Caption: Recommended analytical workflow for compound characterization.

Experimental Protocols:

A. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic compounds.[14] Since this compound lacks a strong native chromophore, derivatization or the use of a universal detector may be necessary for high-sensitivity trace analysis.[15][16][17]

  • Instrumentation: HPLC system with UV/DAD or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 35°C.[15]

  • Detection: 210 nm (for amide bonds) or ELSD.

  • Procedure:

    • Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).

    • Perform serial dilutions to establish linearity.

    • Inject 10 µL of the sample.

    • Integrate the peak area of the main component and any impurities.

    • Calculate purity as the percentage of the main peak area relative to the total peak area.

B. Spectroscopic Identity Confirmation

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Expected Result: A prominent ion peak corresponding to the molecular weight of the free base [M+H]⁺ (C₉H₁₇N₃O₂), confirming the compound's mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expect characteristic signals for the acetyl methyl group, the piperazine ring protons, and the two methylene groups of the propanone chain.

    • ¹³C NMR: Confirms the carbon skeleton. Expect distinct signals for the two carbonyl carbons (ketone and amide), the acetyl methyl carbon, and the four unique carbons of the piperazine and propanone backbone.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Rationale: Confirms the presence of key functional groups.

    • Expected Peaks:

      • ~1640-1680 cm⁻¹: C=O stretching (ketone and amide).

      • ~2400-3000 cm⁻¹ (broad): N-H stretching from the protonated amine salt.

      • ~2850-3000 cm⁻¹: C-H stretching (aliphatic).

Safety, Handling, and Storage

As a laboratory chemical, this compound requires prudent handling to minimize exposure and ensure laboratory safety. While a specific, comprehensive safety data sheet (SDS) is not widely available, general principles for handling piperazine-based intermediates should be followed.[18][19]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[18]

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[19][20]

    • Avoid all personal contact, including skin and eye contact and inhalation.[19]

    • Wash hands thoroughly after handling.[20]

    • Keep containers securely sealed when not in use.[19]

  • First Aid:

    • Skin Contact: Immediately flush with large amounts of water. Remove contaminated clothing.[21][22]

    • Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[21][22]

    • Inhalation: Move the person to fresh air.[21]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[21]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[20][21]

    • Keep away from incompatible materials such as strong oxidizing agents.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safe Handling and Applications of 1-Methylpiperazine: A Comprehensive Overview. Available at: [Link]

  • Arctom Scientific. (n.d.). CAS NO. 917758-58-8 | this compound. Available at: [Link]

  • Oakwood Chemical. (n.d.). 1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one hydrochloride. Available at: [Link]

  • Wisdomlib. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available at: [Link]

  • ResearchGate. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Available at: [Link]

  • ResearchGate. (2023). (PDF) Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Available at: [Link]

  • ResearchGate. (2025). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Available at: [Link]

  • PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]

  • Google Patents. (2022). Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride.
  • Chemical-Suppliers.com. (n.d.). Your Inquiry on 1-(4-Acetyl-piperazine-1-yl)-3-amino-1-propanone hydrochloride. Available at: [Link]

  • PubMed. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Available at: [Link]

  • Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • PubChem. (n.d.). 1-Acetylpiperazine. Available at: [Link]

  • PubChem. (n.d.). 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. Available at: [Link]

  • PubChem. (n.d.). 1-Propanone, 1-(3-chlorophenyl)-2-((1,1-dimethylethyl)amino)-, hydrochloride (1:1), (2S)-. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available at: [Link]

  • Benqi Mall. (n.d.). 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one--hydrogen chloride (1/1). Available at: [Link]

Sources

The Acetylpiperazine Moiety: A Linchpin in Bioactive Compound Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond a Simple Scaffold - The Privileged Nature of Piperazine

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in a multitude of successful therapeutic agents. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of such a "privileged scaffold."[1][2] Its prevalence is not accidental; the piperazine moiety offers a unique combination of physicochemical properties that are highly advantageous for drug design.[2] The two nitrogen atoms provide a high polar surface area, enhancing water solubility and often leading to improved oral bioavailability.[2] Furthermore, these nitrogens can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[2] The conformational rigidity of the ring, coupled with the ability to introduce diverse substituents at the N1 and N4 positions, allows for precise spatial orientation of pharmacophoric groups, optimizing target affinity and specificity.[2][3]

This guide delves into the specific role of a key derivative: the acetylpiperazine moiety . By acylating one of the piperazine nitrogens, the resulting N-acetyl group introduces a new set of properties that medicinal chemists can leverage to fine-tune the bioactivity, selectivity, and pharmacokinetic profile of a drug candidate. This modification, while seemingly simple, can have profound effects on a molecule's therapeutic potential.

The Strategic Role of the Acetyl Group in Modulating Bioactivity

The introduction of an acetyl group onto the piperazine ring is a strategic decision in drug design, aimed at modulating several key molecular attributes. The acetyl moiety can influence a compound's interaction with its biological target, its metabolic stability, and its overall pharmacokinetic profile.

Impact on Receptor Interaction and Target Affinity

The acetyl group, with its carbonyl oxygen, is an excellent hydrogen bond acceptor. This feature can be pivotal in establishing or strengthening interactions within the binding pocket of a target protein, such as a kinase or a G-protein coupled receptor (GPCR). In a series of newly synthesized piperazine substituted 3,5-diarylisoxazolines, the nature of the substituent on the piperazine nitrogen was found to significantly influence both anti-inflammatory and anticancer activities.[1][4] While direct comparisons are often compound-specific, the presence of an acyl group like acetyl can provide an additional anchoring point to the receptor, thereby enhancing binding affinity.

Furthermore, the electronic nature of the acetyl group can modulate the basicity of the distal nitrogen atom of the piperazine ring. This, in turn, affects its potential for ionic interactions with acidic residues (e.g., aspartate or glutamate) in the target protein, which is a common binding motif for arylpiperazine-based ligands.[5]

Enhancing Metabolic Stability and Pharmacokinetic Profile

One of the most significant roles of the acetyl group is in enhancing metabolic stability. The secondary amine of an unsubstituted piperazine ring is often susceptible to metabolic reactions, particularly N-dealkylation or oxidation by cytochrome P450 (CYP) enzymes.[6] N-acetylation can protect the piperazine from these metabolic pathways. For instance, in a series of pyrazolopyrimidine compounds, those with an unsubstituted piperazine moiety were rapidly acetylated in vivo, indicating that this position is a prime site for metabolism.[7] By introducing the acetyl group during synthesis, chemists can preemptively block this metabolic route, potentially increasing the drug's half-life and bioavailability.[7]

However, it is also important to note that N-acetylpiperazine metabolites can be formed in vivo from parent drugs containing an unsubstituted piperazine.[7] These metabolites themselves can be biologically active and contribute to the overall pharmacological effect or potential side effects. The N-acetyl group can also influence the overall lipophilicity of the molecule, which is a critical factor in determining its absorption, distribution, metabolism, and excretion (ADME) properties.

Case Study: Acetylpiperazine in Anticancer Drug Discovery

The acetylpiperazine moiety has been incorporated into numerous compounds investigated for their anticancer properties. A notable example is its use in the development of kinase inhibitors, a major class of targeted cancer therapies.

A series of arylpiperazine derivatives, including N-acetylated versions, were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, such as prostate and breast cancer.[8] The data revealed that these compounds exhibited significant cytotoxic effects, with IC50 values in the micromolar range.[8] For instance, certain N-acetyl thiazolinylphenyl-piperazines showed potent activity against the MDA-MB231 triple-negative breast cancer cell line.[8]

The proposed mechanism for many of these arylpiperazine-based anticancer agents involves the inhibition of key signaling pathways that drive tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) pathway.

VEGFR2 Signaling Pathway and Inhibition

VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[9]

VEGFR2_Signaling

Caption: VEGFR2 signaling pathway and point of inhibition.

Acetylpiperazine-containing kinase inhibitors are designed to bind to the ATP-binding pocket of the VEGFR2 kinase domain, preventing autophosphorylation and blocking the downstream signaling cascades responsible for angiogenesis.[9] The acetylpiperazine moiety can contribute to this inhibition by forming key hydrogen bonds within the active site and by providing a metabolically stable scaffold.

Quantitative Analysis of Bioactivity

The following table summarizes the in vitro cytotoxic activity (IC50) of several piperazine derivatives against various human cancer cell lines. This data highlights the potency that can be achieved with this scaffold.

Compound IDN-SubstituentTarget Cell LineIC50 (µM)Reference
Compound 24 AcetylMDA-MB231 (Breast)23.27 ± 3.4[8]
Compound 25 AcetylMDA-MB231 (Breast)34.60 ± 5.4[8]
Compound 26 AcetylMDA-MB231 (Breast)47.15 ± 6.7[8]
Compound 8 DithiocarbamatePC3 (Prostate)1.05[10]
Compound 20 4-fluorobenzylHeLa (Cervical)2.6[10]
Compound 20 4-fluorobenzylMKN45 (Gastric)2.1[10]
PCC Not specifiedSNU-475 (Liver)6.98 ± 0.11
PCC Not specifiedSNU-423 (Liver)7.76 ± 0.45

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols: A Guide to Synthesis and Evaluation

A critical aspect of drug discovery is the ability to reliably synthesize and evaluate novel compounds. This section provides detailed, step-by-step methodologies for the synthesis of acetylpiperazine derivatives and for assessing their bioactivity.

Protocol 1: Synthesis of N-Aryl-N'-Acetylpiperazines

This protocol outlines a general method for the synthesis of N-arylpiperazines followed by acetylation.

Step 1: Synthesis of N-Arylpiperazine

  • To a solution of the desired aniline (1.0 eq) in a suitable solvent such as diethylene glycol dimethyl ether, add bis(2-chloroethyl)amine hydrochloride (1.1 eq).

  • Add a base, such as sodium carbonate (3.0 eq), to the mixture.

  • Heat the reaction mixture to reflux (approximately 160-180 °C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-arylpiperazine.

Step 2: Acetylation of N-Arylpiperazine

  • Dissolve the synthesized N-arylpiperazine (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.5 eq), to the solution.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-aryl-N'-acetylpiperazine derivative. Further purification can be done by recrystallization or column chromatography if needed.

Synthesis_Workflow

Caption: General workflow for the synthesis of N-aryl-N'-acetylpiperazines.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (acetylpiperazine derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the absorbance of all wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The acetylpiperazine moiety is a valuable and versatile component in the medicinal chemist's toolkit. Its ability to serve as a metabolically stable scaffold, a hydrogen bond acceptor, and a modulator of physicochemical properties makes it a powerful tool for optimizing lead compounds. As demonstrated in the context of anticancer drug discovery, particularly in the development of kinase inhibitors, the strategic incorporation of the acetylpiperazine group can lead to potent and selective bioactive molecules.

Future research should focus on systematic structure-activity relationship studies to directly compare the N-acetyl group with other small N-substituents. This will provide a clearer understanding of the specific contributions of the acetyl group to target affinity, selectivity, and pharmacokinetic parameters. Furthermore, the exploration of acetylpiperazine-containing compounds against a broader range of biological targets is warranted, given the privileged nature of the parent piperazine scaffold. As our understanding of the intricate interplay between chemical structure and biological function deepens, the acetylpiperazine moiety will undoubtedly continue to play a significant role in the design and development of next-generation therapeutics.

References

  • Bentham Science Publishers. (2019). Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. Current Organic Synthesis, 16(2), 294-302. [Link]

  • PubMed. (2019). Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. Current Organic Synthesis, 16(2), 294-302. [Link]

  • PubMed. (n.d.). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. Xenobiotica, 39(4), 399-411. [Link]

  • ResearchGate. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1). [Link]

  • RSC Publishing. (n.d.). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC Advances. [Link]

  • National Center for Biotechnology Information. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals (Basel), 17(2), 193. [Link]

  • Semantic Scholar. (2020). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. [Link]

  • AIR Unimi. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(2), 193. [Link]

  • Phcoker. (n.d.). The Role of 1-Acetylpiperazine in Drug Development & Discovery. [Link]

  • National Center for Biotechnology Information. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1825. [Link]

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7175. [Link]

  • ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • ResearchGate. (n.d.). Metabolic interactions with piperazine-based 'party pill' drugs. [Link]

  • ResearchGate. (n.d.). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. [Link]

  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals, 16(1), 83. [Link]

  • ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • i-scholar. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7175. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. Journal of Asian Natural Products Research, 24(11), 1013-1044. [Link]

  • ResearchGate. (n.d.). The structure‐activity relationship of anticancer activity piperazine derivatives. [Link]

  • Semantic Scholar. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 27(13), 4287. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6019. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Frontiers. (n.d.). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]

Sources

The Aminopropanone Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Power of a Core Moiety

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. These "privileged scaffolds" serve as versatile templates for developing potent and selective drug candidates across a spectrum of diseases.[1][2][3] The β-aminopropanone (or β-aminoketone) moiety is a prime example of such a scaffold, characterized by a ketone and an amino group separated by a three-carbon chain. Its prevalence in both natural products and synthetic pharmaceuticals underscores its fundamental importance.[4]

From the widely prescribed antidepressant bupropion to novel enzyme inhibitors, the aminopropanone core provides a robust structural foundation that allows for finely tuned interactions with biological targets.[5][6] This guide offers an in-depth exploration of the aminopropanone scaffold, delving into its synthesis, chemical properties, and diverse applications in modern drug discovery. Designed for researchers and drug development professionals, this document synthesizes technical protocols with mechanistic insights to empower the rational design of next-generation therapeutics based on this critical chemical motif.

Part I: The Chemistry of the Aminopropanone Scaffold

Section 1.1: Core Structure and Physicochemical Properties

The aminopropanone scaffold is defined by a β-amino ketone functional group. This arrangement imparts a unique set of physicochemical properties that are crucial for its biological activity and drug-like characteristics. The basicity of the amino group (typically a secondary or tertiary amine) allows for the formation of water-soluble salts, which is often advantageous for drug formulation. The ketone moiety, with its polar carbonyl group, can act as a hydrogen bond acceptor, contributing to binding affinity with biological targets. The propane linker provides conformational flexibility, allowing the molecule to adopt optimal orientations within a binding pocket.

The interplay between the amine and ketone functionalities dictates the scaffold's reactivity. The α-protons adjacent to the ketone are acidic and can be removed under basic conditions to form an enolate, a key intermediate in many synthetic transformations. The nitrogen atom's lone pair of electrons makes the amine group nucleophilic. These intrinsic properties are leveraged in the diverse synthetic strategies used to construct and modify this scaffold.

Section 1.2: Synthetic Strategies: Building the Core

The construction of the β-aminopropanone framework is most classically achieved through the Mannich reaction , a three-component condensation that has remained a staple in organic synthesis for its efficiency and atom economy.[4][7]

The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of aminopropanone synthesis, this typically involves an enolizable ketone (like acetophenone), an aldehyde (often formaldehyde), and a primary or secondary amine.[8] The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which then electrophilically attacks the enol form of the ketone.[4]

Mannich_Reaction_Workflow

Experimental Protocol: General Procedure for Mannich Synthesis of a β-Aminopropanone Derivative

  • Objective: To synthesize 3-(dimethylamino)-1-phenylpropan-1-one via a classic Mannich reaction.

  • Materials:

    • Acetophenone (1.0 eq)

    • Dimethylamine hydrochloride (1.2 eq)

    • Paraformaldehyde (1.5 eq)

    • Ethanol (solvent)

    • Concentrated Hydrochloric Acid (catalytic amount)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add acetophenone, dimethylamine hydrochloride, paraformaldehyde, and ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

    • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water and wash with diethyl ether to remove unreacted acetophenone.

    • Basify the aqueous layer with a saturated sodium bicarbonate solution until pH > 8.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-aminopropanone product.

    • Purify the product using column chromatography on silica gel if necessary.

  • Self-Validation: The success of the synthesis is confirmed by characterization of the final product. The presence of the aminopropanone scaffold can be verified by NMR, MS, and IR spectroscopy, with expected signals corresponding to the aromatic, carbonyl, and aliphatic chain protons and carbons.

While the Mannich reaction is prevalent, other methods offer strategic advantages, particularly for accessing more complex or stereochemically defined aminopropanones:

  • Aza-Michael Addition: This route involves the conjugate addition of an amine to an α,β-unsaturated ketone. This method is often preferred for its milder conditions and economic advantages over some Mannich-type reactions.[4]

  • Alkylation of Enolates: Pre-formed enolates of ketones can be reacted with aminoalkyl halides. This provides a more controlled, stepwise approach.

  • Reductive Amination of 1,3-Diketones: The selective reduction of one ketone in the presence of an amine can yield the desired scaffold.

  • From Propargylic Alcohols: Certain synthetic pathways can construct β-aminoketones starting from propargylic alcohols.[4]

The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

Section 1.3: Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized aminopropanone derivatives. A combination of spectroscopic techniques is typically employed.

Technique Purpose Expected Observations for a Simple Aminopropanone (e.g., 3-amino-1-phenylpropan-1-one)
¹H NMR Determines the proton environment and connectivity.Signals for aromatic protons, two distinct methylene groups (triplets, -CH₂-CH₂-), and protons on the carbon alpha to the amine.
¹³C NMR Identifies the number and type of carbon atoms.A signal for the carbonyl carbon (~190-200 ppm), aromatic carbons, and aliphatic carbons of the propane chain.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound. Fragmentation may show loss of the amine side chain.
FTIR Spectroscopy Identifies key functional groups.A strong absorption band for the C=O stretch (ketone) around 1685 cm⁻¹ and N-H stretching for primary/secondary amines.

Accurate interpretation of this data is critical for validating the successful synthesis of the target molecule before proceeding to biological evaluation.[9][10][11][12][13]

Part II: Medicinal Chemistry and Biological Significance

Section 2.1: Mechanism of Action & Key Biological Targets

The aminopropanone scaffold is a versatile pharmacophore that can interact with a wide range of biological targets. Its ability to present key pharmacophoric features (hydrogen bond donors/acceptors, hydrophobic regions, basic center) in a conformationally adaptable manner allows it to bind to enzymes, transporters, and receptors.

A prominent example is bupropion , an atypical antidepressant sold under the brand name Wellbutrin®.[5] Chemically, bupropion is an aminoketone belonging to the class of substituted cathinones.[5] Its primary mechanism of action is the inhibition of norepinephrine and dopamine reuptake by blocking their respective transporters (NET and DAT).[14][15][16] This dual inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which is believed to mediate its antidepressant effects.[17] Unlike many other antidepressants, bupropion has minimal effects on the serotonin system, which contributes to its unique side-effect profile, notably the low incidence of sexual dysfunction and weight gain.[5]

Bupropion_MOA

Beyond monoamine transporters, aminopropanone derivatives have shown activity against a diverse array of targets:

  • Enzymes: Certain derivatives have been developed as inhibitors of enzymes like trypanothione reductase, a key target in anti-parasitic drug discovery.[6][18]

  • Ion Channels: The scaffold can be found in molecules designed to modulate ion channel activity.

  • GPCRs: Modifications of the aminopropanone core can lead to ligands for various G-protein coupled receptors.

Section 2.2: Structure-Activity Relationship (SAR) Studies

Understanding the Structure-Activity Relationship (SAR) is fundamental to optimizing a scaffold for a specific biological target. For the aminopropanone core, SAR studies typically explore modifications at three key positions: the aromatic ring (if present), the amine substituent, and the propane backbone.[19][20][21][22]

The synthetic cathinones provide a rich dataset for SAR analysis, particularly concerning their effects on monoamine transporters.[21][23]

Modification Site Structural Change Observed Impact on Activity/Selectivity
Aromatic Ring Introduction of electron-withdrawing or -donating groups. Positional changes (ortho, meta, para).Can significantly alter potency and selectivity between DAT, NET, and SERT. For example, a 4-methyl group can enhance dopaminergic activity.
Amine Group (N-terminus) Increasing the size of the alkyl substituent (e.g., methyl to ethyl to tert-butyl).Larger N-alkyl groups generally decrease potency as reuptake inhibitors. Bupropion's tert-butyl group is a key feature distinguishing it from more stimulant-like cathinones.
Propane Backbone (α-carbon) Addition of an alkyl group (e.g., α-methyl).Can increase metabolic stability and alter the mode of action (from reuptake inhibitor to releasing agent).
Propane Backbone (β-carbon) The ketone (β-keto group).This group is critical for activity. Its reduction to a hydroxyl group (as in ephedrine) significantly changes the pharmacological profile.

SAR_Logic

These relationships demonstrate that even subtle chemical changes to the aminopropanone core can lead to dramatic shifts in pharmacological properties, highlighting the scaffold's "tunability" for drug design.

Section 2.3: Case Studies of Approved Drugs and Clinical Candidates

The therapeutic value of the aminopropanone scaffold is validated by its presence in several marketed drugs.

  • Bupropion: As discussed, a major antidepressant and smoking cessation aid.[5]

  • Tolperisone: A centrally acting muscle relaxant.[4][24]

  • Oxyfedrine: A coronary vasodilator used in the treatment of angina.[4][24]

  • Sitagliptin: While technically a β-amino acid derivative, its structural similarity and synthesis often involve β-aminoketone intermediates, highlighting the scaffold's utility as a synthetic building block for other drug classes.[4][25]

The continued exploration of this scaffold is evident in the patent literature and clinical trials, with new derivatives being investigated for indications ranging from neurodegenerative diseases to infectious agents.[4][6]

Part III: Future Directions and Outlook

The aminopropanone scaffold remains a highly relevant and promising platform in medicinal chemistry. Future research is likely to focus on several key areas:

  • Stereoselective Synthesis: Developing more efficient catalytic and asymmetric methods to control the stereochemistry of the scaffold will be crucial for creating more selective and potent drugs.[26] Many biological targets are chiral, and a specific stereoisomer often accounts for the majority of the desired activity.

  • New Biological Targets: High-throughput screening and computational modeling will continue to identify novel biological targets for aminopropanone-based ligands, expanding their therapeutic potential beyond the central nervous system.

  • Bioisosteric Replacement: Replacing the ketone or amine with other functional groups (bioisosteres) could lead to compounds with improved pharmacokinetic properties, such as enhanced metabolic stability or oral bioavailability.

  • Scaffold Hopping and Diversification: Using the aminopropanone core as a starting point for more complex, three-dimensional structures, such as spirocycles, can unlock new chemical space and lead to the discovery of first-in-class medicines.[27]

Conclusion

The aminopropanone scaffold is a classic example of a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its rich and tunable pharmacology, has cemented its role in the development of important therapeutics. From the fundamental Mannich reaction to its incorporation in complex drug molecules, this scaffold provides a powerful lesson in the principles of drug design. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the aminopropanone core is poised to remain a valuable and enduring tool for the creation of innovative medicines that address unmet medical needs.

References

  • Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. [Link]
  • Stereoselective Synthesis and Application of β‐Amino Ketones. ResearchGate. [Link]
  • Bupropion. Wikipedia. [Link]
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]
  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. ResearchGate. [Link]
  • Recent progress in the chemistry of β-aminoketones. National Institutes of Health (NIH). [Link]
  • Investigations into the decomposition of aminoacyl-substituted monosaccharide scaffolds from a drug discovery library. Royal Society of Chemistry. [Link]
  • Purification and 1H NMR spectroscopic characterization of phase II metabolites of tolfenamic acid. PubMed. [Link]
  • Aminoacetone as the penultimate precursor to the antitumor agent azinomycin A. PubMed. [Link]
  • Inhibition of Leishmania infantum Trypanothione Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site. PubMed. [Link]
  • Recent progress in the chemistry of β-aminoketones. Royal Society of Chemistry. [Link]
  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
  • Structure-Activity Relationships of Synthetic Cathinones. National Institutes of Health (NIH). [Link]
  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Publications. [Link]
  • Recent progress in the chemistry of β-aminoketones. Royal Society of Chemistry. [Link]
  • A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. National Institutes of Health (NIH). [Link]
  • Inhibition of Leishmania infantum Trypanothione Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site. MDPI. [Link]
  • Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Taylor & Francis Online. [Link]
  • Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. ResearchGate. [Link]
  • Drug molecules consisting of b-aminoketone fragments. ResearchGate. [Link]
  • Selective Radical−Radical Cross-Couplings: Design of a Formal β‑Mannich Reaction. Macmillan Group - Princeton University. [Link]
  • Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers. [Link]
  • The Psychopharmacology of Bupropion: An Illustrated Overview. Psychopharmacology Institute. [Link]
  • 4-PhPr-PEA. Wikipedia. [Link]
  • Synthesis of four novel natural product inspired scaffolds for drug discovery. PubMed. [Link]
  • NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. MDPI. [Link]
  • CHE 219L NMR Characterization Tutorial. YouTube. [Link]
  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. National Institutes of Health (NIH). [Link]
  • How Wellbutrin Works: The Atypical Antidepressant's Mechanism of Action. GoodRx. [Link]
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ACS Publications. [Link]
  • (PDF) Structure-Activity Relationships of Synthetic Cathinones. ResearchGate. [Link]
  • Pharmacological Properties of Some Aminoalkanolic Derivatives of Xanthone. PubMed. [Link]
  • Synthesis and Pharmacological Activity of Aminoindanone Dimers and Related Compounds. Taylor & Francis Online. [Link]
  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. National Institutes of Health (NIH). [Link]
  • On the role of NMR spectroscopy for characterization of antimicrobial peptides. PubMed. [Link]
  • Bupropion Mechanism of Action. Shanghai Archives of Psychiatry. [Link]
  • Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Royal Society of Chemistry. [Link]

Sources

A Technical Guide for the Preliminary Toxicity Screening of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a novel chemical entity (NCE) from laboratory synthesis to therapeutic application is contingent upon a rigorous evaluation of its safety and efficacy. This technical guide provides a comprehensive framework for the preliminary toxicity screening of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride (CAS No: 701290-61-1), a compound for which public toxicological data is not widely available.[1][2] As such, this document serves as a foundational roadmap for researchers, scientists, and drug development professionals tasked with the initial safety assessment of this, or structurally similar, NCEs. We will detail a tiered, logic-driven approach, beginning with in silico predictions, progressing through a battery of essential in vitro assays, and culminating in a well-defined in vivo acute toxicity study. The protocols and rationale described herein are grounded in established regulatory guidelines and best practices, ensuring scientific integrity and providing a self-validating system for early-stage risk assessment.

Introduction: The Imperative of Early-Stage Toxicity Screening

The high attrition rate of drug candidates during later stages of development represents a significant financial and temporal burden on the pharmaceutical industry. A substantial portion of these failures can be attributed to unforeseen toxicity.[3] Therefore, the early identification of potential safety liabilities is not merely a regulatory requirement but a strategic necessity. A robust preliminary toxicity screen—often termed a "fail early, fail cheap" approach—allows development teams to prioritize compounds with the most promising safety profiles, thereby optimizing the allocation of resources.[3][4]

This guide focuses on this compound, an NCE with the molecular formula C9H18ClN3O2 and a molecular weight of 235.71 g/mol .[1] Lacking specific toxicological data, our approach is built upon a foundational battery of tests designed to probe for the most common and critical toxicological endpoints: cytotoxicity, genotoxicity, hepatotoxicity, cardiotoxicity, and acute systemic toxicity.[5]

A Phased Approach to Toxicity Evaluation

Our recommended workflow follows a logical progression, starting with non-experimental methods and moving towards more complex biological systems. This tiered approach ensures that animal testing is minimized and reserved for when sufficient in vitro data justifies the need for a whole-organism model.

G cluster_0 Phase 1: In Silico & Physicochemical cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Assessment cluster_3 Phase 4: Decision Point a Compound Characterization (CAS: 701290-61-1) b In Silico Toxicity Prediction (e.g., Toxtree) a->b Chemical Structure c Cytotoxicity Assays (MTT, LDH) b->c d Genotoxicity Assay (Ames Test) c->d e Organ-Specific Toxicity (Hepatotoxicity, Cardiotoxicity) d->e f Acute Oral Toxicity (OECD TG 423) e->f g Go / No-Go Decision f->g

Caption: Phased workflow for preliminary toxicity screening.

Phase 1: In Silico and Physicochemical Characterization

Before embarking on laboratory experiments, a significant amount of information can be gleaned from the chemical structure of the NCE.

Compound Identity and Properties
  • Chemical Name: this compound

  • CAS Number: 701290-61-1[2]

  • Molecular Formula: C9H18ClN3O2[1]

  • Molecular Weight: 235.71[1]

  • Predicted Properties: pKa: 9.43±0.10, Boiling Point: 425.2±40.0 °C, Density: 1.163±0.06 g/cm3 [2]

In Silico Toxicity Prediction

Computational toxicology models can predict potential liabilities based on structural alerts. These tools are invaluable for early-stage hazard identification.[6]

Rationale: Using established open-source software like Toxtree, the chemical structure can be analyzed against decision trees for endpoints like mutagenicity and systemic toxicity.[6] This provides an initial, hypothesis-generating risk assessment without consuming any physical compound.

Protocol:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) notation for the compound.

  • Input the structure into a predictive toxicology program (e.g., Toxtree v3.1.0).

  • Execute relevant prediction modules, such as the ISS rule-based model for in vitro mutagenicity and the Cramer decision tree for systemic toxicity.

  • Analyze the output for any structural alerts that suggest potential toxicity.

Phase 2: Core In Vitro Screening Battery

In vitro assays form the cornerstone of preliminary toxicity screening, offering a cost-effective and high-throughput means of evaluating a compound's biological effects at the cellular level.[5][7]

Cytotoxicity Assessment

The first fundamental question is whether the compound is toxic to living cells. We employ two distinct assays to measure different aspects of cytotoxicity: metabolic activity and membrane integrity.[8]

4.1.1. MTT Assay (Metabolic Activity)

Principle: This colorimetric assay measures the metabolic activity of viable cells.[7] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[7][9]

4.1.2. LDH Assay (Membrane Integrity)

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[8][10] The amount of LDH released is proportional to the number of lysed cells.[11]

Experimental Protocol: General Cytotoxicity

  • Cell Line Selection: Utilize at least two well-characterized human cell lines, such as HepG2 (liver-derived) and HEK293 (kidney-derived), to assess potential tissue specificity.

  • Cell Seeding: Seed cells in 96-well flat-bottom microplates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound. Replace the culture medium with medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a standard duration (e.g., 24, 48, or 72 hours).

  • Assay Execution (MTT):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a solubilizing agent (e.g., DMSO).

    • Read the absorbance on a microplate reader (typically ~570 nm).

  • Assay Execution (LDH):

    • Collect an aliquot of the culture medium from each well.

    • Add the LDH assay substrate solution.[10]

    • Incubate as per the kit manufacturer's instructions.

    • Read the absorbance on a microplate reader (typically ~490 nm).

  • Data Analysis: Calculate the percentage of cell viability (MTT) or cytotoxicity (LDH) relative to the vehicle control. Plot the data to determine the IC50 (half-maximal inhibitory concentration) value.

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[12] It uses several strains of bacteria (e.g., Salmonella typhimurium, E. coli) that carry mutations in genes involved in amino acid synthesis (e.g., histidine). The assay measures the ability of the test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[12] The test is performed with and without a metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.[13]

Regulatory Context: This assay is a core component of safety assessment and is conducted in compliance with OECD Guideline 471.[12][13]

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Use a standard set of tester strains, such as S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, to detect different types of mutations.

  • Metabolic Activation: Conduct the assay in parallel with and without the addition of an S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat livers.[13]

  • Methodology: Employ either the plate incorporation or pre-incubation method.[14]

    • Plate Incorporation: The test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.

    • Pre-incubation: The components are incubated together in liquid suspension before being mixed with top agar and plated.

  • Dose Selection: A preliminary range-finding study is performed to determine the appropriate concentration range, which should include cytotoxic concentrations.

  • Controls: Include a vehicle control and known positive controls for each strain, both with and without S9 activation.

  • Incubation: Incubate plates at 37°C for 48-72 hours.[14]

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-related increase in revertant colonies and/or a reproducible increase at one or more concentrations.[14]

Organ-Specific Toxicity Screening

4.3.1. In Vitro Hepatotoxicity: Cytochrome P450 (CYP) Inhibition

Principle: The liver is the primary site of drug metabolism, largely mediated by the cytochrome P450 (CYP450) enzyme system.[15] Inhibition of these enzymes can lead to drug-drug interactions (DDIs) and altered drug clearance, potentially causing toxicity.[16][17] This assay evaluates the potential of the NCE to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[18]

Protocol: CYP450 Inhibition Assay

  • System: Use human liver microsomes, which contain a rich supply of CYP enzymes.[19]

  • Probe Substrates: Utilize specific fluorescent or LC-MS/MS-detectable probe substrates for each CYP isoform.

  • Procedure: Co-incubate human liver microsomes, a NADPH-regenerating system, the NCE at various concentrations, and the probe substrate.

  • Analysis: Measure the formation of the metabolite from the probe substrate via fluorescence or LC-MS/MS. A decrease in metabolite formation indicates inhibition.

  • Data: Calculate the IC50 value for each isoform, representing the concentration of the NCE that causes 50% inhibition of the enzyme's activity.[19]

4.3.2. In Vitro Cardiotoxicity: hERG Channel Inhibition Assay

Principle: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Long QT Syndrome).[20][21] Early screening for hERG liability is a critical safety checkpoint.[22][23]

Protocol: Automated Patch Clamp Assay

  • System: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[24]

  • Methodology: Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch) to measure the hERG current in whole-cell configuration.[24]

  • Procedure: Record baseline hERG currents, then perfuse the cells with increasing concentrations of the NCE. A positive control (e.g., E-4031) is used for validation.[24]

  • Analysis: Measure the percentage of hERG current inhibition at each concentration.

  • Data: Calculate the IC50 value for hERG channel blockade.

G cluster_0 In Vitro Screening Cascade cluster_1 Cytotoxicity cluster_2 Genotoxicity cluster_3 Organ-Specific Toxicity NCE 1-(4-acetylpiperazin-1-yl)- 3-aminopropan-1-one HCl MTT MTT Assay (Metabolic Viability) NCE->MTT IC50 LDH LDH Assay (Membrane Integrity) NCE->LDH IC50 Ames Ames Test (OECD 471) (Mutagenicity) NCE->Ames Mutagenic? CYP CYP450 Inhibition (Hepatotoxicity) NCE->CYP IC50 hERG hERG Blockade (Cardiotoxicity) NCE->hERG IC50 Decision Safety Profile Assessment MTT->Decision LDH->Decision Ames->Decision CYP->Decision hERG->Decision

Caption: Logic diagram for the in vitro screening battery.

Phase 3: In Vivo Acute Systemic Toxicity

If the in vitro data does not reveal prohibitive liabilities, a limited in vivo study is warranted to understand the compound's effects in a whole biological system.

Principle: The acute oral toxicity study provides information on the hazardous properties of a substance following a single oral administration.[25] The Acute Toxic Class Method (OECD TG 423) is a stepwise procedure that uses a minimal number of animals to classify a substance into one of the Globally Harmonised System (GHS) toxicity categories.[25][26]

Experimental Protocol: Acute Toxic Class Method (OECD TG 423)

  • Species and Strain: Use a single rodent species, typically female Wistar rats.[27]

  • Housing and Acclimatization: Animals should be housed under standard laboratory conditions and acclimatized for at least 5 days prior to dosing.

  • Dose Selection: The procedure uses defined starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight).[26] In the absence of prior data, a starting dose of 300 mg/kg is often recommended.[26]

  • Procedure:

    • Dose a group of 3 animals with the starting dose.

    • The outcome (number of mortalities within a specified period) determines the next step:

      • If mortality occurs, re-dose at a lower level.

      • If no mortality occurs, dose the next group at a higher level.

  • Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for up to 14 days.[27]

  • Pathology: At the end of the study, perform a gross necropsy on all surviving animals.

  • Endpoint: The study allows for classification of the substance and provides an LD50 cut-off range, rather than a precise point estimate.[26]

Data Presentation and Interpretation

A clear and concise summary of all quantitative data is essential for decision-making.

Table 1: Summary of In Vitro Toxicity Screening Results

AssayEndpointCell Line / SystemResult (IC50 / Outcome)
Cytotoxicity
MTTMetabolic ViabilityHepG2e.g., 85.4 µM
HEK293e.g., > 100 µM
LDHMembrane IntegrityHepG2e.g., 112.1 µM
HEK293e.g., > 100 µM
Genotoxicity
Ames TestMutagenicityS. typhimurium strainse.g., Negative
E. coli straine.g., Negative
Organ-Specific
CYP450 InhibitionEnzyme InhibitionHuman Liver MicrosomesReport IC50 for each isoform
hERG BlockadeChannel InhibitionHEK293-hERGe.g., 25.7 µM

Table 2: Summary of In Vivo Acute Oral Toxicity (OECD TG 423)

Starting Dose (mg/kg)No. of AnimalsMortality (within 48h)Clinical Signs ObservedGHS Classification
e.g., 3003e.g., 0/3e.g., Nonee.g., Category 5 or Unclassified
e.g., 20003e.g., 1/3e.g., Lethargye.g., Category 4

Conclusion and Decision-Making

The synthesis of data from this multi-pronged screening approach provides a holistic initial safety profile for this compound. The "Go/No-Go" decision for further development will be based on an integrated assessment of all endpoints. For example, a potent hERG inhibition (IC50 < 1 µM) or a positive Ames test would be significant red flags, likely halting development. Conversely, low cytotoxicity (IC50 > 50 µM), no genotoxicity, and a high LD50 cut-off value (in vivo) would build confidence in the compound's safety profile, justifying its progression to more extensive preclinical toxicological studies. This structured, evidence-based guide ensures that such critical decisions are made with the highest degree of scientific rigor.

References

  • Vertex AI Search. (2025). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method.
  • Appgreatlakes. The Importance of Screening Against the hERG Assay.
  • Walsky, R. L., & Obach, R. S. (2008). In vitro cytochrome P450 inhibition and induction. PubMed. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.
  • BenchChem. (2025). Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide.
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

  • ResearchGate. (2018). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Cre
  • NIB-GEN.
  • Eurofins Australia. (2024).
  • Gentronix. (2025).
  • BenchChem. (2025). In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays.
  • Sci-Hub. (2008). In Vitro Cytochrome P450 Inhibition and Induction.
  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]

  • Echemi. 1-(4-ACETYL-PIPERAZINE-1-YL)-3-AMINO-1-PROPANONE HCL.
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
  • GOV.UK. (2024).
  • BioIVT. In Vitro CYP Inhibition Studies.
  • Slideshare. (2015). GENOTOXICITY STUDIES(as per OECD).
  • ResearchGate. (2019).
  • Kosheeka. (2025).
  • Scribd. OECD 423 - Acute Oral Toxicity Study: 6. Describe Details of Study Plan To Justify The Use of Animals.
  • MPG.eBooks. (2002). Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
  • Kim, N. D., et al. (2019). Computational determination of hERG-related cardiotoxicity of drug candidates. PMC - NIH. [Link]

  • MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay.
  • NACALAI TESQUE, INC. LDH Cytotoxicity Assay Kit|Products.
  • ChemicalBook. 1-(4-ACETYL-PIPERAZINE-1-YL)-3-AMINO-1-PROPANONE HCL.
  • MDPI. (2021). Framework for In Silico Toxicity Screening of Novel Odorants.
  • Stary-Borchardt, K., et al. (2020). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. PMC.
  • Oakwood Chemical. 1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one hydrochloride.
  • Parasuraman, S. (2011). Toxicological screening. PMC - PubMed Central - NIH. [Link]

  • ResearchGate. (2014).
  • PubChem - NIH. 3-Aminopropanamide hydrochloride.
  • PubChem - NIH. 1-Propanone, 1-(3-chlorophenyl)-2-((1,1-dimethylethyl)amino)-, hydrochloride (1:1), (2S).

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to In Vitro Profiling

The compound 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride is a synthetic molecule featuring a core piperazine moiety.[1][2] The piperazine scaffold is a well-established pharmacophore present in a wide array of clinically significant drugs, including antipsychotics, antivirals, and antifungals.[1] The structural alerts within this particular compound—specifically the acetylated piperazine linked to a propanone backbone—suggest its potential as a modulator of key cellular targets such as G protein-coupled receptors (GPCRs) or kinases, although its specific biological activities remain to be elucidated.[1]

This document provides a comprehensive, tiered strategy for the in vitro characterization of this compound (hereafter referred to as "the compound"). The protocols herein are designed to first establish a foundational understanding of its cytotoxic profile, a critical step for determining the appropriate concentration range for subsequent, more specific mechanistic assays. Following this, we will explore its potential as an enzyme inhibitor and a receptor antagonist, two common mechanisms of action for piperazine-containing molecules. This strategic workflow ensures a logical progression from broad, cell health-based assessments to more refined, target-specific investigations.

PART 1: Foundational Analysis - Cytotoxicity Profiling

A fundamental first step in the characterization of any novel compound is to determine its effect on cell viability. Cytotoxicity assays are crucial for identifying the concentration range at which the compound exerts biological effects without causing overt cell death, which could confound the results of more specific functional assays.[3][4] We will employ two distinct and complementary methods to assess cytotoxicity: a metabolic assay (MTT) and a membrane integrity assay (Lactate Dehydrogenase release).

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which in many cases correlates with cell viability.[4] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout Cell_Seeding 1. Seed cells in a 96-well plate Incubation_24h 2. Incubate for 24h for cell attachment Cell_Seeding->Incubation_24h Compound_Treatment 3. Treat cells with serial dilutions of the compound Incubation_24h->Compound_Treatment Incubation_48h 4. Incubate for desired period (e.g., 48h) Compound_Treatment->Incubation_48h MTT_Addition 5. Add MTT solution and incubate for 4h Incubation_48h->MTT_Addition Formazan_Solubilization 6. Solubilize formazan crystals with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Measurement 7. Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement

Caption: Workflow for the MTT cell viability assay.

Protocol: MTT Assay

  • Cell Seeding : Seed a panel of relevant cell lines (e.g., HeLa, HEK293, HepG2) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4]

  • Incubation for Attachment : Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach and resume growth.[4]

  • Compound Preparation and Treatment :

    • Prepare a 10 mM stock solution of the compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of solvent) and a blank (medium only).[4]

  • Incubation : Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]

  • MTT Addition : After the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[4]

  • Formazan Solubilization : Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[4] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[5] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol: LDH Assay

  • Cell Seeding and Treatment : Follow steps 1-4 of the MTT assay protocol.

  • Sample Collection : After the treatment incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[4]

  • LDH Reaction : Add 50 µL of the LDH reaction mixture from a commercially available kit to each well containing the supernatant.[4]

  • Incubation : Incubate the plate at room temperature for 30 minutes, protected from light.[4]

  • Stop Reaction : Add 50 µL of the stop solution provided in the kit to each well.[4]

  • Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis : Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells lysed with a detergent). Determine the EC50 value (the concentration that causes 50% of maximum LDH release).

Assay Principle Endpoint Typical Concentration Range
MTT Measures metabolic activity of viable cells.[4]Decrease in absorbance at 570 nm.0.1 µM - 100 µM
LDH Measures release of LDH from damaged cells.[4]Increase in absorbance at 490 nm.0.1 µM - 100 µM

PART 2: Mechanistic Exploration - Enzyme Inhibition Assays

Given that many piperazine-containing drugs act as enzyme inhibitors, a general enzyme inhibition assay is a logical next step to probe the compound's mechanism of action.[1][6] This protocol provides a generalized framework that can be adapted to a variety of enzymes, such as kinases or proteases.

Conceptual Framework: Enzyme Inhibition

Enzyme_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Enzyme Enzyme Product Product Enzyme->Product catalyzes Substrate Substrate Substrate->Enzyme Inhibitor Compound Inhibitor->Enzyme binds to

Caption: General principle of enzyme inhibition.

Protocol: General Enzyme Inhibition Assay (Spectrophotometric)

  • Reagent Preparation :

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the compound in the appropriate assay buffer. Ensure the final DMSO concentration is low (typically ≤1%) to avoid interfering with enzyme activity.[7]

    • Prepare the purified enzyme of interest at a suitable concentration in the assay buffer.

    • Prepare the substrate solution at a concentration near its Michaelis constant (Km) for optimal sensitivity to inhibition.[7]

  • Assay Setup (in a 96-well plate) :

    • Blank wells : Assay buffer + corresponding DMSO concentration.

    • Control wells (100% enzyme activity) : Enzyme solution + corresponding DMSO concentration.

    • Test wells : Enzyme solution + desired concentrations of the test compound.

    • Positive control : Include a known inhibitor for the enzyme if available.[7]

  • Pre-incubation : Incubate the plate at the enzyme's optimal temperature for 10-15 minutes to allow the compound to bind to the enzyme.[6]

  • Reaction Initiation : Start the reaction by adding the substrate solution to all wells.[6]

  • Measurement : Immediately measure the change in absorbance at a specific wavelength over a set period using a microplate reader in kinetic mode.[7]

  • Data Analysis :

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.[6]

    • Determine the percentage of inhibition for each compound concentration relative to the control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Parameter Description Determination
IC50 Concentration of inhibitor that reduces enzyme activity by 50%.Dose-response curve.
Ki Inhibitor constant, representing the concentration of inhibitor that results in a two-fold increase in the slope of a Lineweaver-Burk plot.Lineweaver-Burk or Dixon plots.
Mechanism Competitive, non-competitive, uncompetitive, or mixed inhibition.[6]Analysis of kinetic data with varying substrate and inhibitor concentrations.[6]

PART 3: Advanced Profiling - Receptor Antagonism and Schild Analysis

The prevalence of piperazine derivatives as GPCR modulators necessitates an investigation into the compound's potential to act as a receptor antagonist.[1] Schild analysis is a powerful pharmacological tool used to characterize the nature of antagonism (competitive vs. non-competitive) and to determine the affinity (pA2 or KB) of a competitive antagonist.[8][9]

Protocol: Schild Analysis for Competitive Antagonism

  • Cell Line and Agonist Selection : Choose a cell line endogenously or recombinantly expressing a GPCR of interest. Select a known agonist for this receptor.

  • Agonist Dose-Response Curve : Generate a baseline concentration-response curve for the agonist in the absence of the antagonist (the compound).

  • Antagonist Incubation : In separate experiments, pre-incubate the cells with fixed concentrations of the compound for a sufficient time to reach equilibrium.

  • Agonist Dose-Response in the Presence of Antagonist : In the presence of each fixed concentration of the compound, generate a new agonist concentration-response curve. A competitive antagonist will cause a parallel rightward shift of the agonist curve with no change in the maximal response.[8]

  • Dose Ratio Calculation : For each antagonist concentration, calculate the dose ratio (dr), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

  • Schild Plot Construction : Plot log(dr - 1) on the y-axis against the log of the molar concentration of the antagonist ([B]) on the x-axis.[10]

  • Data Interpretation :

    • For a simple competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from unity (1.0).[8][9]

    • The x-intercept of the regression line is the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. The pA2 is an estimate of the antagonist's equilibrium dissociation constant (KB).[8][9]

Schild Analysis Workflow

Schild_Analysis cluster_exp Experimentation cluster_analysis Data Analysis Agonist_DR 1. Generate agonist dose-response curve Antagonist_Inc 2. Pre-incubate with fixed concentrations of compound Agonist_DR->Antagonist_Inc Shifted_DR 3. Generate agonist curves in presence of compound Antagonist_Inc->Shifted_DR Calc_DR 4. Calculate Dose Ratios (dr) Shifted_DR->Calc_DR Schild_Plot 5. Plot log(dr-1) vs. log[Antagonist] Calc_DR->Schild_Plot Interpret 6. Determine slope and pA2 value Schild_Plot->Interpret

Caption: Workflow for performing Schild analysis.

Conclusion and Forward Path

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. By systematically assessing its cytotoxicity, potential for enzyme inhibition, and capacity for receptor antagonism, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated from these assays will be instrumental in guiding future studies, including target identification, lead optimization, and more complex cell-based and in vivo experiments. Adherence to these rigorous, self-validating protocols will ensure the generation of high-quality, reproducible data, thereby upholding the principles of scientific integrity in the drug development process.

References

  • Scribd. In Vitro Cytotoxicity Assay Protocol. Available from: [Link]

  • National Center for Biotechnology Information. In Vitro Cell Based Assays - Assay Guidance Manual. Available from: [Link]

  • protocols.io. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line.... Available from: [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. Available from: [Link]

  • BioAgilytix. Cell Based Assays in Drug Development: Comprehensive Overview. Available from: [Link]

  • A4cell. Truly Effective Cell Assay Design. Available from: [Link]

  • Society of Toxicology. Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Available from: [Link]

  • National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link]

  • ResearchGate. Guidelines for the digestive enzymes inhibition assay. Available from: [Link]

  • SpringerLink. The Schild regression in the process of receptor classification. Available from: [Link]

  • University of Strathclyde. In vitro pharmacology: receptor antagonism. Available from: [Link]

  • ChemEurope.com. Schild regression. Available from: [Link]

  • ZambiaFiles. Schild equation. Available from: [Link]

  • Curiox. Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Available from: [Link]

  • G-Biosciences. Enzyme Analysis. Available from: [Link]

Sources

Application Notes and Protocols: Investigating 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Piperazine Scaffold

The piperazine moiety is a cornerstone in the architecture of numerous centrally acting agents, celebrated for its ability to interact with a variety of neurotransmitter receptors.[1][2] Compounds incorporating this versatile scaffold have led to significant advances in the treatment of psychiatric and neurological disorders.[3] This document provides a comprehensive guide for the preclinical investigation of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride , a novel compound with potential applications in Central Nervous System (CNS) drug discovery.

While specific biological targets for this compound remain to be elucidated, its structural motifs—an acetylated piperazine and a flexible aminopropanone chain—suggest a high probability of interaction with key CNS receptors, such as dopaminergic and serotonergic systems, which are frequently implicated in the pathophysiology of psychosis, depression, and neurodegenerative diseases.[4][5] These application notes are designed to provide researchers with a strategic framework and detailed protocols for a thorough in vitro and in vivo evaluation of this compound's therapeutic potential.

Compound Profile: Physicochemical Characteristics and Handling

A foundational understanding of the compound's properties is critical for experimental design and data interpretation.

PropertyValueSource
Molecular Formula C₉H₁₈ClN₃O₂[6]
Molecular Weight 235.72 g/mol [6]
CAS Number 917758-58-8[6]
Appearance White to off-white solid (predicted)-
Solubility Soluble in water and polar organic solvents (e.g., DMSO, Methanol)Predicted based on hydrochloride salt form
Handling and Storage of Hydrochloride Salts

As a hydrochloride salt, this compound is likely a crystalline solid that is more stable and water-soluble than its free-base form.

Protocol for Safe Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[7]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.[8]

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong bases and oxidizing agents.[7][9][10]

  • Solution Preparation: When preparing aqueous solutions, always add the compound to the solvent and mix gently until fully dissolved. For in vitro assays, a stock solution in DMSO is recommended. Ensure the final concentration of DMSO in the assay medium is below 0.1% to avoid solvent-induced cytotoxicity.[11]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[7]

Proposed In Vitro Evaluation Strategy

The initial phase of investigation should focus on identifying the compound's primary molecular targets and assessing its general cytotoxicity and neuroprotective potential.

Diagram: In Vitro Screening Workflow

G cluster_0 Phase 1: Target Identification & Safety cluster_1 Phase 2: Mechanism of Action A Compound Preparation (Stock Solution in DMSO) B Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) A->B C Receptor Binding Assays (Dopamine D2, Serotonin 5-HT1A, 5-HT2A) A->C D Neuroprotection Assay (e.g., Glutamate-induced toxicity in HT22 cells) A->D E Functional Assays (e.g., cAMP for GPCRs) C->E If binding is confirmed G MAPK Pathway Analysis (Western Blot for p-Erk, p-JNK) D->G If neuroprotection is observed F Neurotransmitter Uptake Assay

Caption: A proposed workflow for the in vitro evaluation of this compound.

Protocol 1: Receptor Binding Assays

Given the prevalence of piperazine-containing drugs as dopamine and serotonin receptor modulators, initial screening should target these receptors.[1]

Objective: To determine the binding affinity of the test compound for Dopamine D2, Serotonin 5-HT1A, and 5-HT2A receptors.

Materials:

  • Membrane preparations from cells expressing the target receptors (e.g., CHO or HEK293 cells)

  • Radioligands: [³H]-Spiperone (for D2), [³H]-8-OH-DPAT (for 5-HT1A), [³H]-Ketanserin (for 5-HT2A)

  • Non-specific binding competitors: Haloperidol (for D2), Serotonin (for 5-HT1A), Mianserin (for 5-HT2A)

  • Test compound stock solution (10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)

  • 96-well microplates

  • Scintillation fluid and a scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or a non-specific competitor (for non-specific binding).

  • Add the receptor membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound.

Protocol 2: In Vitro Neuroprotection Assay

Objective: To assess the potential of the test compound to protect neuronal cells from excitotoxicity-induced cell death.[12]

Cell Line: HT22 murine hippocampal cells (a well-established model for studying glutamate-induced oxidative stress).[12]

Materials:

  • HT22 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound

  • Glutamate (5 mM solution)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Introduce 5 mM glutamate to induce excitotoxicity (except in control wells).

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Remove the medium and add 100 µL of MTT solution (0.5 mg/mL) to each well. Incubate for 4 hours.

  • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control. A significant increase in viability in the presence of the compound compared to glutamate alone indicates a neuroprotective effect.[12]

Proposed In Vivo Evaluation Strategy

Based on the in vitro results, tailored in vivo studies can be designed to assess the compound's efficacy in relevant animal models of CNS disorders.

Diagram: In Vivo Testing Funnel

G cluster_C Behavioral Screening A Pharmacokinetic Profiling (Solubility, Permeability, Metabolic Stability) B Acute Toxicity Assessment (LD50 Determination) A->B C Behavioral Screening Models B->C C1 Antipsychotic-like Activity (Apomorphine-induced climbing) C->C1 C2 Antidepressant-like Activity (Forced Swim Test, Tail Suspension Test) C->C2 C3 Neuroprotective Activity (Rodent model of focal cerebral ischemia) C->C3 D Targeted Efficacy Models C1->D If positive C2->D If positive C3->D If positive

Caption: A strategic funnel for the in vivo evaluation of the test compound, from pharmacokinetics to efficacy models.

Protocol 3: Forced Swim Test (FST) for Antidepressant Activity

The FST is a widely used behavioral test to screen for potential antidepressant drugs.[13][14][15]

Objective: To evaluate the antidepressant-like effect of the test compound in mice.

Animals: Male C57BL/6 mice (8-10 weeks old).

Materials:

  • Test compound

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Imipramine (positive control, 20 mg/kg)

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

Procedure:

  • Administer the test compound, vehicle, or imipramine intraperitoneally (i.p.) 30-60 minutes before the test.

  • Gently place each mouse into a cylinder of water for a 6-minute session.

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.[13]

Protocol 4: Apomorphine-Induced Climbing for Antipsychotic Activity

This model is used to screen for compounds with dopamine D2 receptor antagonist properties, a hallmark of many antipsychotic drugs.[16]

Objective: To assess the potential antipsychotic-like activity of the test compound by measuring its ability to inhibit apomorphine-induced climbing in mice.

Animals: Male Swiss albino mice (20-25 g).

Materials:

  • Test compound

  • Vehicle

  • Haloperidol (positive control, 1 mg/kg)

  • Apomorphine hydrochloride (1.5 mg/kg)

  • Cylindrical wire mesh cages (climbing cages)

Procedure:

  • Administer the test compound, vehicle, or haloperidol i.p. 60 minutes before apomorphine.

  • Administer apomorphine subcutaneously (s.c.).

  • Immediately place each mouse in a wire mesh cage and observe for climbing behavior for 30 minutes.

  • Score the climbing behavior at 5-minute intervals (e.g., 0 = four paws on the floor, 1 = two paws on the wall, 2 = four paws on the wall).

  • Calculate the total climbing score for each animal. A significant reduction in the climbing score in the compound-treated group compared to the apomorphine-only group indicates potential antipsychotic activity.

Pharmacokinetic Profiling: A Critical Step

A comprehensive understanding of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development.[17][18][19]

Key Pharmacokinetic Parameters to Assess:
ParameterIn Vitro AssayIn Vivo StudyRationale
Solubility Kinetic/Thermodynamic Solubility Assay-Affects absorption and bioavailability.
Permeability PAMPA or Caco-2 Assay-Predicts absorption across the gut wall and blood-brain barrier penetration.[20]
Metabolic Stability Liver Microsome Stability Assay-Indicates susceptibility to first-pass metabolism and predicts in vivo clearance.
Plasma Protein Binding Equilibrium Dialysis-Influences the fraction of free drug available to exert its pharmacological effect.
Pharmacokinetics -IV and PO administration in rodentsDetermines key parameters like clearance, volume of distribution, half-life, and oral bioavailability.[17][21]

Conclusion and Future Directions

The application notes and protocols outlined above provide a robust framework for the initial characterization of this compound as a potential CNS drug candidate. The data generated from these studies will be instrumental in elucidating its mechanism of action, identifying its primary molecular targets, and establishing a preliminary safety and efficacy profile. Positive results from these initial screens will warrant further investigation, including more complex behavioral models, chronic dosing studies, and detailed mechanism-of-action studies to fully characterize its therapeutic potential. The versatility of the piperazine scaffold suggests that this compound could represent a promising starting point for the development of a new generation of CNS therapeutics.

References

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed. Available at: [Link]

  • Screening models of anti psychotic drugs-converted | PDF. Slideshare. Available at: [Link]

  • Screening of antidepressant agents | PPTX. Slideshare. Available at: [Link]

  • Pharmacokinetics and its role in small molecule drug discovery research. PubMed. Available at: [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

  • 1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one hydrochloride. Oakwood Chemical. Available at: [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Scite.ai. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Small Molecules and their Impact in Drug Discovery. Mantell Associates. Available at: [Link]

  • Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. Available at: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants:. Cuestiones de Fisioterapia. Available at: [Link]

  • Animal Models of Depression: Molecular Perspectives. PMC. Available at: [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central. Available at: [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. Springer Nature. Available at: [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI. Available at: [Link]

  • Standard Operating Procedure. University of California, Berkeley. Available at: [Link]

  • (PDF) Screening models for antipsychotic drugs. ResearchGate. Available at: [Link]

  • (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. Available at: [Link]

  • A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Bentham Science Publisher. Available at: [Link]

  • A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs | Bentham Science Publishers. Bentham Science. Available at: [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Spandidos Publications. Available at: [Link]

  • Safe Storage. University of California, Berkeley. Available at: [Link]

  • HCL Storage and Handling | PDF | Hydrochloric Acid | Sodium Hydroxide. Scribd. Available at: [Link]

Sources

Application of Acetylpiperazine Derivatives in Cholinesterase Inhibition Assays: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of acetylpiperazine derivatives in cholinesterase inhibition assays. It delves into the scientific rationale, offers detailed experimental protocols, and presents data interpretation insights, empowering you to effectively screen and characterize these promising compounds.

Introduction: The Significance of Cholinesterase Inhibition and the Role of Acetylpiperazine Derivatives

Cholinesterase inhibitors (ChEIs) are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine by the enzyme cholinesterase.[1][2] This mechanism increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.[1][3] This approach is a cornerstone in the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease (AD), where a decline in acetylcholine levels is a key pathological feature.[4][5][6] Several currently approved drugs for AD, such as donepezil, are cholinesterase inhibitors.[4][5]

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system. Acetylpiperazine derivatives, in particular, have emerged as a promising class of cholinesterase inhibitors.[7][8][9] Their structural features allow for versatile modifications to optimize binding to the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to potent and selective inhibition.[7][8][9]

Mechanism of Action: How Acetylpiperazine Derivatives Inhibit Cholinesterase

Acetylcholinesterase is a serine hydrolase that catalyzes the hydrolysis of acetylcholine into choline and acetic acid. The active site of AChE contains a catalytic triad (serine, histidine, and glutamate) and a peripheral anionic site (PAS). Many inhibitors, including acetylpiperazine derivatives, are designed to interact with both of these sites to achieve high inhibitory potency.

The general mechanism of inhibition by acetylpiperazine derivatives involves their binding to the active site of the cholinesterase enzyme, thereby preventing the substrate (acetylcholine) from accessing it. The specific interactions can vary depending on the substituents on the piperazine ring and the acetyl group. Molecular docking studies have shown that these derivatives can form hydrogen bonds, and hydrophobic interactions with key amino acid residues in the active site gorge of AChE.[7][10][11]

Cholinesterase_Inhibition cluster_0 Normal Cholinergic Transmission cluster_1 With Acetylpiperazine Inhibitor ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_Inhibited Acetylcholine Postsynaptic_Receptor_Inhibited Postsynaptic Receptor ACh_Inhibited->Postsynaptic_Receptor_Inhibited Increased Binding AChE_Inhibited Acetylcholinesterase Inhibitor Acetylpiperazine Derivative Inhibitor->AChE_Inhibited Inhibits Ellman_Assay_Workflow cluster_workflow Ellman's Assay Workflow Prep 1. Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitors) Plate_Setup 2. Set up 96-well Plate (Buffer, Inhibitor/Control) Prep->Plate_Setup Add_Enzyme 3. Add Enzyme Solution Plate_Setup->Add_Enzyme Incubate 4. Pre-incubation Add_Enzyme->Incubate Add_DTNB 5. Add DTNB Solution Incubate->Add_DTNB Add_Substrate 6. Initiate Reaction with Substrate (ATCI) Add_DTNB->Add_Substrate Measure_Abs 7. Measure Absorbance at 412 nm (Kinetic Read) Add_Substrate->Measure_Abs Analyze_Data 8. Data Analysis (% Inhibition, IC50 Calculation) Measure_Abs->Analyze_Data

Figure 2: Experimental Workflow for the Ellman's Assay. This flowchart outlines the key steps involved in performing a cholinesterase inhibition assay using the Ellman's method.

Data Presentation and Interpretation

The inhibitory potency of different acetylpiperazine derivatives is typically compared based on their IC50 values. A lower IC50 value indicates a more potent inhibitor. It is also important to assess the selectivity of the compounds for AChE over BChE, as this can influence their therapeutic profile and potential side effects.

Table 1: Example Inhibitory Activities of Acetylpiperazine Derivatives against Cholinesterases

Compound IDR-group ModificationAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
Derivative A-H15.2 ± 1.135.8 ± 2.52.36
Derivative B-Cl5.8 ± 0.422.1 ± 1.93.81
Derivative C-OCH39.1 ± 0.745.3 ± 3.24.98
Derivative D-NO22.5 ± 0.210.7 ± 0.94.28
Donepezil (Ref.)-0.05 ± 0.013.2 ± 0.364

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific derivatives and experimental conditions.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of your results, it is crucial to incorporate a self-validating system into your experimental design. This includes:

  • Positive Control: Always include a known cholinesterase inhibitor (e.g., donepezil) as a positive control. This validates that the assay is performing as expected and provides a benchmark for comparing the potency of your test compounds.

  • Negative Control: A control with no inhibitor (vehicle only) is essential to determine the 100% enzyme activity level.

  • Blank: A blank containing all reagents except the enzyme is necessary to correct for any non-enzymatic hydrolysis of the substrate or background absorbance.

  • Replicate Wells: Run all samples, controls, and blanks in at least triplicate to assess the precision of your measurements.

  • Linearity of the Assay: Ensure that the enzyme concentration and substrate concentration are optimized so that the reaction rate is linear over the measurement period.

By adhering to these principles, you can have high confidence in the data generated from your cholinesterase inhibition assays.

Conclusion

Acetylpiperazine derivatives represent a valuable class of compounds for the development of novel cholinesterase inhibitors. The Ellman's assay provides a robust and high-throughput method for screening and characterizing the inhibitory activity of these molecules. By following the detailed protocols and data analysis guidelines presented in this technical guide, researchers can effectively evaluate the potential of their synthesized compounds as therapeutic agents for Alzheimer's disease and other neurological disorders.

References

  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PMC - PubMed Central. [Link]

  • Design, synthesis, biological evaluation, and molecular modeling of coumarin-piperazine derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core. PubMed. [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. [Link]

  • Cholinesterase Inhibitors. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. PubMed. [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC - PubMed Central. [Link]

  • Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. ResearchGate. [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology. [Link]

  • Cholinesterase inhibitor. Wikipedia. [Link]

  • New findings about Ellman's method to determine cholinesterase activity. PubMed. [Link]

  • Straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. SciELO. [Link]

  • How Do Cholinesterase Inhibitors Work?. RxList. [Link]

  • Biological Evaluation and Synthesis of Benzothiazole- Piperazine Derivatives as Probable Cholinesterase Inhibitors to Treat Alzheimer's Disease. ResearchGate. [Link]

  • What are Cholinesterase inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PMC - PubMed Central. [Link]

  • Ellman Esterase Assay Protocol. Scribd. [Link]

  • Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. MDPI. [Link]

  • Structure-based design, synthesis, and biological activity evaluation of chalcone-piperazine derivatives as dual AChE and MAO B inhibitors. RSC Publishing. [Link]

  • New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. [Link]

  • Mechanism of Action of Cholinesterase Inhibitors in Alzheimer's Disease. PubMed. [Link]

  • Docking Study of Benzothiazole–Piperazines: AChE Inhibitors for Alzheimer's Disease. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. PubMed. [Link]

  • 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. PMC - PubMed Central. [Link]

Sources

Application Notes & Protocols: Aminopropanone Derivatives as Novel Inhibitors of Trypanothione Reductase

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, medicinal chemists, and drug development professionals in parasitology and infectious diseases.

Objective: This document provides a comprehensive technical guide on the evaluation of aminopropanone derivatives as a promising class of inhibitors targeting trypanothione reductase (TryR), a critical enzyme in the survival of trypanosomatid parasites. We will delve into the scientific rationale, detailed experimental protocols for enzymatic and cell-based screening, and data interpretation frameworks.

Strategic Overview: Targeting the Achilles' Heel of Trypanosomatids

Parasitic protozoa of the Trypanosomatidae family, including Leishmania and Trypanosoma species, are the causative agents of devastating neglected tropical diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis.[1][2] The existing therapeutic arsenal is plagued by issues of toxicity, difficult administration routes, and growing parasite resistance, creating an urgent need for novel drug candidates.[1][3]

A highly validated and promising strategy for drug discovery is to target biochemical pathways that are essential for the parasite but absent in the human host.[2][4][5] The trypanothione-based redox system is a prime example of such a pathway. Unlike their mammalian hosts, which rely on a glutathione and glutathione reductase (GR) system to combat oxidative stress, these parasites depend on a unique molecule, trypanothione [N¹,N⁸-bis(glutathionyl)spermidine], and its cognate enzyme, trypanothione reductase (TryR).[2][6][7] TryR is a flavoenzyme that catalyzes the NADPH-dependent reduction of trypanothione disulfide (TS₂) to its dithiol form [T(SH)₂].[8][9] This reduced trypanothione is crucial for neutralizing reactive oxygen species generated by host macrophages during infection.[4][10] Genetic and chemical validation studies have confirmed that TryR is indispensable for parasite viability, making it an outstanding therapeutic target.[5][10]

The Aminopropanone Advantage: A Novel Mechanism of Inhibition

While many inhibitors have been developed to compete with the trypanothione substrate at the enzyme's active site, recent research has unveiled a novel chemotype, the 3-amino-1-arylpropan-1-one (aminopropanone) scaffold.[10][11] These compounds exhibit a unique mode of inhibition. Instead of binding to the catalytic site, they occupy a previously unknown, druggable pocket at the entrance of the NADPH binding cavity.[4][10][11] This interaction allosterically prevents the binding of NADPH, thereby halting the electron transfer required for enzyme activity.

Crucially, this binding pocket is not conserved in human glutathione reductase (hGR), providing a structural basis for high selectivity and a potentially wider therapeutic window.[10][12] This guide focuses on the protocols required to identify and characterize aminopropanone derivatives that exploit this distinct inhibitory mechanism.

G cluster_0 Parasite Redox Cycle NADPH NADPH TryR Trypanothione Reductase (TryR) NADPH->TryR e⁻ transfer NADP NADP+ TryR->NADP TSH2 Reduced Trypanothione (T(SH)₂) TryR->TSH2 Product TS2 Oxidized Trypanothione (TS₂) TS2->TryR Substrate Peroxidase Tryparedoxin Peroxidase TSH2->Peroxidase e⁻ donor ROS Reactive Oxygen Species (ROS) ROS->Peroxidase Detox Detoxified Products (e.g., H₂O) Peroxidase->TSH2 Peroxidase->Detox Inhibitor Aminopropanone Derivative Inhibitor->TryR Blocks NADPH binding site

Figure 1: The Trypanothione Redox Pathway and the inhibitory action of aminopropanone derivatives.

Experimental Design & Protocols

The successful evaluation of enzyme inhibitors requires a multi-step approach, progressing from broad screening to detailed characterization. The following protocols are designed as a self-validating workflow to identify potent and selective aminopropanone inhibitors of TryR.

Workflow for Inhibitor Characterization

A logical cascade of experiments ensures that resources are focused on the most promising compounds. This workflow progresses from initial hit identification to cellular activity confirmation.

Figure 2: A typical screening cascade for identifying and validating TryR inhibitors.

Protocol 1: Recombinant TryR Enzymatic Inhibition Assay

This protocol details a spectrophotometric assay to measure the enzymatic activity of TryR by monitoring the oxidation of its co-substrate, NADPH.[10] Inhibition is quantified by a reduction in the rate of NADPH consumption.

Principle: Trypanothione reductase catalyzes the reaction: TS₂ + NADPH + H⁺ → T(SH)₂ + NADP⁺. The reaction can be followed by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

Materials:

  • Recombinant TryR (e.g., from Leishmania infantum, Trypanosoma cruzi, or Trypanosoma brucei).[10][13]

  • Trypanothione disulfide (TS₂)

  • β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

  • HEPES buffer (50 mM, pH 7.4)

  • NaCl (40 mM)

  • Dimethyl sulfoxide (DMSO, for compound dissolution)

  • 96-well, UV-transparent microplates

  • Microplate spectrophotometer capable of reading at 340 nm

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each aminopropanone derivative in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of stock concentrations for IC₅₀ determination (e.g., from 10 mM down to 10 µM).

  • Assay Plate Setup:

    • Design the plate layout to include:

      • Negative Control (100% activity): Reaction mix with DMSO vehicle only.

      • Positive Control (0% activity): Reaction mix without enzyme.

      • Test Wells: Reaction mix with serially diluted test compounds.

    • Add 1 µL of the appropriate DMSO stock (compound or vehicle) to each well.

  • Reaction Mixture Preparation:

    • Prepare a master mix containing all reaction components except NADPH. This allows for pre-incubation of the enzyme with the inhibitor.

ComponentStock ConcentrationVolume per wellFinal Concentration
HEPES (pH 7.4)1 M10 µL50 mM
NaCl4 M2 µL40 mM
Trypanothione Disulfide (TS₂)30 mM1 µL150 µM
Recombinant TryR (LiTR)10 µM1 µL50 nM
Nuclease-Free Water-175 µL-
Total (Pre-incubation) 189 µL
  • Assay Execution:

    • Dispense 189 µL of the master mix into each well of the 96-well plate already containing the DMSO/compound.

    • Incubate the plate at 25°C for 3 minutes to allow the inhibitor to bind to the enzyme.[10]

    • Set the spectrophotometer to read kinetically at 340 nm every 30 seconds for 5-10 minutes at 25°C.

    • Initiate the reaction by adding 11 µL of 2 mM NADPH (final concentration 100 µM) to each well.[10] It is crucial to add NADPH immediately before reading to ensure accurate measurement of the initial reaction velocity.

    • Immediately start the kinetic read.

  • Data Analysis (IC₅₀ Determination):

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot (mOD/min).

    • Normalize the data by calculating the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_DMSO - V₀_no_enzyme))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Protocol 2: Selectivity Counter-Screen against Human Glutathione Reductase (hGR)

Causality: A critical step in drug development is to ensure that the inhibitor is selective for the parasite target over its human homologue.[10] This minimizes the potential for host toxicity. This protocol adapts the enzymatic assay for use with hGR.

Principle: The assay is identical in principle to the TryR assay, but uses human GR and its specific substrate, glutathione disulfide (GSSG).

Key Modifications from Protocol 2.2:

  • Enzyme: Replace TryR with human Glutathione Reductase (hGR).

  • Substrate: Replace Trypanothione Disulfide (TS₂) with Glutathione Disulfide (GSSG) at a concentration near its Kₘ for hGR (typically 50-100 µM).[1]

  • All other components (buffer, NADPH, inhibitor concentrations) can remain the same for direct comparison.

Data Analysis:

  • Calculate the IC₅₀ value for the compound against hGR.

  • Determine the Selectivity Index (SI): SI = IC₅₀ (hGR) / IC₅₀ (TryR)

  • A high SI value (ideally >100) indicates promising selectivity for the parasite enzyme.

Compound IDLiTR IC₅₀ (µM)[10]hGR IC₅₀ (µM)[10]Selectivity Index (SI)
2b 65.0> 150> 2.3
Reference Cpd 1 12.4Not Reported-

Table 1: Example inhibitory activity and selectivity data for aminopropanone derivatives against Leishmania infantum TryR (LiTR) and human GR (hGR).

Protocol 3: Cell-Based Leishmania Promastigote Viability Assay

Causality: While a compound may be a potent enzyme inhibitor, it must be able to cross the parasite's cell membrane and reach its target in the complex intracellular environment to be effective as a drug.[14] This whole-cell assay serves to validate the on-target activity in a biological context.

Principle: This assay measures the anti-proliferative effect of the test compounds on the promastigote (insect stage) form of Leishmania. Parasite viability is assessed using a metabolic indicator dye like resazurin (alamarBlue), which is reduced by metabolically active cells to the fluorescent product resorufin.

Materials:

  • Leishmania promastigotes (e.g., L. infantum, L. donovani) in logarithmic growth phase.

  • Appropriate culture medium (e.g., M199 or RPMI-1640 supplemented with fetal bovine serum).

  • Test compounds and a positive control drug (e.g., Amphotericin B).

  • Resazurin sodium salt solution (0.125 mg/mL in PBS).

  • 96-well, sterile, flat-bottom tissue culture plates.

  • Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm).

Procedure:

  • Parasite Culture: Maintain Leishmania promastigotes in culture at 26°C until they reach the mid-logarithmic phase of growth.

  • Assay Setup:

    • Adjust the parasite density to 1 x 10⁶ cells/mL in fresh culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the wells, resulting in a final volume of 200 µL and a starting parasite density of 0.5 x 10⁶ cells/mL. Include wells for:

      • Negative Control: Cells with medium and DMSO vehicle.

      • Positive Control: Cells with a known anti-leishmanial drug (e.g., Amphotericin B).

  • Incubation: Incubate the plates at 26°C for 72 hours.[4]

  • Viability Assessment:

    • After incubation, add 20 µL of resazurin solution to each well.

    • Incubate for another 4-6 hours at 26°C, allowing viable cells to reduce the dye.

    • Measure the fluorescence of each well using a plate reader.

  • Data Analysis (EC₅₀ Determination):

    • Calculate the percent inhibition of growth for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the 50% effective concentration (EC₅₀).

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the identification and characterization of aminopropanone derivatives as a novel class of TryR inhibitors. The unique mechanism of action, targeting a selective pocket at the NADPH binding site entrance, offers a significant advantage over traditional competitive inhibitors.[10][11] Compounds that demonstrate high potency in the enzymatic assay (low µM IC₅₀), excellent selectivity over human GR (SI > 100), and corresponding activity in cell-based assays (low µM EC₅₀) represent strong leads for further optimization.

Future work should focus on structure-activity relationship (SAR) studies to improve potency and pharmacokinetic properties, mechanism of action studies to confirm the binding mode (e.g., via X-ray crystallography), and efficacy testing in more advanced models, such as intracellular amastigote assays and in vivo animal models of infection.[14][15] The exploration of this chemical scaffold holds considerable promise for the development of the next generation of therapeutics against trypanosomatid diseases.

References

  • Stijlemans, B., Caljon, G., & Van den Abbeele, J. (2018). Mass spectrometry-based biochemical assays for enzyme-inhibitor screening. Elsevier.
  • Madia, V. N., Ialongo, D., Patacchini, E., et al. (2023). Inhibition of Leishmania infantum Trypanothione Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site. Molecules. [Link]

  • Holloway, G. A., Charman, W. N., Fairlamb, A. H., et al. (2009). Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity. Antimicrobial Agents and Chemotherapy. [Link]

  • Dutta, A., & Sarkar, A. (2006). Trypanothione Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design. Current Drug Targets. [Link]

  • Chan, C., & Sadarangani, P. (1999). Rational drug design using trypanothione reductase as a target for anti-trypanosomal and anti-leishmanial drug leads. Drug Design and Discovery. [Link]

  • Saponara, M., Ialongo, D., Battisti, A., et al. (2022). Optimization of Potent and Specific Trypanothione Reductase Inhibitors: A Structure-Based Drug Discovery Approach. ACS Infectious Diseases. [Link]

  • Saponara, M., Battisti, A., Ialongo, D., et al. (2016). Inhibition of Leishmania infantum trypanothione reductase by diaryl sulfide derivatives. European Journal of Medicinal Chemistry. [Link]

  • Saponara, M., Battisti, A., Ialongo, D., et al. (2016). Inhibition of Leishmania infantum trypanothione reductase by diaryl sulfide derivatives. National Institutes of Health. [Link]

  • Turcano, L., Torrente, E., Missineo, A., et al. (2018). Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening. PLOS Neglected Tropical Diseases. [Link]

  • Patterson, S., & Fairlamb, A. H. (2008). Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei trypanothione reductase with T. cruzi. Molecular and Biochemical Parasitology. [Link]

  • Saponara, M., et al. (2016). Inhibition of Leishmania Infantum Trypanothione Reductase by Diaryl Sulfide Derivatives. Europe PMC. [Link]

  • BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. [Link]

  • Ialongo, D., Madia, V. N., Patacchini, E., et al. (2023). Targeting Trypanothione Synthetase and Trypanothione Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease. Molecules. [Link]

  • Ialongo, D., Madia, V. N., Patacchini, E., et al. (2023). Targeting Trypanothione Metabolism in Trypanosomatids. Molecules. [Link]

  • Paiardini, A., Colotti, G., & Fiorillo, A. (2020). Targeting Trypanothione Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases. International Journal of Molecular Sciences. [Link]

  • Madia, V. N., Ialongo, D., Patacchini, E., et al. (2023). Inhibition of Leishmania infantum Trypanothione Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site. PubMed. [Link]

  • Various Authors. (n.d.). Trypanothione-disulfide reductase. Wikipedia. [Link]

  • Turcano, L., Torrente, E., Missineo, A., et al. (2018). Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening. PubMed Central. [Link]

  • Various Authors. (n.d.). Trypanothione-disulfide reductase. Grokipedia. [Link]

  • Sykes, M. L., & Avery, V. M. (2013). Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need. Parasitology. [Link]

  • Aldea, M., & Estrada, M. (2009). Development of a Novel Virtual Screening Cascade Protocol to Identify Potential Trypanothione Reductase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (n.d.). Trypanothione. Wikipedia. [Link]

  • Saponara, M., Battisti, A., Ialongo, D., et al. (2022). Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design. Frontiers in Molecular Biosciences. [Link]

  • Akama, T., & Zhang, Y. K. (2020). Phenotypic Drug Discovery for Human African Trypanosomiasis: A Powerful Approach. Molecules. [Link]

  • Discovery Biology. (n.d.). Trypanosomes. Griffith Institute for Drug Discovery. [Link]

  • Wang, X., & Zhang, H. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis. [Link]

  • Patterson, S., & Fairlamb, A. H. (2008). Trypanothione reductase assay principle. ResearchGate. [Link]

  • Various Authors. (n.d.). Trypanosome Cell-Based Assays. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Holloway, G. A., Baell, J. B., et al. (2007). High-Throughput Screening Affords Novel and Selective Trypanothione Reductase Inhibitors with Anti-Trypanosomal Activity. PubMed Central. [Link]

  • Wyatt, P. G., & Gilbert, I. H. (2013). Target-based drug discovery for human African trypanosomiasis: selection of molecular target and chemical matter. Parasitology. [Link]

  • Muritala, I. K., & Ada, A. (2021). Future Prospects in the Treatment of Parasitic Diseases: 2-Amino-1,3,4-Thiadiazoles in Leishmaniasis. Molecules. [Link]

  • Clède, S., & Gornitzka, H. (2020). Synthesis, characterization and antiparasitic activity of organometallic derivatives of the anthelmintic drug albendazole. Dalton Transactions. [Link]

  • Mustière, R., Dassonville-Klimpt, A., & Sonnet, P. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry. [Link]

Sources

Characterizing a Novel Chemical Entity: A Guide to Cell-Based Assay Development for 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a novel chemical entity (NCE) from synthesis to a potential therapeutic candidate is paved with rigorous biological evaluation. This guide provides a comprehensive framework for the initial characterization of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride (herein referred to as "Compound X"), a molecule with structural motifs common to pharmacologically active agents. As Compound X is uncharacterized in public literature, we present a tiered, logic-driven approach to cell-based assay development. This document outlines detailed protocols for foundational cytotoxicity assessment followed by functional screening against high-value drug target classes, specifically G-protein coupled receptors (GPCRs). The methodologies are designed to be robust and self-validating, incorporating industry-standard quality control metrics to ensure data integrity and reproducibility.

Introduction: A Strategic Approach to NCE Profiling

The initial challenge in drug discovery when presented with an NCE like Compound X is to efficiently and accurately determine its biological activity profile. A hierarchical screening cascade is the most effective strategy.[1][2] This approach begins with broad, fundamental assays to establish a compound's general cellular effects and therapeutic window, followed by more specific, target-oriented functional assays.

The molecular structure of Compound X features a piperazine ring, a privileged scaffold found in numerous approved drugs, particularly those targeting the central nervous system (CNS).[3][4][5] Many piperazine-containing drugs modulate the activity of GPCRs, the largest family of cell surface receptors and a highly successful class of drug targets.[6] Therefore, after an initial assessment of cytotoxicity, our strategy will focus on interrogating the two primary GPCR signaling pathways: Gq-mediated intracellular calcium mobilization and Gs/Gi-mediated cyclic AMP (cAMP) modulation.[7][8][9]

This application note will detail the rationale and step-by-step protocols for:

  • Cytotoxicity Profiling: To determine the concentration range at which Compound X affects cell viability.

  • Functional GPCR Screening: To identify potential agonist or antagonist activity at Gq and Gs/Gi-coupled receptors.

  • Assay Validation: To ensure the reliability and robustness of the screening data.

Part 1: Foundational Cytotoxicity Profiling

Before investigating specific mechanisms of action, it is imperative to assess the general cytotoxicity of Compound X. This step identifies the concentration range that is non-toxic and thus suitable for subsequent functional assays, preventing misleading results due to off-target cell death.[10][11]

Principle of the Resazurin-Based Viability Assay

We will employ a resazurin-based assay, a widely used method for assessing cell viability.[10][11][12] The assay utilizes the blue, non-fluorescent dye resazurin, which is reduced by metabolically active, viable cells to the pink, highly fluorescent resorufin.[11][13][14] The measured fluorescence intensity is directly proportional to the number of living cells, providing a robust indicator of cytotoxicity.[12][14]

Workflow for Cytotoxicity Assessment

G cluster_workflow Cytotoxicity Assay Workflow plate_cells 1. Plate Cells (e.g., HEK293) in 96-well plate and incubate overnight add_compound 2. Add Compound X (serial dilutions) and controls (e.g., DMSO, Staurosporine) plate_cells->add_compound incubate_compound 3. Incubate for 24-48 hours add_compound->incubate_compound add_resazurin 4. Add Resazurin Reagent incubate_compound->add_resazurin incubate_resazurin 5. Incubate for 1-4 hours add_resazurin->incubate_resazurin read_plate 6. Read Fluorescence (Ex/Em ~560/590 nm) incubate_resazurin->read_plate analyze_data 7. Analyze Data (Calculate % Viability, Plot IC50 Curve) read_plate->analyze_data

Caption: Workflow for determining the IC50 of Compound X using a resazurin-based assay.

Detailed Protocol: Cytotoxicity Assay
  • Cell Plating: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well, black-walled, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in an appropriate vehicle (e.g., DMSO), starting from a top concentration of 100 µM. Also prepare vehicle-only (negative control) and a known cytotoxic agent (e.g., 1 µM Staurosporine, positive control) controls.

  • Compound Addition: Add 1 µL of the compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO2.

  • Reagent Addition: Add 20 µL of resazurin reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the vehicle control wells turn pink.

  • Data Acquisition: Measure fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability and the media-only blank as 0%.

    • Calculate the percentage viability for each concentration of Compound X.

    • Plot the percent viability against the log concentration of Compound X and fit a four-parameter logistic curve to determine the IC50 value.

Parameter Description Example Value
Cell Line Human Embryonic Kidney / Human Liver CancerHEK293 / HepG2
Seeding Density Cells per well (96-well plate)8,000
Compound X Conc. Highest concentration in dose curve100 µM
Incubation Time Compound exposure duration48 hours
Positive Control Known cytotoxic agent1 µM Staurosporine
Readout FluorescenceEx: 560 nm, Em: 590 nm
Calculated Value Concentration for 50% inhibition of viabilityIC50

Part 2: Functional Screening for GPCR Modulation

Based on the structural alerts within Compound X, we will proceed to screen for activity at GPCRs. This will be accomplished by probing the two major signaling cascades they initiate upon activation.[6][7]

Assay 1: Calcium Mobilization for Gq-Coupled GPCRs

Principle: Gq-coupled GPCRs, upon activation, trigger the release of calcium (Ca2+) from intracellular stores into the cytoplasm.[15] This transient increase in intracellular Ca2+ can be detected using fluorescent calcium indicators like Fluo-4 AM.[16] Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive form, Fluo-4. Upon binding to Ca2+, its fluorescence intensity increases dramatically, which can be measured in real-time.[16][17]

G cluster_pathway Gq Signaling Pathway Ligand Agonist GPCR Gq-Coupled Receptor Ligand->GPCR G_protein Gαq/Gβγ (inactive) GPCR->G_protein activates G_protein_active Gαq-GTP (active) G_protein->G_protein_active PLC PLC G_protein_active->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Fluo4 Fluo-4 Dye Ca_release->Fluo4 binds Fluorescence Fluorescence Increase Fluo4->Fluorescence

Caption: Simplified signaling cascade for Gq-coupled GPCR activation leading to a fluorescent signal.

Detailed Protocol: Fluo-4 Calcium Mobilization Assay [18]

  • Cell Plating: Seed cells expressing the target Gq-coupled GPCR (e.g., CHO-M1 cells for the M1 muscarinic receptor) in a 96-well, black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the growth medium from the cells and add 100 µL of the dye-loading solution to each well.

    • Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Assay Procedure (Agonist Mode):

    • Prepare serial dilutions of Compound X.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Monitor baseline fluorescence for 10-20 seconds.

    • Add Compound X dilutions to the wells and continue to monitor fluorescence intensity (Ex/Em = 490/525 nm) for 2-3 minutes.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with serial dilutions of Compound X for 15-30 minutes.

    • Place the plate in the reader.

    • Monitor baseline fluorescence, then add a known agonist for the receptor at its EC80 concentration.

    • Continue to monitor fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Calculate the response as the maximum fluorescence peak minus the baseline fluorescence.

    • For agonist mode, plot the response against log[Compound X] to determine the EC50.

    • For antagonist mode, plot the response against log[Compound X] to determine the IC50.

Assay 2: cAMP Modulation for Gs/Gi-Coupled GPCRs

Principle: Gs-coupled receptors activate adenylyl cyclase to increase intracellular cAMP levels, while Gi-coupled receptors inhibit it.[6] We will use a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay to quantify cAMP levels.[19] In this assay, cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody.[20][21] When the antibody and tracer are in close proximity, FRET occurs. Cellular cAMP disrupts this interaction, leading to a decrease in the HTRF signal, which is inversely proportional to the amount of cAMP produced.[22]

G cluster_htrf HTRF cAMP Assay Principle cluster_low Low Cellular cAMP cluster_high High Cellular cAMP Ab Anti-cAMP Ab (Eu-Cryptate) d2 cAMP-d2 (Acceptor) Ab->d2 Binding FRET High FRET Signal d2->FRET Proximity Ab2 Anti-cAMP Ab (Eu-Cryptate) d2_2 cAMP-d2 Ab2->d2_2 NoFRET Low FRET Signal Ab2->NoFRET Separation cAMP Cellular cAMP cAMP->Ab2 Competition

Caption: Competitive binding principle of the HTRF cAMP assay.

Detailed Protocol: HTRF cAMP Assay

  • Cell Preparation: Harvest cells expressing the target Gs or Gi-coupled GPCR and resuspend them in stimulation buffer containing a phosphodiesterase inhibitor like IBMX.

  • Assay Procedure (Gs Agonist/Antagonist):

    • Dispense 5 µL of cell suspension into a 384-well low-volume white plate.

    • Add 5 µL of Compound X (for agonist mode) or Compound X followed by a known agonist (for antagonist mode).

    • Incubate for 30 minutes at room temperature.

  • Assay Procedure (Gi Agonist/Antagonist):

    • Dispense 5 µL of cell suspension.

    • Add 5 µL of Compound X (for agonist mode) or Compound X followed by a known agonist (for antagonist mode), along with forskolin (an adenylyl cyclase activator) to stimulate a baseline level of cAMP.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Add 5 µL of d2-labeled cAMP working solution to each well.

    • Add 5 µL of anti-cAMP cryptate working solution to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).

  • Data Analysis:

    • Calculate the 665/620 ratio for each well.

    • Use a cAMP standard curve to convert ratios to cAMP concentrations.

    • Plot cAMP concentration against log[Compound X] to determine EC50 or IC50 values.

Parameter Gs-Coupled Target Gi-Coupled Target
Compound X (Agonist) ↑ cAMP, ↓ HTRF Signal↓ cAMP, ↑ HTRF Signal
Compound X (Antagonist) Blocks agonist-induced ↑ cAMPBlocks agonist-induced ↓ cAMP
Required Co-activator NoneForskolin
Readout HTRF Ratio (665nm/620nm)HTRF Ratio (665nm/620nm)

Part 3: Assay Validation and Quality Control

To ensure the trustworthiness of screening data, assays must be rigorously validated. The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality and suitability of a high-throughput screening assay.[23][24]

Z'-Factor Calculation:

The Z'-factor reflects the dynamic range of the signal and the data variation associated with the measurements.[23][25] It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Z' = 1 - (3σp + 3σn) / |µp - µn|

Z'-Factor Value Assay Quality Interpretation
> 0.5Excellent, robust assay[26]
0 to 0.5Acceptable for screening, may require optimization[26][27]
< 0Unacceptable, assay requires significant optimization[26]

Implementation:

  • For each assay plate, include multiple replicates (n ≥ 16) of both a positive control (e.g., a known potent agonist/antagonist) and a negative control (e.g., vehicle).

  • Calculate the Z'-factor for every plate to monitor assay performance over time and ensure plate-to-plate consistency.[27] An assay is considered validated for screening when it consistently produces a Z'-factor > 0.5.[25]

Conclusion

This application note provides a validated, step-by-step strategy for the initial cell-based characterization of the novel compound, this compound. By systematically assessing cytotoxicity before proceeding to targeted functional screens for GPCR modulation, researchers can efficiently build a comprehensive biological profile of the compound. The detailed protocols for resazurin-based viability, calcium mobilization, and HTRF cAMP assays, combined with rigorous Z'-factor validation, establish a robust framework for making data-driven decisions in the early stages of the drug discovery pipeline.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Podkalicka, P., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Cells, 13(23), 1959. [Link]

  • G Protein-coupled Receptors Signaling Pathway. Sino Biological. [Link]

  • GPCR Pathway. Creative Diagnostics. [Link]

  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • G protein-coupled receptor signaling pathway. CUSABIO. [Link]

  • Stadler, M., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. MDPI, Methods and Protocols. [Link]

  • Resazurin assay for cell viability & cytotoxicity. BMG LABTECH. [Link]

  • GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. [Link]

  • GPCR Signaling Pathways. AZoLifeSciences. [Link]

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools. [Link]

  • Piperazine. Wikipedia. [Link]

  • Piperazine. ChemEurope. [Link]

  • HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Molecular Devices. [Link]

  • Thomas, J. R., et al. (2024). New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. [Link]

  • Podkalicka, P., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC - NIH. [Link]

  • What are the pharmacodynamics of piperazine? BIOSYNCE. [Link]

  • Wang, X., et al. (2022). A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

  • Thangam, R., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. [Link]

  • How to run a cAMP HTRF assay. YouTube. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • HTRF® package insert cAMP HiRange. Cisbio. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • FLIPR Calcium 4 Assay Kit. Molecular Devices. [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. [Link]

  • Measuring Intracellular Calcium with Fluo-4 Part 1. YouTube. [Link]

  • 1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one hydrochloride. Oakwood Chemical. [Link]

Sources

Application Notes and Protocols for the In Vivo Evaluation of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Disclaimer: This document is intended for research and drug development professionals. All animal experiments must be conducted in accordance with local and international ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review board.

Introduction: A Strategic Approach to In Vivo Characterization of a Novel Chemical Entity

The compound 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride is a novel chemical entity. Publicly available information on its biological activity is scarce, making a structured and phased in vivo evaluation essential to elucidate its pharmacological and toxicological profile. The presence of a piperazine ring is noteworthy, as this moiety is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral and antifungal agents. This structural feature provides a rational starting point for hypothesis-driven investigation.

This guide presents a comprehensive framework for the initial in vivo assessment of this compound, designed to maximize data acquisition while adhering to the highest standards of scientific rigor and animal welfare. The experimental design follows a logical progression from broad safety and pharmacokinetic profiling to more specific pharmacodynamic and toxicological evaluations.

PART 1: Foundational In Vivo Assessment: Safety and Bioavailability

The initial phase of in vivo testing is critical for establishing the foundational parameters of safety and drug disposition. These studies are prerequisites for any further, more complex investigations.

Acute Toxicity and Dose-Range Finding

Scientific Rationale: The primary objective of an acute toxicity study is to determine the median lethal dose (LD50) and to identify the maximum tolerated dose (MTD). This information is crucial for selecting a safe dose range for subsequent pharmacokinetic and pharmacodynamic studies. A well-designed dose-range finding study minimizes the number of animals required while providing critical information on potential target organs for toxicity.

Protocol: Up-and-Down Procedure (UDP) for Acute Oral Toxicity

This protocol is based on the OECD Test Guideline 425.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, 0.9% saline, or a suitable non-toxic solvent)

  • Healthy, young adult rodents (e.g., Sprague-Dawley rats or Swiss Webster mice), nulliparous and non-pregnant females are typically used.

  • Standard laboratory animal caging and diet

  • Oral gavage needles

  • Calibrated balance

Procedure:

  • Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days prior to dosing.

  • Dosing Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Subsequent dilutions should be made to achieve the desired dose concentrations in a constant volume (e.g., 5-10 mL/kg).

  • Initial Dose: Administer a starting dose to a single animal. A default starting dose of 175 mg/kg is often used when no prior information is available.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 4 hours post-dosing. Clinical signs to monitor include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Dose Adjustment:

    • If the animal survives, the next animal receives a higher dose (e.g., a 3.2-fold increase).

    • If the animal dies, the next animal receives a lower dose (e.g., a 3.2-fold decrease).

  • Continuation: Continue this sequential dosing until one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome have occurred).

  • Data Analysis: The LD50 is calculated using specialized software that accompanies the UDP method. The MTD is the highest dose that does not cause mortality or serious toxicity.

Table 1: Example Data Collection for Acute Toxicity Study

Animal IDDose (mg/kg)Outcome (Survived/Died)Clinical Signs ObservedBody Weight Change (%)
F1175SurvivedNo adverse effects+5%
F2550SurvivedMild lethargy for 2h+3%
F32000Died within 24hSevere lethargy, ataxia-10% at 24h
F4550SurvivedMild lethargy for 2h+4%
F51750Died within 48hLethargy, piloerection-8% at 24h
Pharmacokinetic (PK) Profiling

Scientific Rationale: A fundamental aspect of drug development is understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME). Pharmacokinetic studies provide crucial data on a drug's bioavailability, half-life, and exposure levels in the body, which are essential for designing effective dosing regimens in subsequent efficacy studies.[1][2]

Protocol: Single-Dose Pharmacokinetic Study in Rodents

Materials:

  • Test compound and vehicle

  • Rodents (rats or mice) with cannulated jugular veins for serial blood sampling

  • Dosing apparatus (oral gavage needles, intravenous injection supplies)

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Use surgically prepared cannulated animals to facilitate stress-free serial blood sampling. Allow animals to recover from surgery before the study.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein or a catheter to determine the complete systemic exposure profile.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg). The dose should be well below the MTD.

  • Blood Sampling: Collect blood samples (e.g., 100-150 µL) at predetermined time points. For the IV group, typical time points are 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For the PO group, typical time points are 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters to Determine

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeThe time required for the drug concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) BioavailabilityThe fraction of the administered dose that reaches systemic circulation.

Workflow for Foundational In Vivo Assessment

G cluster_0 Phase 1: Foundational Studies start Novel Compound: This compound acute_tox Acute Toxicity & Dose-Range Finding (e.g., Up-and-Down Procedure) start->acute_tox pk_study Pharmacokinetic (PK) Profiling (IV and PO administration) acute_tox->pk_study Inform safe dose selection data_analysis Data Analysis: Determine MTD, LD50, and Key PK Parameters pk_study->data_analysis decision Proceed to Phase 2? data_analysis->decision

Caption: Workflow for the initial in vivo assessment of a novel compound.

PART 2: Preliminary Pharmacodynamic (PD) Exploration

With safety and pharmacokinetic profiles established, the next phase aims to identify the compound's biological effects. Given the lack of a known target, a broad observational screen is a logical first step.

General Observational Screen (Irwin Test)

Scientific Rationale: A systematic observational screen, such as a modified Irwin test, can provide valuable clues about the potential therapeutic class of a novel compound.[3] This is achieved by observing changes in animal behavior, autonomic, and neurological functions after drug administration. The results can guide the selection of more specific, targeted efficacy models.

Protocol: Modified Irwin Test in Mice

Materials:

  • Test compound and vehicle

  • Mice (e.g., C57BL/6 or CD-1)

  • Observation arena

  • Standard laboratory equipment for assessing physiological parameters

Procedure:

  • Dosing: Administer the test compound at three dose levels (e.g., low, medium, and high, based on the MTD) and a vehicle control to different groups of mice.

  • Observation: At various time points (e.g., 30, 60, 120, and 240 minutes) after dosing, place each mouse in the observation arena and systematically score a range of parameters.

  • Parameters to Assess:

    • Behavioral: Alertness, grooming, locomotor activity, stereotypy, passivity.

    • Neurological: Body position, gait, muscle tone, reflexes (e.g., pinna, corneal), tremor, convulsions.

    • Autonomic: Piloerection, salivation, pupil size, respiration rate.

  • Scoring: Use a standardized scoring system (e.g., 0 = no effect, 1 = slight, 2 = moderate, 3 = marked effect).

  • Data Analysis: Compare the scores of the treated groups to the vehicle control group to identify dose-dependent effects.

Table 3: Example Parameters for an Observational Screen

CategoryParameterObservation/Test
General Appearance Body PositionNormal, hunched, flattened
Locomotor ActivityNormal, increased, decreased
Neurological Gait and StanceNormal, ataxic, wide-based
Righting ReflexTime to right when placed on back
Muscle ToneGrip strength test
Autonomic Pupil DiameterMeasure with a small ruler or calipers
Body TemperatureRectal probe measurement
Rationale for Targeted Screens

The piperazine scaffold is a versatile structure found in a wide range of therapeutic agents. Based on this, several targeted screens could be prioritized if the observational screen yields relevant clues.

  • Central Nervous System (CNS) Activity: If the Irwin test reveals changes in alertness, motor activity, or reflexes, further evaluation in models of anxiety (e.g., elevated plus-maze), depression (e.g., forced swim test), or psychosis (e.g., amphetamine-induced hyperlocomotion) may be warranted.

  • Anti-inflammatory Activity: Piperazine derivatives have been explored for their anti-inflammatory properties. If signs of reduced inflammation (e.g., in a carrageenan-induced paw edema model) are observed, this could be a promising therapeutic avenue.

  • Anticonvulsant Activity: Some piperazine-containing compounds exhibit anticonvulsant effects. The pentylenetetrazol (PTZ)-induced seizure model is a standard screen for potential anticonvulsant agents.[3]

Signaling Pathway Hypothesis Generation

G cluster_1 Phase 2: Pharmacodynamic Exploration irwin_test General Observational Screen (Irwin Test) cns_screen Targeted CNS Screens (e.g., Anxiety, Depression Models) irwin_test->cns_screen Behavioral Changes anti_inflam_screen Anti-inflammatory Screens (e.g., Paw Edema Model) irwin_test->anti_inflam_screen Physiological Changes anticonvulsant_screen Anticonvulsant Screens (e.g., PTZ Seizure Model) irwin_test->anticonvulsant_screen Neurological Changes hypothesis Hypothesis on Mechanism of Action cns_screen->hypothesis anti_inflam_screen->hypothesis anticonvulsant_screen->hypothesis

Caption: Decision tree for targeted pharmacodynamic screening.

PART 3: Structured Toxicological Evaluation

Following initial safety and efficacy exploration, a more formal toxicological assessment is necessary to understand the potential risks associated with repeated exposure to the compound.

Repeated-Dose Toxicity Study (Sub-acute)

Scientific Rationale: A repeated-dose toxicity study (typically 14 or 28 days in rodents) is designed to evaluate the adverse effects of a substance after repeated administration. This study provides information on target organs, the dose-response relationship for toxicity, and whether toxic effects are reversible. This is a critical step before considering longer-term studies or moving towards clinical development.[4]

Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats

This protocol is based on OECD Test Guideline 407.

Materials:

  • Test compound and vehicle

  • Rats (e.g., Sprague-Dawley), equal numbers of males and females

  • Standard laboratory animal caging and diet

  • Equipment for clinical observations, blood collection, and necropsy

Procedure:

  • Group Allocation: Assign animals to at least three dose groups (low, medium, high) and a concurrent control group. A typical study design includes 10 animals per sex per group.

  • Dosing: Administer the test compound or vehicle daily via oral gavage for 28 consecutive days.

  • Clinical Observations: Conduct detailed clinical observations daily. Record body weight and food consumption weekly.

  • Clinical Pathology: Towards the end of the study, collect blood samples for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Necropsy and Histopathology: At the end of the 28-day period, euthanize all animals. Conduct a full gross necropsy. Weigh key organs (e.g., liver, kidneys, brain, spleen). Preserve a comprehensive set of tissues in formalin for histopathological examination by a veterinary pathologist.

  • Recovery Group (Optional): A satellite group may be included at the high dose and control levels. These animals are not euthanized at 28 days but are observed for an additional period (e.g., 14 days) to assess the reversibility of any toxic effects.

  • Data Analysis: Analyze all data for statistically significant differences between the treated and control groups.

Table 4: Key Endpoints in a 28-Day Toxicity Study

CategoryEndpoints
In-life Observations Clinical signs, body weight, food/water consumption
Clinical Pathology Hematology (e.g., RBC, WBC, platelets), Clinical Chemistry (e.g., ALT, AST, BUN, creatinine)
Urinalysis Volume, specific gravity, pH, protein, glucose
Terminal Procedures Gross necropsy findings, organ weights
Histopathology Microscopic examination of tissues

Ethical Considerations and the 3Rs

All in vivo research must be conducted with the highest regard for animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integral to the experimental design.[5][6][7]

  • Replacement: Where possible, use in vitro or in silico methods to screen for potential activity or toxicity before proceeding to in vivo studies.

  • Reduction: Use appropriate statistical methods to determine the minimum number of animals required to obtain scientifically valid results.[5] Well-designed studies, such as the Up-and-Down Procedure for acute toxicity, are specifically intended to reduce animal numbers.

  • Refinement: Minimize any potential pain, suffering, or distress to the animals. This includes using appropriate handling techniques, providing environmental enrichment, and establishing humane endpoints.[7]

Conclusion

The in vivo evaluation of a novel compound like this compound requires a methodical, phased approach. By first establishing a foundation of safety and pharmacokinetics, researchers can then move to intelligently designed pharmacodynamic screens to uncover its potential therapeutic effects. Subsequent structured toxicology studies are essential for characterizing its safety profile. This comprehensive strategy ensures that the investigation is both scientifically robust and ethically sound, providing the necessary data to make informed decisions about the future development of this compound.

References

  • Role of animal models in biomedical research: a review - PMC. (2022-07-01). Available at: [Link]

  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review - ichorbio. (2022-04-14). Available at: [Link]

  • Considerations for experimental animal ethics in the research planning and evaluation process - Kosin Medical Journal. (2022-12-22). Available at: [Link]

  • Ethical use of animals in medicine testing. European Medicines Agency. Available at: [Link]

  • Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed. (2007-06-01). Available at: [Link]

  • Ethical Considerations in Clinical Trials: Ethical Dilemmas in Patient Consent and Animal Testing - IJRASET. (2024-09-27). Available at: [Link]

  • Ethical conduct in animal experimentation and why is this important - Lahav CRO. Available at: [Link]

  • Drug Discovery and Toxicology: Role of Animal Models in Preclinical Trials - Prezi. (2025-09-08). Available at: [Link]

  • Designing an In Vivo Preclinical Research Study - MDPI. Available at: [Link]

  • Ethical considerations regarding animal experimentation - PMC - NIH. (2022-09-01). Available at: [Link]

  • General Principles of Preclinical Study Design - PMC - NIH. (2018-01-01). Available at: [Link]

  • Emerging Alternatives to Animal Models for Toxicology Testing | VxP Pharma. (2020-01-11). Available at: [Link]

  • Animal models in pharmacology and toxicology - ResearchGate. Available at: [Link]

  • Animal models - EUPATI Toolbox. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study - Preprints.org. (2023-08-22). Available at: [Link]

  • Best Practices For Preclinical Animal Testing - BioBoston Consulting. (2025-01-09). Available at: [Link]

  • General Considerations for Preclinical Studies Submissions. (2024-03-27). Available at: [Link]

  • Drug Design Progress of In silico, In vitro and In vivo Researches - Open Access Pub. Available at: [Link]

  • Novel 1,4 benzothiazine 3-one derivatives as anticonvulsant agents: Design, synthesis, biological evaluation and computational studies - PubMed. (2023-04-14). Available at: [Link]

Sources

Application Note: High-Throughput Screening of Acetylpiperazine Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of protein classes, particularly kinases and G-protein-coupled receptors (GPCRs).[1][2] Its derivatization, such as with an acetyl group to form the acetylpiperazine moiety, provides a versatile building block for creating vast chemical libraries with diverse pharmacological potential.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns for acetylpiperazine-based compound libraries. It details field-proven insights into assay selection, provides step-by-step protocols for robust biochemical and cell-based assays, and outlines a rigorous data analysis workflow to ensure the identification of high-quality, validated hits.

Introduction: The Strategic Value of the Acetylpiperazine Scaffold

The success of the piperazine scaffold in drug discovery stems from its unique physicochemical properties. As a diprotic base, its two nitrogen atoms can be strategically modified to modulate basicity (pKa), solubility, and pharmacokinetic properties, while also serving as key anchor points for pharmacophoric groups.[4][5] The acetylpiperazine substructure, in particular, is a crucial intermediate in the synthesis of agents targeting the central nervous system (CNS) and in kinase inhibitors for oncology.[1][3]

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands of compounds to identify starting points for drug development.[6][7] A successful HTS campaign is not merely a large-scale experiment but a multi-stage process where scientific rigor at each step is paramount to success. This guide provides the technical framework for screening acetylpiperazine libraries, focusing on creating a self-validating workflow from initial assay development to confirmed hit identification.

The High-Throughput Screening Workflow: A Strategic Overview

An effective HTS campaign follows a logical progression designed to maximize efficiency and minimize the pursuit of false positives. The process involves meticulous assay development, a primary screen of the full library, and a series of secondary and counter-screens to confirm and characterize initial "hits."[8]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary & Confirmatory Screening cluster_2 Phase 3: Hit Triage & Characterization Assay_Dev Assay Development (Biochemical vs. Cell-Based) Miniaturization Miniaturization (384/1536-well) Assay_Dev->Miniaturization Optimize for volume Validation Assay Validation (Z'-Factor > 0.5) Miniaturization->Validation Test robustness Primary_HTS Primary HTS (Single Concentration) Validation->Primary_HTS Hit_Picking Hit Identification (Statistical Cutoff) Primary_HTS->Hit_Picking Full library screen Confirmation Hit Confirmation (Dose-Response) Hit_Picking->Confirmation Cherry-pick actives Counter_Screens Counter & Orthogonal Screens (Eliminate Artifacts) Confirmation->Counter_Screens SAR Preliminary SAR (Analyze Analogs) Counter_Screens->SAR Filter hits Validated_Hit Validated Hit Series SAR->Validated_Hit Prioritize for lead op

Caption: General workflow for an HTS drug discovery campaign.

Assay Development and Selection: The Foundation of a Successful Screen

The choice of assay technology is the most critical decision in an HTS campaign. The selection depends on the biological target and whether a biochemical or cell-based format is more appropriate.[9]

  • Biochemical Assays: These cell-free systems measure the direct effect of a compound on a purified target, such as an enzyme or receptor.[10] They are often preferred for primary screening due to their robustness and lower variability.

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data by accounting for cell permeability and potential cytotoxicity.[10][11] They are invaluable for secondary screening and target validation.

For screening acetylpiperazine libraries against common target classes, two homogenous (no-wash) assay technologies are particularly well-suited for HTS: Fluorescence Polarization (FP) and Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA).[12][13]

Assay Validation: The Z'-Factor

Before initiating a full screen, the assay must be rigorously validated to ensure it can reliably distinguish hits from inactive compounds. The Z'-factor is the industry-standard statistical parameter for this purpose.[14][15] It quantifies the separation between the distributions of the positive and negative controls.

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |μp - μn|

Z'-Factor ValueInterpretationSuitability for HTS
> 0.5Excellent AssayIdeal for HTS
0 to 0.5Marginal AssayMay be acceptable, requires optimization
< 0Unsuitable AssayNot useful for screening
Table 1: Interpretation of Z'-Factor values for HTS assay quality.[16][17]

A pilot screen of a small subset of the library is recommended to ensure the Z'-factor remains robust in the presence of test compounds.[18]

Protocol: Screening for Acetylpiperazine-Based Kinase Inhibitors

This section provides a detailed protocol for a typical HTS campaign to identify inhibitors of a target protein kinase, a common application for piperazine-based compounds.[19][20] The workflow uses a biochemical Fluorescence Polarization (FP) assay for the primary screen and a cell-based AlphaLISA assay for orthogonal validation.

Primary Screen Protocol: Fluorescence Polarization (FP) Competition Assay

Principle: FP measures changes in the rotational speed of a fluorescently labeled molecule (tracer). A small, fluorescently labeled peptide substrate (or ATP analog) tumbles rapidly in solution, emitting depolarized light (low FP signal). When bound to the larger kinase, the complex tumbles slowly, emitting polarized light (high FP signal). A compound from the acetylpiperazine library that inhibits this interaction will displace the tracer, causing a decrease in the FP signal.[21][22]

FP_Assay Principle of a competitive Fluorescence Polarization assay. cluster_0 High Polarization State cluster_1 Low Polarization State Kinase Kinase Tracer Fluorescent Tracer Kinase->Tracer Binding High_FP High FP Signal (Slow Tumbling) Low_FP Low FP Signal (Fast Tumbling) Kinase_Inhib Kinase Inhibitor Acetylpiperazine Inhibitor Kinase_Inhib->Inhibitor Binding Tracer_Free Fluorescent Tracer

Caption: Competitive Fluorescence Polarization (FP) assay principle.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the kinase (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100).[14]

    • Kinase Stock: Prepare recombinant kinase in assay buffer to a 2X final concentration.

    • Tracer Stock: Prepare the fluorescently labeled peptide tracer in assay buffer to a 2X final concentration (typically low nM range).

    • Compound Plates: Prepare 384-well plates containing the acetylpiperazine library compounds, typically at 10 µM final assay concentration in 1-2% DMSO.[18]

    • Controls: Designate columns for controls:

      • Negative Control (High Signal): Kinase + Tracer + DMSO (no inhibitor).

      • Positive Control (Low Signal): Tracer + DMSO (no kinase) or a known potent inhibitor.

  • Assay Execution (Automated Liquid Handling):

    • Dispense 1 µL of compound/DMSO from the library plates into the corresponding wells of a 384-well black assay plate.

    • Add 10 µL of the 2X Kinase Stock solution to all wells except the positive control wells. Add 10 µL of assay buffer to positive control wells.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Add 10 µL of the 2X Tracer Stock solution to all wells.

    • Seal the plates and incubate for 1-3 hours at room temperature to reach binding equilibrium.[14]

  • Data Acquisition:

    • Read the plates on a fluorescence plate reader equipped with appropriate polarization filters (e.g., Ex: 531 nm, Em: 579 nm for a TAMRA-based tracer).[14]

    • The reader will measure the parallel (I∥) and perpendicular (I⊥) fluorescence intensities and calculate the polarization value (in mP).

Orthogonal Confirmation: AlphaLISA Assay

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology.[13] For a kinase assay, a biotinylated substrate peptide is captured by Streptavidin-coated "Donor" beads. A phosphorylation-specific antibody is conjugated to "Acceptor" beads. When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into close proximity (<200 nm). Excitation of the Donor bead at 680 nm generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. An inhibitor prevents this signal generation.[23][24]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Culture and lyse cells expressing the target kinase or use a biochemical setup with recombinant enzyme.

    • Prepare a 5X solution of the biotinylated substrate peptide and ATP in kinase reaction buffer.

    • Prepare a 5X solution of the AlphaLISA Acceptor beads conjugated to the anti-phospho-antibody and Streptavidin Donor beads in AlphaLISA buffer. Note: Donor beads are light-sensitive and should be handled under subdued light.[24]

  • Assay Execution:

    • Dispense 1 µL of confirmed hits (from FP screen) at various concentrations into a 384-well plate.

    • Add 2 µL of cell lysate or recombinant kinase.

    • Add 2 µL of the 5X substrate/ATP mix to initiate the kinase reaction.

    • Incubate for 60 minutes at 37°C.

    • Add 15 µL of the 5X bead mixture to stop the reaction and initiate detection.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plates on an Alpha-enabled plate reader.

Data Analysis and Hit Triage

Raw data from an HTS campaign requires a systematic analysis workflow to confidently identify true hits while discarding false positives.[12][25]

Data_Analysis_Workflow Raw_Data Raw HTS Data (e.g., mP values) QC Plate-Level QC (Z'-Factor Calculation) Raw_Data->QC Normalization Data Normalization (% Inhibition) QC->Normalization Plates with Z'>0.5 Hit_Selection Primary Hit Selection (e.g., >3 SD from mean) Normalization->Hit_Selection Dose_Response Dose-Response Confirmation (Calculate IC50) Hit_Selection->Dose_Response Cherry-pick hits Triage Hit Triage & Filtering Dose_Response->Triage Promiscuous_Filter Filter Promiscuous Compounds (Aggregation, PAINS) Triage->Promiscuous_Filter Counter_Screen Technology Counter-Screen (e.g., FP interference) Triage->Counter_Screen Orthogonal_Assay Orthogonal Assay (e.g., AlphaLISA) Triage->Orthogonal_Assay Validated_Hits Validated Hits Promiscuous_Filter->Validated_Hits Counter_Screen->Validated_Hits Orthogonal_Assay->Validated_Hits

Caption: Data analysis and hit triage decision workflow.

Step-by-Step Analysis:

  • Quality Control: For each plate, calculate the Z'-factor. Plates with a Z'-factor below 0.5 should be flagged for review or repeated.[17]

  • Normalization: Convert raw data (e.g., mP values) to a normalized value like "% Inhibition" relative to the positive and negative controls on each plate.

  • Hit Identification: Identify primary hits using a statistical cutoff. A common method is to select compounds whose activity is greater than three standard deviations from the mean of the library compound population.[3]

  • Dose-Response Confirmation: Cherry-pick the primary hits and re-test them in the primary assay over a range of concentrations (e.g., 8-point dose-response) to determine their potency (IC50).

  • Hit Triage and Counter-Screening: This is a critical step to eliminate false positives.[9][26]

    • Promiscuous Inhibitor Flags: Many false positives arise from compounds that act through non-specific mechanisms, such as forming aggregates that sequester the target protein.[11][27] Computational filters can identify Pan-Assay Interference Compounds (PAINS), which are chemical structures known to frequently cause issues in HTS assays. Experimental counter-screens, such as adding a non-ionic detergent (e.g., Triton X-100) to the assay buffer, can disrupt aggregation-based inhibition.

    • Technology Counter-Screens: Run the assay in the absence of the target protein to identify compounds that interfere with the detection method itself (e.g., autofluorescent compounds in an FP assay).[1][18]

    • Orthogonal Assay Confirmation: Confirm the dose-response activity of filtered hits in a different assay format (e.g., the AlphaLISA protocol above). True hits should show consistent activity across different technology platforms.

Conclusion

The high-throughput screening of acetylpiperazine libraries offers a powerful avenue for discovering novel chemical matter for challenging therapeutic targets. Success, however, is not guaranteed by scale alone. It requires a meticulously planned and validated workflow, from the initial choice of assay to the final statistical analysis and hit triage. By integrating robust assay technologies like Fluorescence Polarization and AlphaLISA with a stringent, multi-step validation process, researchers can confidently navigate the complexities of HTS and identify high-quality, tractable hit compounds worthy of advancing into lead optimization programs.

References

  • Blevitt, J. M., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and Applications in Fluorescence, 4(2), 022001. Available at: [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186. Available at: [Link]

  • Nioi, P., et al. (2012). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. Journal of Cheminformatics, 4(1), 19. Available at: [Link]

  • Evotec. (2025). Unlocking High-Throughput Screening Strategies. Evotec. Available at: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • Gribbon, P., & Sewing, A. (2005). Evaluating Real-Life High-Throughput Screening Data. Journal of Biomolecular Screening, 10(2), 99-106. Available at: [Link]

  • Engineering LibreTexts. (2025). 7.1: Z-Factor. LibreTexts. Available at: [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Available at: [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. Available at: [Link]

  • Di Giovanni, G., & De Deurwaerdère, P. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(14), 3326. Available at: [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. Available at: [Link]

  • Nelson, M. L., et al. (2016). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Analytical Biochemistry, 509, 7-15. Available at: [Link]

  • Macarron, R., et al. (2011). Impact of high-throughput screening in drug discovery. Nature Reviews Drug Discovery, 10(3), 188–195. Available at: [Link]

  • Blevitt, J. M., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and Applications in Fluorescence, 4(2). Available at: [Link]

  • Engineering LibreTexts. (2025). 7.1: Z-Factor. LibreTexts. Available at: [Link]

  • Wang, L., et al. (2018). Synthesis and Antidepressant-Like Activity of Novel Aralkyl Piperazine Derivatives Targeting SSRI/5-HT 1A/5-HT 7. Molecules, 23(1), 199. Available at: [Link]

  • Mo, S., et al. (2016). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 11(6), 557–567. Available at: [Link]

  • Prabhu, S. A., et al. (2017). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). Molecular BioSystems, 13(12), 2651–2662. Available at: [Link]

  • Kumar, A., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 154-157. Available at: [Link]

  • YouTube. (2011). Compressibility Factor (Z-Factor) Equation of State. LearnChemE. Available at: [Link]

  • Feng, B. Y., et al. (2007). High-throughput assays for promiscuous inhibitors. Nature Protocols, 2(8), 2025–2034. Available at: [Link]

  • Umehara, T., et al. (2017). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 22(8), 1016–1022. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. Available at: [Link]

  • Collaborative Drug Discovery. (2023). Plate Quality Control. CDD Support. Available at: [Link]

  • Jasial, S., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. Journal of Cheminformatics, 9(1), 47. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Available at: [Link]

  • Mokrosz, J. L., et al. (1991). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 34(2), 521-527. Available at: [Link]

  • Betti, L., et al. (2006). Synthesis of New Piperazine-Pyridazinone Derivatives and Their Binding Affinity Toward alpha1-, alpha2-adrenergic and 5-HT1A Serotoninergic Receptors. Bioorganic & Medicinal Chemistry, 14(8), 2828-2836. Available at: [Link]

  • Biller, S. A., & Magnin, D. R. (2004). High-throughput screening for protein kinase inhibitors. Current Pharmaceutical Design, 10(10), 1137-1153. Available at: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. Available at: [Link]

  • Coan, K. E., & Shoichet, B. K. (2007). High-throughput assays for promiscuous inhibitors. Nature Protocols, 2(8), 2025-2034. Available at: [Link]

  • Rauh, D., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Available at: [Link]

  • Karaman, M. W., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology, 15(3), 276–286. Available at: [Link]

  • Gilberg, E., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. Journal of Cheminformatics, 9(1), 47. Available at: [Link]

  • Coussens, N. P., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 51–69. Available at: [Link]

  • PubChem. (n.d.). 1-Acetylpiperazine. National Center for Biotechnology Information. Available at: [Link]

  • Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2–10. Available at: [Link]

  • Harmonized Tariff Schedule of the United States (2026). United States International Trade Commission. Available at: [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. (2015). MDPI. Available at: [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Available at: [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6667. Available at: [Link]

Sources

The Emergent Probe: A Strategic Guide to Characterizing 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of protein classes, from G-protein coupled receptors (GPCRs) to protein kinases.[1][2] Its versatile structure allows for multi-directional modifications, enabling the fine-tuning of pharmacological properties.[3][4] The compound 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride emerges from this rich chemical space as a molecule of untapped potential. While its specific biological targets are yet to be elucidated in public-domain research, its structural motifs—an acetylated piperazine and a flexible aminopropanone chain—suggest a high probability of interaction with biologically relevant macromolecules.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of this compound as a chemical probe. We will navigate the logical progression from initial physicochemical assessment to broad-based phenotypic screening, and ultimately, to robust target deconvolution and validation. This is not merely a set of protocols, but a strategic framework for transforming a novel compound into a validated tool for biological discovery.

Section 1: Foundational Characterization - Knowing Your Molecule

Before embarking on biological assays, a thorough understanding of the compound's fundamental properties is paramount. This initial characterization ensures data reproducibility and informs the design of subsequent experiments.

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below.

PropertyValueSource/Method
Molecular Formula C₉H₁₈ClN₃O₂Echemi[5]
Molecular Weight 235.72 g/mol Oakwood Chemical[6]
CAS Number 701290-61-1, 917758-58-8Echemi[5], Oakwood Chemical[6]
Predicted Solubility High in aqueous solutionsBased on hydrochloride salt form and polar functional groups.
Predicted Lipophilicity (logP) Low to ModerateInferred from polar structure.
Predicted pKa ~7.5-8.5 (piperazine nitrogen), ~9.5-10.5 (primary amine)Estimated based on similar structures.
Quality Control and Solution Preparation Protocol

Rationale: Ensuring the purity and stability of the compound is a critical first step. Impurities can lead to misleading biological results. The hydrochloride salt form suggests good aqueous solubility, but this must be empirically determined in relevant biological media.

Protocol:

  • Purity Assessment:

    • Verify the purity of the compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The purity should ideally be >95%.

    • Confirm the chemical identity using ¹H NMR and ¹³C NMR spectroscopy.

  • Solubility Determination:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO) or water.

    • Determine the maximum solubility in various cell culture media (e.g., DMEM, RPMI-1640) containing fetal bovine serum (FBS). This is crucial for designing cell-based assays.

  • Stability Assessment:

    • Evaluate the stability of the compound in the chosen solvent and culture media over time and under different storage conditions (e.g., room temperature, 4°C, -20°C, -80°C). Analyze samples at different time points using HPLC to check for degradation.

Section 2: Target-Agnostic Screening - Identifying a Phenotype

With a well-characterized compound in hand, the next phase is to identify a biological context in which it is active. A target-agnostic or phenotypic screening approach is a powerful way to uncover the compound's function without preconceived bias.

High-Content Imaging for Phenotypic Profiling

Rationale: High-content imaging allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset to identify subtle but significant compound-induced phenotypes.

Protocol:

  • Cell Line Selection: Choose a panel of diverse human cancer cell lines (e.g., breast, prostate, lung, leukemia) to screen for anti-proliferative or cytotoxic effects, as piperazine derivatives are frequently investigated in this context.[7]

  • Assay Preparation:

    • Seed cells in 96- or 384-well imaging plates.

    • Treat cells with a range of concentrations of this compound (e.g., from 10 nM to 100 µM) for 24, 48, and 72 hours.

  • Staining and Imaging:

    • Fix and permeabilize the cells.

    • Stain with a cocktail of fluorescent dyes to label the nucleus (e.g., Hoechst 33342), cytoplasm, and cytoskeleton (e.g., phalloidin). Additional stains for markers of apoptosis (e.g., cleaved caspase-3) or cell cycle (e.g., phospho-histone H3) can be included.

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Use image analysis software to quantify various cellular features, such as cell number, nuclear size and shape, cell cycle distribution, and the intensity and localization of specific markers.

    • Identify a "phenotypic fingerprint" for the compound.

Kinase and GPCR Profiling

Rationale: The piperazine scaffold is prevalent in both kinase inhibitors and GPCR ligands.[1][8] Therefore, screening against panels of these target classes is a logical step.

Protocol:

  • Kinase Panel Screening:

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a broad panel of human kinases (e.g., >400 kinases).

    • An initial screen at a single high concentration (e.g., 10 µM) can identify potential hits.

  • GPCR Binding Assays:

    • Similarly, utilize a commercial service to screen the compound against a panel of GPCR binding assays.

  • Follow-up: Any hits from these screens should be validated by determining the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ) in dose-response experiments.

Section 3: Target Deconvolution and Validation - From Phenotype to Protein

Once a reproducible phenotype or a direct binding hit is identified, the next challenge is to pinpoint the specific molecular target(s) responsible for the observed biological activity.

Workflow for Target Identification

The following diagram illustrates a general workflow for target identification after a phenotypic hit has been established.

Target_Identification_Workflow cluster_affinity Chemoproteomics cluster_cetsa Biophysical cluster_genetic Functional Genomics phenotypic_hit Phenotypic Hit Identified affinity_capture Affinity Capture Methods phenotypic_hit->affinity_capture thermal_shift Cellular Thermal Shift Assay (CETSA) phenotypic_hit->thermal_shift genetic_methods Genetic Approaches phenotypic_hit->genetic_methods probe_synthesis Synthesize Affinity Probe (e.g., with biotin or alkyne tag) affinity_capture->probe_synthesis tsta Thermal Shift Target Analysis thermal_shift->tsta crispr_screen CRISPR/Cas9 Screens (Resistance/Sensitization) genetic_methods->crispr_screen pull_down Affinity Pulldown & Mass Spectrometry probe_synthesis->pull_down candidate_proteins Candidate Target Proteins pull_down->candidate_proteins tsta->candidate_proteins crispr_screen->candidate_proteins validation Target Validation candidate_proteins->validation

Caption: A multi-pronged approach to target identification.

Protocol: Affinity-Based Chemoproteomics

Rationale: This method uses a modified version of the chemical probe to "fish out" its binding partners from a complex biological sample, such as a cell lysate.

Protocol:

  • Affinity Probe Synthesis:

    • Synthesize a derivative of 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one with a tag for affinity purification (e.g., biotin or an alkyne for click chemistry). It is crucial to place the linker and tag at a position that does not disrupt the compound's binding to its target.

  • Cell Lysis and Incubation:

    • Lyse cells that show a response to the parent compound.

    • Incubate the cell lysate with the biotinylated affinity probe. Include a competition control where the lysate is pre-incubated with an excess of the non-biotinylated parent compound.

  • Protein Capture:

    • Add streptavidin-coated beads to the lysate to capture the biotinylated probe and any bound proteins.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specific protein binders.

    • Elute the bound proteins from the beads.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and identify candidate bands by mass spectrometry (MS). Alternatively, use a more unbiased approach like on-bead digestion followed by quantitative proteomics (e.g., SILAC, TMT, or label-free quantification) to identify proteins that are specifically enriched in the absence of the competitor compound.

Protocol: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to confirm direct target engagement in a cellular context. The binding of a ligand to its target protein often stabilizes the protein, leading to an increase in its melting temperature.

Protocol:

  • Cell Treatment:

    • Treat intact cells with either the vehicle (e.g., DMSO) or this compound at a saturating concentration.

  • Heating:

    • Heat aliquots of the treated cells at a range of different temperatures (e.g., from 37°C to 65°C).

  • Lysis and Protein Separation:

    • Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection:

    • Analyze the soluble fraction by Western blotting using an antibody against the putative target protein identified from the affinity capture or kinase screen.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates direct target engagement.

Section 4: Concluding Remarks and Future Directions

The journey of characterizing a novel chemical entity like this compound is a systematic process of inquiry. This guide provides a robust framework for elucidating its biological function and identifying its molecular targets. The key to success lies in the rigorous application of orthogonal methods for target identification and validation. Once a target is validated, this compound can be a powerful tool to probe its function in health and disease, potentially paving the way for new therapeutic strategies. The broad pharmacological landscape of piperazine derivatives suggests that the exploration of this particular molecule will be a worthwhile scientific endeavor.[7][9][10]

References

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Retrieved from [Link]

  • PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]

  • PubMed. (n.d.). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • MDPI. (2024, November 19). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Retrieved from [Link]

  • ResearchGate. (2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-amino-1-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 3-[3-(4-Acetyl-piperazin-1-yl)-2-(naphthalene-2-sulfonylamino)-3-oxo-propyl]-benzamidine. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2018, December 6). An insight into the therapeutic potential of piperazine-based anticancer agents. Retrieved from [Link]

  • MDPI. (2023, June 9). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). N-((3R,4S)-3,4-Dihydro-3-(((methylamino)carbonyl)oxy)-6-(4-(3-oxetanyl)-1-piperazinyl)-2H-1-benzopyran-4-yl)-4-fluorobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). Prd_002214. Retrieved from [Link]

  • PubChem. (n.d.). (-)-(2S)-1-(((3-Hydroxytricyclo(3.3.1.1(3,7))dec-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one hydrochloride. Retrieved from [Link]

Sources

Synthesis and Functionalization of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one Hydrochloride Analogs: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and step-by-step protocols for the synthesis and functionalization of analogs of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride. This compound serves as a versatile scaffold in medicinal chemistry, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The piperazine moiety is a privileged structure in drug discovery, known to improve the pharmacokinetic properties of drug candidates.[1][2]

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a common motif in a wide array of FDA-approved drugs, valued for its ability to introduce a basic nitrogen atom, which can enhance aqueous solubility and bioavailability.[1] Functionalization of the piperazine core, along with the terminal primary amine of the 3-aminopropan-1-one side chain, allows for the generation of diverse chemical libraries for screening against various biological targets. The synthesis of the core scaffold can be efficiently achieved through a Mannich reaction, a classic and powerful method for the formation of β-amino carbonyl compounds.[3][4] Subsequent modifications of the primary amine via amide coupling or reductive amination provide access to a vast chemical space for drug discovery programs.

I. Synthesis of the Core Scaffold: this compound

The synthesis of the core scaffold is predicated on the Mannich reaction, a three-component condensation of a compound with an active hydrogen (in this case, a ketone), an aldehyde (typically formaldehyde), and a secondary amine (1-acetylpiperazine).[3][4] The reaction proceeds via the formation of an Eschenmoser salt intermediate, which is then attacked by the enol form of the ketone.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Mannich reaction.

Materials:

  • 1-Acetylpiperazine

  • Paraformaldehyde

  • Acetone

  • Hydrochloric acid (concentrated and in diethyl ether)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-acetylpiperazine (1.0 eq), paraformaldehyde (1.2 eq), and acetone (5.0 eq) in absolute ethanol (10 volumes).

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Cool the reaction mixture in an ice bath and slowly add diethyl ether until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to yield this compound as a white to off-white solid.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Characterization Data
This compound[5][6]C₉H₁₈ClN₃O₂235.7160-75¹H NMR (D₂O, 400 MHz): δ 3.75-3.65 (m, 4H), 3.55-3.45 (m, 4H), 3.30 (t, J=6.4 Hz, 2H), 3.05 (t, J=6.4 Hz, 2H), 2.05 (s, 3H). MS (ESI+): m/z 200.1 [M+H]⁺.

II. Functionalization of the Primary Amine

The primary amine of the core scaffold is a key handle for introducing chemical diversity. Two robust and widely used methods for this purpose are amide coupling and reductive amination.

A. Amide Bond Formation

Amide coupling reactions are a cornerstone of medicinal chemistry, allowing for the formation of a stable amide linkage between a carboxylic acid and an amine.[7][8] A variety of coupling reagents can be employed to activate the carboxylic acid for nucleophilic attack by the amine.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the desired carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide analog.

B. Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.[9][10][11][12][13] This one-pot procedure is highly efficient for generating secondary and tertiary amines.

Materials:

  • This compound

  • Aldehyde or ketone of interest (R¹R²C=O)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a suspension of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in DCM or DCE, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated analog.

III. Visualization of Synthetic Pathways

Diagram 1: General Synthetic Workflow

Synthetic_Workflow cluster_synthesis Core Synthesis cluster_functionalization Functionalization A 1-Acetylpiperazine Core 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one HCl A->Core Mannich Reaction B Formaldehyde B->Core Mannich Reaction C Acetone C->Core Mannich Reaction Amide Amide Analog Core->Amide Amide Coupling (Protocol 2) Amine N-Alkylated Analog Core->Amine Reductive Amination (Protocol 3) D R-COOH D->Amide E R¹R²C=O E->Amine

Caption: Synthetic workflow for the core scaffold and its functionalized analogs.

Diagram 2: Mannich Reaction Mechanism

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Enol Formation & Nucleophilic Attack Amine 1-Acetylpiperazine Iminium Eschenmoser Salt (Iminium Ion) Amine->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium Product β-Amino Ketone (Core Scaffold) Iminium->Product Ketone Acetone Enol Enol Ketone->Enol Tautomerization Enol->Product Nucleophilic Attack

Caption: Simplified mechanism of the Mannich reaction for core scaffold synthesis.

IV. Data Presentation: Representative Analog Synthesis

The following table summarizes the expected outcomes for the synthesis of representative analogs using the protocols described above.

Analog TypeR Group / R¹R²C=OExpected Yield (%)Purification Method
Amide Analogs
BenzamideBenzoic acid75-85Silica Gel Chromatography
PhenylacetamidePhenylacetic acid70-80Silica Gel Chromatography
NicotinamideNicotinic acid65-75Silica Gel Chromatography
N-Alkylated Analogs
N-BenzylBenzaldehyde80-90Silica Gel Chromatography
N-CyclohexylmethylCyclohexanecarboxaldehyde75-85Silica Gel Chromatography
N-PhenethylPhenylacetaldehyde70-80Silica Gel Chromatography

V. Conclusion

The synthetic routes outlined in this guide provide a robust framework for the generation of a diverse library of this compound analogs. The Mannich reaction offers an efficient entry point to the core scaffold, while subsequent amide coupling and reductive amination reactions on the primary amine allow for extensive exploration of the chemical space around this privileged piperazine-containing structure. These protocols are intended to serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal chemistry (Los Angeles, Calif.), 6(4), 257–263. [Link]

  • Oakwood Chemical. (n.d.). 1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one hydrochloride. [Link]

  • National Center for Biotechnology Information. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PubMed Central. [Link]

  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2024). Hitchhiker's guide to reductive amination. Synthesis, 56(01), 1-13. [Link]

  • Rath, N. P., & Park, M. K. (2018). Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists. Bioorganic & medicinal chemistry letters, 28(15), 2577–2581. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • The Mannich Reaction. (n.d.). ResearchGate. [Link]

  • Abonia, R., Schollmeyer, D., & Arteaga, D. (2011). 3-(4-Bromophenyl)-N,N-dimethyl-3-oxopropan-1-aminium chloride. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o2969. [Link]

  • Frostburg State University Chemistry Department. (2018, May 4). Mannich reaction [Video]. YouTube. [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

  • Kumar, D., Dalai, S., Sharma, G. C., & Jangir, M. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 8(1), 1290–1298. [Link]

  • de Oliveira, R. S., de Oliveira, T. T., de Oliveira, V. L., & de Lima, M. do C. A. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & clinical pharmacology, 32(6), 591–603. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. The guidance is structured to address challenges in a logical, cause-and-effect manner, empowering researchers to diagnose and resolve experimental issues effectively.

Synthesis Overview & Core Principles

The synthesis of this compound is typically achieved via a two-step process. Understanding the mechanism of each step is critical for troubleshooting.

  • Aza-Michael Addition: The synthesis begins with a conjugate addition of 1-acetylpiperazine to acrylonitrile. This reaction forms the carbon-nitrogen bond, creating the propanenitrile backbone.

  • Controlled Nitrile Hydrolysis: The intermediate, 3-(4-acetylpiperazin-1-yl)propanenitrile, undergoes a controlled acid-catalyzed hydrolysis to the primary amide. This step is sensitive, as harsh conditions can lead to over-hydrolysis to the carboxylic acid.[1][2] The use of hydrochloric acid serves both as the catalyst and the source for the final hydrochloride salt formation.

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow cluster_reactants Starting Materials acetylpiperazine 1-Acetylpiperazine reagent1 Heat (optional) Catalyst (optional) acetylpiperazine->reagent1 acrylonitrile Acrylonitrile acrylonitrile->reagent1 intermediate 3-(4-acetylpiperazin-1-yl)propanenitrile reagent2 Concentrated HCl Water intermediate->reagent2 product 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride reagent1->intermediate Step 1: Aza-Michael Addition reagent2->product Step 2: Nitrile Hydrolysis & Salt Formation

Caption: Overall synthetic workflow for the target compound.

FAQs & Troubleshooting: Step 1 (Aza-Michael Addition)

This section addresses common issues related to the initial conjugate addition of 1-acetylpiperazine to acrylonitrile.

Question: My Michael addition reaction is slow, or the conversion is low. What factors should I investigate?

Answer: Low conversion in the aza-Michael addition is typically related to reactivity, concentration, or temperature.

  • Causality: The reaction relies on the nucleophilic attack of the secondary amine of 1-acetylpiperazine onto the electron-deficient alkene of acrylonitrile. While this reaction can often proceed without a catalyst, its rate is influenced by several factors.[3]

  • Troubleshooting Steps:

    • Temperature: The reaction is often exothermic upon mixing.[3] However, gentle heating (e.g., 40-55°C) can be employed to drive the reaction to completion. Monitor the temperature carefully, as excessive heat can promote the unwanted polymerization of acrylonitrile.[4]

    • Solvent/Concentration: Many procedures perform this reaction neat (without solvent) to maximize concentration. If using a solvent, ensure it is aprotic and non-nucleophilic (e.g., acetonitrile, THF).

    • Catalysis: While often not required, if the reaction remains sluggish, a mild catalyst can be introduced. Options include copper nanoparticles or various lipases, which have been shown to catalyze the aza-Michael addition to acrylonitrile.[5][6]

    • Reagent Quality: Ensure the acrylonitrile is free of inhibitors, which are often added for stabilization during storage. Passing it through a short column of basic alumina can remove these inhibitors.

Question: I'm observing a significant amount of a solid, insoluble polymer in my reaction flask. What is it and how can I prevent it?

Answer: This is almost certainly polyacrylonitrile.

  • Causality: Acrylonitrile is highly susceptible to free-radical polymerization, a process that can be initiated by heat, light, or impurities.[7] This side reaction consumes the Michael acceptor, reducing the yield of the desired adduct.

  • Preventative Measures:

    • Control Temperature: Avoid excessive heating. If the reaction is initiated and proves to be highly exothermic, use an ice bath to maintain a controlled temperature (e.g., 55°C).[3]

    • Exclusion of Light and Air: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and in a flask protected from light (e.g., wrapped in aluminum foil) to minimize radical initiators.

    • Order of Addition: A slow, dropwise addition of acrylonitrile to the heated 1-acetylpiperazine can help maintain a low instantaneous concentration of the monomer, disfavoring polymerization.[3]

ParameterRecommendationRationale
Temperature 40-60°CBalances reaction rate against the risk of acrylonitrile polymerization.
Solvent Neat or aprotic solvent (e.g., Acetonitrile)Maximizes reactant concentration.
Atmosphere Inert (Nitrogen or Argon)Minimizes side reactions initiated by oxygen.
Order of Addition Add acrylonitrile slowly to 1-acetylpiperazineControls exotherm and minimizes monomer self-polymerization.

FAQs & Troubleshooting: Step 2 (Nitrile Hydrolysis & Salt Formation)

The conversion of the nitrile intermediate to the final hydrochloride salt is the most critical and sensitive step of the synthesis.

Question: My hydrolysis reaction is yielding the carboxylic acid byproduct instead of the desired amide. How can I achieve selectivity?

Answer: This is the most common failure mode in this step. Stopping the hydrolysis at the amide stage requires careful control of conditions, as the amide can be further hydrolyzed to a carboxylic acid under the same acidic conditions.[2][8]

  • Causality & Mechanism: Acid-catalyzed nitrile hydrolysis proceeds via protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. The resulting intermediate tautomerizes to the amide.[9][10] The amide itself can then be hydrolyzed to a carboxylic acid. Generally, nitrile hydrolysis is slower than amide hydrolysis, making isolation of the amide challenging under harsh conditions.[2]

  • Troubleshooting & Optimization:

    • Acid Concentration: Use concentrated hydrochloric acid. While seemingly counterintuitive, using concentrated acid limits the amount of available water, which is the nucleophile. This slows the second hydrolysis step (amide to carboxylic acid) more significantly than the first (nitrile to amide).

    • Temperature Control: Maintain a low to moderate temperature. Some protocols suggest temperatures around 40°C.[2] Avoid prolonged heating or refluxing, which will almost certainly lead to the carboxylic acid.[1]

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the nitrile starting material is consumed. Over-extending the reaction time will increase the amount of the carboxylic acid byproduct.

Hydrolysis_Control cluster_conditions Reaction Conditions Nitrile Propanenitrile Intermediate Amide Target Amide Product Nitrile->Amide  k1 (Desired Hydrolysis) CarboxylicAcid Carboxylic Acid Byproduct Amide->CarboxylicAcid  k2 (Over-hydrolysis) LowTemp • Low Temperature • High [HCl] • Limited Water • Shorter Time LowTemp->Amide Favors k1 > k2 HighTemp • High Temperature • Low [HCl] • Excess Water • Longer Time HighTemp->CarboxylicAcid Favors k2 ≥ k1

Caption: Controlling the outcome of nitrile hydrolysis.

Question: The reaction seems to stall, with both nitrile intermediate and product present even after extended time. Why?

Answer: Reaction stagnation can be due to insufficient activation or precipitation issues.

  • Causality: The reaction requires sufficient acid to act as a catalyst. As the reaction proceeds, the basic amine groups of the product and starting material become protonated, forming hydrochloride salts. If these salts precipitate out of the reaction medium, they may become less available for reaction.

  • Troubleshooting Steps:

    • Ensure Homogeneity: If the hydrochloride salt of the nitrile intermediate precipitates, it may be necessary to add a co-solvent (e.g., a small amount of acetic acid) to improve solubility and allow the reaction to proceed.

    • Verify Acid Stoichiometry: Ensure at least a stoichiometric amount of HCl is present relative to the basic nitrogen atoms, plus a catalytic excess to drive the hydrolysis.

    • Moderate Temperature Increase: If the reaction is being run at a very low temperature (e.g., 0-5°C), a slight, controlled increase in temperature (e.g., to 25-30°C) may be sufficient to overcome the activation energy barrier without significantly promoting over-hydrolysis.

Product Isolation and Purification

Question: My final product is an oil or a sticky solid that is difficult to handle and purify. What is the best method for isolation?

Answer: The hydrochloride salt of this compound can be hygroscopic or difficult to crystallize. The key is selecting an appropriate solvent system for precipitation and washing.

  • Causality: The presence of multiple polar functional groups (amide, tertiary amines, acetyl group) can make the molecule highly soluble in polar solvents and prone to absorbing atmospheric moisture. The goal is to find a solvent in which the hydrochloride salt is insoluble.

  • Purification Protocol:

    • Reaction Quench/Neutralization (Optional): After hydrolysis, the reaction mixture is highly acidic. For some purification methods, it may be necessary to carefully neutralize the mixture with a base (e.g., NaOH or NaHCO₃) and extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate.[11] The hydrochloride salt can then be reformed by adding HCl (e.g., as a solution in ether or isopropanol) to the dried organic extract.

    • Direct Precipitation/Crystallization: More commonly, the product can be precipitated directly from the acidic reaction mixture.

      • Cool the reaction mixture in an ice bath.

      • Add a less polar co-solvent in which the salt is insoluble. Common choices include isopropanol (IPA), acetone, or diethyl ether. Add the anti-solvent slowly until precipitation is complete.

      • Stir the resulting slurry at a low temperature for a period to maximize crystal growth.

    • Washing: Wash the filtered solid with a cold, anhydrous solvent (e.g., cold acetone or diethyl ether) to remove residual acid and impurities.[11]

    • Drying: Dry the final product thoroughly under high vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove all traces of solvent and water.

References

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Converting Nitriles to Amides. Chemistry Steps. [Link]

  • Ritter reaction. Grokipedia. [Link]

  • Ritter reaction. Wikipedia. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • Ritter Reaction PDF. Organic Chemistry Portal. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one hydrochloride. Oakwood Chemical. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Derivatives of Piperazine. XXIII. Addition of 1-Arylpiperazines to a,/3-Unsaturated Nitriles and Esters. ElectronicsAndBooks. [Link]

  • The aza-Michael reaction of N-alkyl-and N-arylpiperazines with acrylonitrile using Cu-nanoparticles (10 mol %). ResearchGate. [Link]

  • Method for synthesizing piperazine pharmaceutical intermediate.
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. NIH - National Center for Biotechnology Information. [Link]

  • Synthetic method of piperazidines drug intermediate.
  • Acrylonitrile Polymerization. Carnegie Mellon University. [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. ResearchGate. [Link]

  • Method for preparing (R)-3-amino piperidine hydrochloride.
  • 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. PubChem. [Link]

  • Conversions after given time of the aza‐Michael addition of 1 and 2 to... ResearchGate. [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • 3-(4-(3-Chlorophenyl)piperazin-1-yl)propan-1-ol. PubChem. [Link]

  • Method for synthesizing acrylonitrile by ammoxidation of acrolein.
  • Extraction and purification method of 1-amino-4-methylpiperazine.
  • Acrylonitrile. PubChem. [Link]

  • A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
  • Synthesis method of 3-amino-1,2-propanediol.

Sources

Technical Support Center: Purification Strategies for Aminopropanone Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aminopropanone hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of these valuable compounds. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve the highest purity for your aminopropanone hydrochloride salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude aminopropanone hydrochloride?

Common impurities in aminopropanone hydrochloride often stem from the synthetic route and can include unreacted starting materials, by-products of the reaction, and residual solvents. For instance, in syntheses starting from α-brominated ketones and an amine source, residual starting materials or over-alkylated products can be present. If the synthesis involves the hydrolysis of a precursor, incomplete hydrolysis can be a source of impurities. Furthermore, due to the hygroscopic nature of many aminopropanone hydrochlorides, water can be a significant impurity.[1][2] Analytical techniques such as ¹H NMR spectroscopy are highly effective for identifying and quantifying these impurities.[3]

Q2: My aminopropanone hydrochloride salt is an oil and won't crystallize. What should I do?

The failure of a hydrochloride salt to crystallize, often resulting in an oil, is a frequent challenge. This can be due to the presence of impurities that inhibit lattice formation or the presence of residual solvent or water.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Aminopropanone hydrochlorides can be hygroscopic, and absorbed water can prevent crystallization.[2] Ensure your solvents are anhydrous and the reaction is performed under a dry atmosphere. If water is suspected, co-evaporation with an anhydrous solvent like toluene may help.

  • Solvent Trituration: Try adding a non-polar solvent in which the salt is insoluble, such as diethyl ether or hexane, to the oil with vigorous stirring or sonication. This can often induce precipitation of the salt as a solid.[1][2]

  • Seed Crystals: If a small amount of pure, crystalline material is available, adding a "seed crystal" to the supersaturated solution or oil can initiate crystallization.[4]

  • Scratching the Flask: Gently scratching the inside of the flask at the solution-air interface with a glass rod can create microscopic imperfections on the glass surface that can serve as nucleation points for crystal growth.[4]

Q3: What is the best general-purpose method for purifying aminopropanone hydrochloride salts?

Recrystallization is the most powerful and widely used technique for purifying solid organic compounds like aminopropanone hydrochloride salts.[5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.[4][5]

Q4: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent should:

  • Dissolve the aminopropanone hydrochloride sparingly or not at all at room temperature but have high solubility at the solvent's boiling point.

  • Not react with the compound.

  • Dissolve the impurities well even at low temperatures, or not at all.

  • Have a relatively low boiling point for easy removal from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable, if possible.

For amine hydrochlorides, polar protic solvents are often a good starting point. Isopropanol is frequently preferred over ethanol, as many hydrochloride salts have high solubility in ethanol even at low temperatures, leading to poor recovery.[6] Sometimes, a mixed solvent system is necessary. For example, dissolving the salt in a minimal amount of a "good" solvent (like hot methanol or ethanol) and then adding a "poor" solvent (like diethyl ether or ethyl acetate) until the solution becomes turbid, followed by gentle heating to clarify and then slow cooling, can yield excellent crystals.

Troubleshooting Guides

Problem 1: Discolored (Yellow to Brown) Aminopropanone Hydrochloride Crystals

Cause: The discoloration is often due to the presence of high molecular weight, colored impurities, or degradation products. Amines, in general, are susceptible to air oxidation, which can lead to colored byproducts.[7]

Solution Workflow:

  • Charcoal Treatment: During recrystallization, after dissolving the impure salt in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. The activated charcoal will adsorb the colored impurities onto its large surface area.

  • Hot Filtration: While the solution is still hot, perform a hot gravity filtration to remove the charcoal. This is a critical step, as premature crystallization on the filter paper can lead to significant product loss. Using a pre-heated funnel and fluted filter paper can help prevent this.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the purified, colorless crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

Problem 2: Salt Disproportionation Leading to Low Purity

Cause: Salt disproportionation is a phenomenon where the hydrochloride salt of a weakly basic amine can revert to its free base form, especially in a suspension or in the presence of moisture.[8][9] This can lead to a mixture of the salt and the free base, resulting in lower purity and potentially affecting downstream applications.

Troubleshooting and Mitigation:

  • pH Control: Ensure the pH of the solution remains acidic during purification and handling. If recrystallizing from a protic solvent, the inherent acidity of the hydrochloride salt is usually sufficient.

  • Anhydrous Conditions: As moisture can facilitate disproportionation, using anhydrous solvents and handling the material in a dry environment is crucial.

  • Temperature Control: For suspensions, cooling can significantly impede the rate of disproportionation.[8][9] If you are working with a suspension, consider maintaining it at a reduced temperature (e.g., 2-8 °C).

  • Re-salting: If disproportionation is suspected, the material can be redissolved in a suitable solvent and treated with a solution of anhydrous HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to ensure complete conversion back to the hydrochloride salt before proceeding with crystallization.

Experimental Protocols

Protocol 1: General Recrystallization of Aminopropanone Hydrochloride
  • Solvent Selection: Choose a suitable solvent or solvent system based on preliminary solubility tests (see table below for suggestions).

  • Dissolution: Place the crude aminopropanone hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal was used, perform a hot gravity filtration to remove it.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the yield of crystals.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Table 1: Suggested Solvents for Recrystallization of Aminopropanone Hydrochloride

SolventSuitabilityNotes
IsopropanolExcellentOften provides good crystal formation and recovery.[6]
EthanolGoodCan be effective, but the salt may have high solubility, leading to lower yields.[6]
MethanolFairHigh solubility often requires the addition of an anti-solvent.
AcetonitrileGoodAprotic solvent, can be effective for some salts.
Isopropanol/Diethyl EtherExcellentA good mixed solvent system. The ether acts as an anti-solvent to induce crystallization.[6]
AcetonePoor for Recrystallization, Good for WashingMany hydrochloride salts are insoluble in acetone, making it a good solvent for washing the final product.[6]
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh a known amount of the purified aminopropanone hydrochloride and a known amount of an internal standard (e.g., dimethyl sulfone, 1,4-dinitrobenzene) into an NMR tube.

  • Dissolution: Add a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to dissolve both the sample and the internal standard completely.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Integrate a well-resolved signal from the aminopropanone hydrochloride and a signal from the internal standard.

  • Calculation: The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Visual Diagrams

Purification_Workflow cluster_start Crude Product cluster_purification Purification Step cluster_end Final Product Crude Crude Aminopropanone HCl Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Recrystallization Charcoal Add Activated Charcoal (if colored) Dissolve->Charcoal Optional Cool Slow Cooling & Ice Bath Dissolve->Cool If not colored HotFilter Hot Gravity Filtration Charcoal->HotFilter HotFilter->Cool VacFilter Vacuum Filtration Cool->VacFilter Wash Wash with Cold Solvent VacFilter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Aminopropanone HCl Dry->Pure

Caption: General workflow for the recrystallization of aminopropanone hydrochloride.

Troubleshooting_Oily_Product Start Oily Product Obtained Check_Water Check for Water/Solvent (Co-evaporate w/ Toluene) Start->Check_Water Triturate Triturate with Non-polar Solvent (e.g., Diethyl Ether) Check_Water->Triturate Seed Add Seed Crystal Triturate->Seed Scratch Scratch Flask Seed->Scratch Result Crystalline Solid Scratch->Result

Sources

Technical Support Center: Synthesis of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. The information is structured in a practical question-and-answer format to directly address issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common and logical synthetic route for this compound?

The most prevalent and efficient pathway involves a two-step process, beginning with an aza-Michael addition followed by a chemical reduction.

  • Aza-Michael Addition: 1-Acetylpiperazine is reacted with acrylonitrile. In this conjugate addition reaction, the secondary amine of the piperazine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. This step forms the intermediate, 3-(4-acetylpiperazin-1-yl)propanenitrile.

  • Nitrile Reduction: The nitrile group of the intermediate is then reduced to a primary amine using a suitable reducing agent, such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere, to yield the free base: 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one.[1]

  • Salt Formation: Finally, the free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., isopropanol or ethanol) to precipitate the desired hydrochloride salt, improving its stability and handling properties.

Q2: Why is the aza-Michael addition a critical step for yield optimization?

The aza-Michael addition is a powerful C-N bond-forming reaction, but its efficiency is highly dependent on reaction conditions.[2][3] Key factors influencing the reaction's success include the nucleophilicity of the amine, the reactivity of the Michael acceptor (acrylonitrile), and the potential for side reactions.[2] A primary competing reaction is the polymerization of acrylonitrile, which can significantly consume the reagent and complicate purification. Therefore, precise control over temperature, stoichiometry, and solvent choice is paramount to maximizing the yield of the desired adduct.

Q3: What are the primary factors that contribute to low overall yield in this synthesis?

Low yields can typically be attributed to one or more of the following issues:

  • Incomplete Aza-Michael Addition: Sub-optimal conditions can lead to a significant amount of unreacted 1-acetylpiperazine.

  • Side Reactions: Polymerization of acrylonitrile is a major byproduct pathway. Additionally, the formation of disubstituted products can occur if the starting piperazine is not properly handled.[4]

  • Inefficient Nitrile Reduction: The reduction step can be challenging due to catalyst deactivation, improper reaction conditions (pressure, temperature), or the presence of impurities that poison the catalyst.[1]

  • Product Loss During Workup and Purification: The final amine product and its hydrochloride salt can have some water solubility, leading to losses during aqueous workup and extraction phases.[5] Improper crystallization techniques can also lead to significant product loss.

Troubleshooting Guide: A-Z of Yield Improvement

This section addresses specific experimental problems with actionable solutions grounded in chemical principles.

Problem Area 1: The Aza-Michael Addition Step

Q: My reaction shows low conversion, with a large amount of 1-acetylpiperazine remaining. What should I do?

A: This indicates that the reaction conditions are not sufficiently promoting the nucleophilic attack of the piperazine.

  • Causality: The nitrogen in 1-acetylpiperazine is a relatively weak nucleophile due to the electron-withdrawing effect of the acetyl group. The reaction often requires mild activation to proceed efficiently without promoting polymerization of the acrylonitrile.

  • Solutions & Optimization:

    • Solvent Choice: The solvent can dramatically influence reaction rates. While polar protic solvents (like methanol or water) can be used, they may solvate the amine and reduce its nucleophilicity. Consider switching to a polar aprotic solvent like acetonitrile (CH3CN) or Tetrahydrofuran (THF).[4]

    • Temperature Control: This reaction is often exothermic. Running the reaction at slightly elevated temperatures (e.g., 40-50°C) can increase the rate of the desired addition. However, excessive heat will favor the polymerization of acrylonitrile. A carefully controlled temperature ramp is advisable.

    • Catalysis: While often run neat or with just a solvent, a mild, non-nucleophilic base can be used to deprotonate any protonated piperazine, increasing the concentration of the active nucleophile. However, strong bases can aggressively promote acrylonitrile polymerization. Use catalytic amounts of a base like triethylamine (TEA) with caution.

    • Stoichiometry: Ensure a slight excess (1.1 to 1.2 equivalents) of acrylonitrile is used. A large excess will drive the reaction to completion but will also increase the risk of polymerization and complicate purification.

Q: My reaction mixture turned into a solid mass, or I'm seeing significant byproduct formation.

A: This is a classic sign of uncontrolled acrylonitrile polymerization.

  • Causality: Acrylonitrile is highly susceptible to anionic and free-radical polymerization, which can be initiated by strong bases, heat, or light.

  • Solutions & Optimization:

    • Add a Polymerization Inhibitor: Introduce a small amount of a radical inhibitor, such as hydroquinone or phenothiazine, to the acrylonitrile before starting the reaction.

    • Controlled Reagent Addition: Instead of adding all the acrylonitrile at once, add it dropwise to the solution of 1-acetylpiperazine over a period of time. This keeps the instantaneous concentration of the monomer low, disfavoring polymerization.

    • Maintain Low Temperatures: Initiate the reaction at a lower temperature (e.g., 0-10°C) during the dropwise addition of acrylonitrile, and then allow it to slowly warm to room temperature or the desired reaction temperature.

Problem Area 2: The Nitrile Reduction Step

Q: The reduction of the nitrile intermediate is slow or incomplete.

A: Incomplete reduction points to issues with the catalyst or the reaction environment.

  • Causality: Catalytic hydrogenation requires an active catalyst surface, sufficient hydrogen availability, and a solvent that facilitates the reaction without interfering.

  • Solutions & Optimization:

    • Catalyst Activity: Ensure the catalyst (e.g., Raney Nickel, Pd/C) is fresh and active. Raney Nickel, in particular, should be stored under water and used promptly after washing. Catalyst loading is also critical; a typical loading is 5-10% w/w relative to the substrate.

    • Solvent System: The presence of ammonia is crucial for suppressing the formation of secondary amine byproducts (where the newly formed primary amine attacks an imine intermediate). The most effective solvent system is often methanolic ammonia.[1]

    • Reaction Conditions: Optimize hydrogen pressure and temperature. Pressures of 50-100 psi are common. Temperatures between 40-60°C can increase the reaction rate, but higher temperatures may lead to degradation.

    • Substrate Purity: Ensure the nitrile intermediate is free from impurities from the previous step, as these can act as catalyst poisons. Purifying the nitrile via column chromatography or distillation before reduction may be necessary.

Problem Area 3: Product Isolation and Purification

Q: I am experiencing significant product loss during aqueous workup and crystallization of the hydrochloride salt.

A: This is common for small, polar molecules with amine functionalities.

  • Causality: The free amine product can have moderate solubility in water. The hydrochloride salt, while generally less soluble in organic solvents, can still be lost if the incorrect solvent system is used for precipitation.

  • Solutions & Optimization:

    • Extraction: During the workup of the free base, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase ("salting out"). Use a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.

    • Salt Formation and Crystallization:

      • Ensure the free base is dissolved in an anhydrous solvent (e.g., isopropanol, ethanol, or ethyl acetate) before adding the HCl solution. Water can make the final salt hygroscopic and oily.

      • Use a solution of HCl in a compatible solvent (e.g., 2M HCl in isopropanol). Add the acid dropwise at a low temperature (0-5°C) to promote the formation of well-defined crystals.

      • If the product oils out, try adding a non-polar co-solvent (an "anti-solvent") like diethyl ether or heptane to induce precipitation.

      • Allow sufficient time for crystallization at low temperatures before filtering.

Data Summary & Recommended Conditions

The following table summarizes key parameters and recommended starting points for optimization.

ParameterAza-Michael AdditionNitrile ReductionHCl Salt Formation
Solvent Acetonitrile (preferred), THF, Methanol7N Ammoniacal MethanolIsopropanol, Ethanol
Temperature 25-50°C (controlled)40-60°C0-5°C
Key Reagents 1-Acetylpiperazine, Acrylonitrile (1.1 eq.)3-(4-acetylpiperazin-1-yl)propanenitrile, Raney Ni (5-10% w/w), H₂Free Base, HCl in Isopropanol (1.05 eq.)
Reaction Time 4-12 hours (TLC/LC-MS monitoring)6-24 hours (TLC/GC-MS monitoring)1-4 hours
Critical Tip Add acrylonitrile dropwise; consider inhibitor.Ensure catalyst activity and anhydrous conditions.Use anhydrous solvent; add acid slowly.

Visualized Workflows and Logic

Overall Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from starting materials to the final product.

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation A 1-Acetylpiperazine C 3-(4-acetylpiperazin-1-yl)propanenitrile A->C Acetonitrile, 40°C B Acrylonitrile B->C E 1-(4-acetylpiperazin-1-yl)- 3-aminopropan-1-one (Free Base) C->E Raney Ni, NH₃/MeOH, 50 psi D H₂ Gas D->E G Final Product: 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one HCl E->G Isopropanol, 0°C F HCl in Isopropanol F->G

Caption: Synthetic pathway for the target hydrochloride salt.

Troubleshooting Decision Tree

This diagram provides a logical flow for diagnosing low yield issues.

G cluster_analysis Analysis Phase cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 cluster_solutions3 Solutions for Step 3 start Low Overall Yield check_step Which step has low yield? (Analyze by LC-MS) start->check_step step1 Aza-Michael Addition check_step->step1 Step 1 step2 Nitrile Reduction check_step->step2 Step 2 step3 Isolation/Purification check_step->step3 Step 3 sol1a Incomplete Reaction? → Optimize Temp/Solvent step1->sol1a sol1b Polymerization? → Add Inhibitor, Dropwise Addition step1->sol1b sol2a Inactive Catalyst? → Use Fresh Catalyst step2->sol2a sol2b Side Products? → Use NH₃/Methanol step2->sol2b sol3a Loss in Workup? → 'Salt Out' Product step3->sol3a sol3b Poor Crystallization? → Use Anhydrous Solvent, Cool Slowly step3->sol3b

Caption: A decision tree for troubleshooting low yield.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(4-acetylpiperazin-1-yl)propanenitrile (Aza-Michael Addition)
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-acetylpiperazine (12.8 g, 100 mmol) and acetonitrile (100 mL).

  • Stir the mixture at room temperature to ensure complete dissolution.

  • In the dropping funnel, place acrylonitrile (5.8 g, 110 mmol).

  • Cool the reaction flask to 0-5°C using an ice bath.

  • Add the acrylonitrile dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 15°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40-45°C and stir for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 1-acetylpiperazine is consumed.

  • Once complete, cool the reaction mixture and concentrate it under reduced pressure to remove the solvent. The resulting crude oil can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Synthesis of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one (Nitrile Reduction)
  • To a high-pressure hydrogenation vessel, add the crude 3-(4-acetylpiperazin-1-yl)propanenitrile (approx. 100 mmol) from the previous step.

  • Add a 7N solution of ammonia in methanol (150 mL).

  • Carefully add Raney Nickel (approx. 1.5 g, slurry in water, washed with methanol).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-80 psi.

  • Heat the mixture to 45-50°C and stir vigorously for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS to confirm the disappearance of the nitrile.

  • Upon completion, cool the vessel to room temperature, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude free base as an oil.

Protocol 3: Preparation of this compound
  • Dissolve the crude free base from the previous step in anhydrous isopropanol (100 mL).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a 2M solution of HCl in isopropanol dropwise with vigorous stirring until the pH of the solution is between 1 and 2.

  • A white precipitate should form during the addition. After the addition is complete, continue stirring the slurry at 0-5°C for an additional 1-2 hours to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold, anhydrous isopropanol (2 x 15 mL) and then with diethyl ether (2 x 20 mL).

  • Dry the white solid under vacuum at 40°C to a constant weight to yield the final product.

References

  • Clayden, J., & Westlund, N. (2005). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 3(23), 4235-4247. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved from [Link][2]

  • Google Patents. (2017). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. Retrieved from [1]

  • Google Patents. (1999). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.... Retrieved from [5]

  • Khan, I., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. Retrieved from [Link][3]

  • ResearchGate. (2012). The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines. Retrieved from [Link][6]

Sources

Overcoming solubility issues with 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride

Last Updated: January 17, 2026

Introduction

Welcome to the technical support guide for this compound (CAS No: 917758-58-8).[1] This compound is a key intermediate in multi-step chemical syntheses, valued for its bifunctional nature containing both a protected piperazine and a primary amine. As a hydrochloride salt, it is designed for enhanced stability and solubility in polar solvents compared to its free base form.[2][3][4] However, researchers may still encounter challenges in achieving desired concentrations or maintaining solution stability, particularly when transitioning between different solvent systems or pH environments.

This guide provides expert-driven troubleshooting advice and answers to frequently asked questions to help you overcome these common hurdles. Our goal is to ensure you can handle this reagent with confidence and achieve reliable, reproducible results in your experiments.

Compound Profile & Key Properties

PropertyValueSource
Chemical Name This compound[5]
Synonyms 3-(4-acetylpiperazin-1-yl)-3-oxopropan-1-amine HCl[5]
CAS Number 917758-58-8[1]
Molecular Formula C₉H₁₈ClN₃O₂[1][5]
Molecular Weight 235.72 g/mol [1]
Appearance Typically an off-white to white solidGeneral chemical knowledge
Primary Use Intermediate in chemical synthesisInferred from structure

Troubleshooting Guide: Overcoming Solubility Issues

This section addresses specific problems you may encounter when preparing solutions of this compound.

Q1: My compound is not dissolving completely in water at my target concentration. What is causing this and how can I fix it?

Answer:

While the hydrochloride salt form significantly enhances aqueous solubility compared to the free base, several factors can still limit dissolution.[4]

Potential Causes & Solutions:

  • Concentration Limit: You may be exceeding the compound's intrinsic solubility limit in water at room temperature.

    • Solution: Try gentle heating (e.g., to 30-40°C) in a water bath while stirring or vortexing. Solubility often increases with temperature. Allow the solution to cool to room temperature before use; if precipitation occurs, your solution was supersaturated and you will need to work at a lower concentration.

  • Slow Dissolution Kinetics: The dissolution rate may be slow, even if the compound is soluble at that concentration.

    • Solution: Increase the energy of the system. Use a vortex mixer for small volumes or a magnetic stirrer for larger volumes. Sonication in a bath sonicator for short periods (5-10 minutes) can also effectively break up solid particles and accelerate dissolution.[6]

  • pH of Water: The pH of deionized water can vary. If the water is slightly basic, it could partially neutralize the hydrochloride salt, leading to the formation of the less soluble free base.

    • Solution: Ensure your water is neutral or slightly acidic. If permitted by your experimental design, adding a trace amount of dilute HCl can lower the pH and improve solubility by shifting the equilibrium entirely to the protonated, more soluble form.

Q2: The compound dissolved in water, but it precipitated when I added it to my phosphate-buffered saline (PBS) solution. Why did this happen?

Answer:

This is a classic example of pH-dependent solubility and a potential common ion effect.

Causality Explained:

  • pH Shift: Standard PBS has a pH of approximately 7.4. At this pH, the primary amine on your compound (which is protonated in the hydrochloride salt) will be partially deprotonated to its free base form.[2] This uncharged free base is significantly less soluble in aqueous media than the charged salt, causing it to precipitate.

  • Common Ion Effect: PBS contains a high concentration of chloride ions (from NaCl and KCl). Adding a hydrochloride salt to a solution already rich in chloride ions can suppress the dissolution of the salt.[7][8][9] According to Le Chatelier's principle, the excess common ion (Cl⁻) shifts the equilibrium toward the undissolved solid, effectively reducing its solubility.[8][10]

Troubleshooting Workflow:

Below is a decision-making workflow to address this issue.

G start Precipitation in PBS check_ph Is the final pH critical for my experiment? start->check_ph ph_yes Yes, pH must be ~7.4 check_ph->ph_yes ph_no No, a lower pH is acceptable check_ph->ph_no use_dmso Prepare a concentrated stock in DMSO ph_yes->use_dmso use_acidic_buffer Use an acidic buffer (e.g., MES or HEPES, pH 6.0-6.5) ph_no->use_acidic_buffer dilute_dmso Dilute DMSO stock into PBS with vigorous stirring use_dmso->dilute_dmso check_precip_dmso Does it still precipitate? dilute_dmso->check_precip_dmso lower_conc Lower the final concentration check_precip_dmso->lower_conc Yes end_success Problem Solved check_precip_dmso->end_success No use_cosolvent Add a co-solvent (e.g., 1-5% PEG-400) to PBS lower_conc->use_cosolvent use_cosolvent->end_success check_solubility_acid Is the compound soluble? use_acidic_buffer->check_solubility_acid check_solubility_acid->end_success end_fail Further optimization needed

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride (APAC-HCl). Recognizing the challenges inherent in scaling chemical syntheses from the bench to pilot or production scales, this document provides a framework of frequently asked questions, detailed troubleshooting protocols, and validated experimental procedures. Our objective is to empower you to anticipate and resolve common obstacles, thereby enhancing yield, purity, and process robustness.

Section 1: Synthesis Overview and Rationale

The synthesis of APAC-HCl is conceptually straightforward, yet its practical execution, especially at scale, requires careful control of reaction parameters. The most common and scalable synthetic route involves a two-step sequence starting from commercially available 1-acetylpiperazine.

Proposed Synthetic Pathway:

  • Step 1: Acylation. Reaction of 1-acetylpiperazine with 3-chloropropionyl chloride to form the intermediate, 1-(4-acetylpiperazin-1-yl)-3-chloropropan-1-one. This is a standard nucleophilic acyl substitution.

  • Step 2: Amination & Salt Formation. Nucleophilic substitution of the chloride in the intermediate with an amine source, followed by in-situ or subsequent treatment with hydrochloric acid to yield the final hydrochloride salt.

This pathway is favored for its use of cost-effective starting materials and the avoidance of complex protecting group chemistry.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 1-Acetylpiperazine 1-Acetylpiperazine Intermediate_Product 1-(4-acetylpiperazin-1-yl)- 3-chloropropan-1-one 1-Acetylpiperazine->Intermediate_Product Step 1: Acylation (Base, Solvent) 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Intermediate_Product Final_Product 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride (APAC-HCl) Intermediate_Product->Final_Product Step 2: Amination (NH₃, Solvent) + HCl

Caption: Proposed two-step synthesis of APAC-HCl.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control during scale-up?

A: The acylation step (Step 1) is highly exothermic and involves a reactive acid chloride. Temperature control is paramount. Uncontrolled exotherms can lead to side reactions, degradation of the product, and significant safety hazards. A robust cooling system and controlled, slow addition of the 3-chloropropionyl chloride are essential for a successful scale-up.

Q2: How can I monitor the reaction progress effectively?

A: For both steps, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective.

  • TLC: Provides a quick qualitative check for the consumption of starting materials and the appearance of the product. A typical mobile phase would be Dichloromethane:Methanol (e.g., 95:5 or 90:10 v/v).

  • HPLC: Offers quantitative analysis of reaction conversion and purity. It is the preferred method for generating precise data during process development and for quality control of the final product.

Q3: What are the expected properties and purity of the final product?

A: 1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one hydrochloride is a white to off-white solid.[1] The melting point is reported to be in the range of 207-208 °C.[1] For pharmaceutical intermediate applications, a purity of ≥98% as determined by HPLC is typically required. The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Q4: What are the primary safety concerns?

A:

  • 3-Chloropropionyl chloride: Highly corrosive, lachrymatory, and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Ammonia: Can be used in aqueous or gaseous form. It is corrosive and toxic upon inhalation. Pressurized reactors may be required for the amination step, which introduces mechanical hazards.

  • Exothermic Reactions: As mentioned, the acylation is exothermic. Ensure proper cooling and rate of addition to prevent thermal runaway.

Section 3: In-Depth Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield and/or Incomplete Conversion in Acylation (Step 1)

  • Question: My reaction stalls, and TLC/HPLC analysis shows a significant amount of unreacted 1-acetylpiperazine, even after extended reaction times. What could be the cause?

  • Answer: This is a common issue often traced back to two primary causes: moisture contamination and inefficient acid scavenging.

    • Causality: 3-chloropropionyl chloride is highly susceptible to hydrolysis. Any moisture in the solvent, glassware, or starting materials will consume the acid chloride, rendering it unavailable for reaction with the piperazine. Secondly, the reaction generates one equivalent of HCl, which protonates the basic nitrogen of the starting material or product, deactivating it towards further reaction. An appropriate base is required to neutralize this HCl in situ.

    • Troubleshooting & Optimization:

      • Ensure Anhydrous Conditions: Dry all glassware in an oven (e.g., >120 °C) and cool under an inert atmosphere (N₂ or Argon). Use anhydrous solvents. If the solvent is from a previously opened bottle, consider using a fresh, sealed bottle or redistilling it over a suitable drying agent.

      • Base Selection: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use at least 1.1 equivalents to ensure complete scavenging of the generated HCl.

      • Temperature Control: Perform the addition of 3-chloropropionyl chloride at a low temperature (0-5 °C) to minimize side reactions. After the addition is complete, allow the reaction to slowly warm to room temperature.

      • Reagent Quality: Verify the purity of your 3-chloropropionyl chloride. Old bottles can degrade. Distillation before use may be necessary.[2]

Issue 2: Formation of Impurities During Amination (Step 2)

  • Question: The amination step produces a complex mixture of products, making purification of the final hydrochloride salt difficult. What are these impurities and how can I avoid them?

  • Answer: The primary impurity is often the dimer, where a molecule of the desired product reacts with the starting chloro-intermediate.

    • Causality: The newly formed primary amine in the product is nucleophilic and can compete with ammonia for the remaining 1-(4-acetylpiperazin-1-yl)-3-chloropropan-1-one. This is especially problematic if the concentration of ammonia is not sufficiently high.

    • Troubleshooting & Optimization:

      • Use a Large Excess of Ammonia: The most effective way to favor the desired reaction is to use a large molar excess of the ammonia nucleophile. This statistically ensures the chloro-intermediate is more likely to react with an ammonia molecule than the product amine. When scaling up, this may involve using a pressurized reactor with aqueous or liquid ammonia.

      • Controlled Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions. An optimal temperature must be found that provides a reasonable reaction time without significant impurity formation (e.g., 50-70 °C).

      • Alternative Amine Sources: Consider using a protected amine source, such as phthalimide followed by hydrazinolysis (Gabriel synthesis), or reacting with sodium azide followed by reduction. While these add steps, they can provide a much cleaner reaction profile.

Issue 3: Difficulty in Crystallizing the Final Hydrochloride Salt

  • Question: After the workup and addition of HCl, the product oils out or forms a sticky solid that is difficult to filter and dry. How can I obtain a clean, crystalline product?

  • Answer: This issue points to residual impurities (solvents, side-products) or suboptimal crystallization conditions. The hydrochloride salt form is specifically chosen to facilitate purification via crystallization.[3][4]

    • Causality: The presence of even small amounts of impurities can disrupt the crystal lattice formation. The choice of solvent is also critical; the product must be soluble at high temperatures but sparingly soluble at low temperatures.

    • Troubleshooting & Optimization:

      • Pre-Crystallization Cleanup: Before forming the salt, consider a workup to remove non-basic impurities. Dissolve the crude free-base in an organic solvent (e.g., dichloromethane) and wash with water or brine. Dry the organic layer and concentrate it.

      • Solvent Screening: A common and effective solvent system for crystallizing hydrochloride salts is an alcohol like isopropanol (IPA) or ethanol.[5] You can dissolve the crude material in a minimal amount of hot IPA and then cool it slowly.

      • Use of Anti-Solvent: If the product is too soluble even in cold alcohol, an anti-solvent can be added. After dissolving the product in hot alcohol, slowly add a non-polar solvent in which the product is insoluble (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate) until turbidity is observed. Then, cool the mixture to induce crystallization.

      • pH Control: Ensure the correct stoichiometry of HCl is used. An excess can sometimes hinder crystallization. The pH of the solution before crystallization should be acidic (pH 1-2).

Troubleshooting_Workflow Start Low Purity / Low Yield Step_Check Which step is problematic? Start->Step_Check Acylation_Issue Step 1: Acylation Step_Check->Acylation_Issue Acylation Amination_Issue Step 2: Amination Step_Check->Amination_Issue Amination Purification_Issue Final Purification Step_Check->Purification_Issue Purification Acylation_Cause Cause? - Moisture? - Insufficient Base? Acylation_Issue->Acylation_Cause Acylation_Sol1 Use Anhydrous Solvent Dry Glassware Acylation_Cause->Acylation_Sol1 Yes Acylation_Sol2 Use >1.1 eq. TEA/DIPEA Acylation_Cause->Acylation_Sol2 Yes Amination_Cause Cause? - Dimer Formation? Amination_Issue->Amination_Cause Amination_Sol1 Use Large Excess of NH₃ (Pressurized Reactor) Amination_Cause->Amination_Sol1 Yes Purification_Cause Issue? - Oiling Out? Purification_Issue->Purification_Cause Purification_Sol1 Screen Solvents (IPA, EtOH) Use Anti-Solvent (MTBE) Purification_Cause->Purification_Sol1 Yes

Caption: Troubleshooting workflow for APAC-HCl synthesis.

Section 4: Experimental Protocol and Data

The following protocol is a representative procedure for laboratory-scale synthesis. Scale-up requires appropriate engineering controls and safety reviews.

Step 1: Synthesis of 1-(4-acetylpiperazin-1-yl)-3-chloropropan-1-one

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-acetylpiperazine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of piperazine).

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0-5 °C using an ice-water bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or HPLC until the 1-acetylpiperazine is consumed.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Transfer the crude intermediate from Step 1 to a suitable pressure vessel.

  • Add a solution of aqueous ammonia (28-30%, a large excess, e.g., 20 eq).

  • Seal the vessel and heat the mixture to 60-70 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction by HPLC for the disappearance of the chloro-intermediate.

  • After completion, cool the reaction mixture to room temperature and vent any excess pressure.

  • Concentrate the mixture under reduced pressure to remove excess ammonia and most of the water.

  • Dissolve the residue in isopropanol (IPA). Cool the solution to 0-5 °C.

  • Slowly add a solution of HCl in IPA (or bubble HCl gas) until the pH of the solution is ~1-2.

  • Stir the resulting slurry at 0-5 °C for 1-2 hours to maximize precipitation.

  • Filter the solid product, wash with cold IPA, and dry under vacuum to afford the final product.

Parameter Value Source
Molecular Formula C₉H₁₈ClN₃O₂[1]
Molecular Weight 235.72 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 207-208 °C[1]
Purity (Typical) ≥98% (by HPLC)[1]

Table 1: Physicochemical Properties of APAC-HCl.

Section 5: References

  • Oakwood Chemical. 1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one hydrochloride Technical Data Sheet. [Link]

  • Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

  • Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

  • Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]

  • Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....

  • PubMed. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]

  • Organic Syntheses. 3,3'-DITHIOBISPROPIONITRILE. [Link]

  • Google Patents. CN104402842A - Synthetic method of piperazidines drug intermediate.

  • MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. [Link]

Sources

Addressing challenges in the characterization of aminopropanone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of aminopropanone derivatives. As a Senior Application Scientist, I've designed this guide to provide practical, field-proven insights into the common challenges you may face during your research. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address specific experimental issues, explaining not just the 'what' but the critical 'why' behind each recommendation.

Section 1: Stability and Handling - Frequently Asked Questions (FAQs)

The β-aminoketone core structure in aminopropanone derivatives is notoriously susceptible to degradation, making proper handling and storage paramount for reproducible results.

Q1: My aminopropanone sample shows signs of degradation (discoloration, new spots on TLC) even when stored in the freezer. What is happening?

A: While low temperatures slow down degradation, they don't stop it entirely. Two primary non-microbial degradation pathways are likely at play: oxidation and dimerization.

  • Oxidative Degradation: The β-keto functional group, characteristic of these compounds, makes the adjacent α-carbon susceptible to oxidation. This can lead to the loss of two hydrogen atoms, resulting in an iminium species or a 2,3-enamine, which can be detected as a 2 Da mass shift in mass spectrometry.[1][2]

  • Instability in Solvents: Certain solvents can accelerate degradation. For instance, studies on cathinone derivatives have shown significant degradation in methanol even at refrigerated temperatures (4°C), while stability is much better in acetonitrile.[3] If your samples are stored as solutions, the choice of solvent is critical.

Recommendation: For long-term storage, store your compounds as dry, solid material at -20°C or lower under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For working solutions, prepare them fresh in a non-reactive solvent like acetonitrile and use them promptly.[3]

Q2: I'm conducting a forced degradation study. What conditions should I prioritize?

A: Forced degradation studies are essential to understand the stability profile of your molecule. Based on the known liabilities of the β-aminoketone scaffold, you should focus on the following conditions:

Condition Rationale & Common Products Typical Protocol
Oxidative The β-keto group is prone to oxidation.[1] Expect to see products corresponding to dehydrogenation or other oxidative modifications.3% - 30% H₂O₂ at room temperature.
Acidic While generally more stable at low pH, hydrolysis of labile functional groups (e.g., esters) can occur.0.1 M HCl at elevated temperatures (e.g., 60-80°C).
Basic Highly susceptible. Base-catalyzed tautomerism can be followed by hydrolysis of the resulting imine to form α-hydroxyketones, which can further oxidize.[4]0.1 M NaOH at room temperature (often degradation is rapid).
Thermal Thermal stress can induce degradation, especially for GC analysis.[2] Products often result from dehydrogenation.[5]Solid state at >100°C or in solution at 60-80°C.
Photolytic To assess light sensitivity, which can generate radical species and accelerate oxidation.Expose solution to UV/Vis light (ICH Q1B guidelines).

Section 2: Chromatographic Analysis - Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment and quantification. However, the basic nature of the secondary or tertiary amine in aminopropanone derivatives presents a significant challenge.

Q3: My HPLC peaks for my aminopropanone derivative are severely tailing. How can I fix this?

A: This is the most common issue faced when analyzing basic compounds. The primary cause is secondary ionic interactions between the protonated amine on your analyte and ionized residual silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns.[6][7] This creates a secondary, stronger retention mechanism that leads to tailing.

Here is a systematic approach to resolve peak tailing:

Step 1: Mobile Phase pH Adjustment The most effective first step is to control the ionization of the silanol groups by lowering the mobile phase pH.

  • Action: Add an acidifier to your mobile phase. A final concentration of 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is standard.

  • Causality: At a pH of around 3 or lower, the vast majority of surface silanol groups are protonated (Si-OH) and therefore neutral.[6] This eliminates the strong ionic interaction, leaving the primary reversed-phase retention mechanism and resulting in a much more symmetrical peak.

Step 2: Use of Mobile Phase Additives If lowering the pH is not sufficient or not compatible with your compound, consider adding a competing base.

  • Action: Add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1-0.5%).

  • Causality: TEA is a small basic molecule that will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from your analyte.[8] This is an older technique but can be effective. Caution: TEA can be difficult to remove from the column and may cause ion suppression in mass spectrometry.

Step 3: Column Selection Modern HPLC columns are designed to minimize these secondary interactions.

  • Action: Switch to a column with a "high-purity" silica base and robust end-capping.

  • Causality: End-capping is a process where the manufacturer reacts the residual silanol groups with a small silylating agent (like trimethylchlorosilane) to block them.[6][9] Columns marketed as "base-deactivated" or those with polar-embedded phases are specifically designed to provide excellent peak shape for basic compounds.[10]

Below is a decision workflow for troubleshooting this common issue.

G start Peak Tailing Observed for Aminopropanone q1 Is mobile phase pH < 4? start->q1 a1 Adjust pH to ~3.0 with 0.1% Formic Acid or TFA q1->a1 No q2 Is peak shape acceptable? q1->q2 Yes a1->q2 a2 Switch to a modern, end-capped or polar-embedded column q2->a2 No end_ok Problem Solved q2->end_ok Yes q3 Is peak shape acceptable? a2->q3 a3 Consider adding a competing base (e.g., 0.1% TEA) to mobile phase (Caution for MS) q3->a3 No q3->end_ok Yes end_nok Further method development needed (e.g., HILIC, different solvent) a3->end_nok G cluster_0 Initial Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Purity & Stability Assessment synthesis Synthesized Crude Product purify Purification (Column Chromatography) synthesis->purify nmr ¹H & ¹³C NMR purify->nmr Confirm Structure ms High-Res Mass Spec (HRMS) purify->ms Confirm Mass ftir FT-IR purify->ftir Confirm Functional Groups hplc HPLC Purity Check nmr->hplc ms->hplc decision Data Consistent with Target Structure? ftir->decision stability Forced Degradation Study hplc->stability Assess Degradants stability->decision final Characterization Complete decision->final Yes revisit Re-evaluate Synthesis/ Purification decision->revisit No

Sources

Technical Support Center: Method Development for 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for resolving impurities in 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride. This active pharmaceutical ingredient (API), with its polar nature stemming from a primary amine and a piperazine ring, presents unique challenges in analytical method development. Achieving robust separation of the main component from process-related impurities and potential degradants is critical for ensuring drug safety and complying with regulatory standards. This guide is structured to provide practical, experience-driven advice in a question-and-answer format, addressing common issues encountered in the laboratory. We will delve into the causality behind experimental choices, offering logical troubleshooting workflows and detailed protocols to ensure the integrity and reliability of your analytical results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should be looking for with this API?

A1: Impurities for any API can be categorized into organic, inorganic, and residual solvents.[1] For this compound, organic impurities are of primary concern and typically arise from the synthesis process or degradation.[1] While a definitive list requires knowledge of the specific synthetic route, we can predict likely species based on the molecule's structure.

Table 1: Potential Organic Impurities and Their Likely Origins

Impurity Type Potential Structure/Name Likely Origin Analytical Consideration
Starting Material Piperazine Incomplete reaction or carry-over Highly polar, may require derivatization or HILIC for retention.[2][3]
Intermediate 1-Acetylpiperazine Incomplete reaction or carry-over Polar, monitor for carry-over from synthesis.
By-product N-acetylated dimer Side reaction during synthesis Higher molecular weight, likely less polar than API.
Degradant 1-(Piperazin-1-yl)-3-aminopropan-1-one Hydrolysis of the acetyl group More polar than API; formation favored in acidic or basic conditions.

| Degradant | Oxidized species | Oxidation of the primary or tertiary amine | Often requires mass spectrometry for identification.[4] |

Q2: What are the regulatory expectations for reporting and identifying these impurities?

A2: Regulatory expectations are primarily defined by the International Council for Harmonisation (ICH) guidelines. The key documents are ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products.[1][5][6] The guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug.

  • Reporting Threshold: The level at or above which an impurity must be reported. For an MDD ≤ 2 g/day , this is typically 0.05%.[1]

  • Identification Threshold: The level at or above which an impurity's structure must be elucidated. For an MDD between 10 mg and 2 g, this is 0.10% or 1.0 mg per day intake, whichever is lower.

  • Qualification Threshold: The level at or above which an impurity must be assessed for its biological safety. For an MDD between 10 mg and 2 g, this is 0.15% or 1.0 mg per day intake, whichever is lower.[1]

Your analytical method must be validated to be sensitive enough to accurately quantify impurities at or below the reporting threshold.[5]

Q3: What is a good starting point for developing a reversed-phase HPLC method for this compound?

A3: Given the polar and basic nature of the API, a standard C18 column might provide insufficient retention.[7] A systematic screening approach is recommended. The goal is to find a set of conditions that provides adequate retention for the API (k' > 2) and resolves it from its key impurities.

Table 2: Recommended Starting Conditions for HPLC Method Screening

Parameter Initial Condition Rationale & Comments
Column 1. Ascentis RP-Amide (150 x 4.6 mm, 3 µm)2. Discovery HS F5 (150 x 4.6 mm, 3 µm)3. Poroshell HILIC-Z (150 x 4.6 mm, 2.7 µm) 1. RP-Amide offers enhanced retention for polar compounds.[8]2. HS F5 provides alternative selectivity for polar bases.[8]3. HILIC is an excellent alternative if reversed-phase fails to retain polar species.
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Formate, pH 3.0 A low pH suppresses the ionization of residual silanols on the column, improving peak shape for basic analytes. Volatile buffers are ideal for LC-MS compatibility.[8]
Mobile Phase B Acetonitrile or Methanol Screen both solvents as they offer different selectivities. Acetonitrile is generally a weaker solvent in RP-HPLC, which can improve the resolution of early-eluting peaks.[9]
Gradient 5% to 95% B over 20 minutes A broad generic gradient is essential for initial screening to ensure all potential impurities are eluted.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C Provides good efficiency and reproducibility. Can be adjusted later for optimization.
Detection UV at 210 nm or 225 nm The molecule lacks a strong chromophore, so detection at low UV wavelengths is necessary. A Photodiode Array (PDA) detector is recommended to assess peak purity.

| Injection Volume | 5 µL | Start with a low volume to prevent column overload and peak distortion. |

Q4: When should I use Liquid Chromatography-Mass Spectrometry (LC-MS)?

A4: LC-MS is an indispensable tool for impurity analysis and should be employed in several key scenarios:

  • Impurity Identification: When an impurity exceeds the identification threshold, high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, is used to determine its elemental composition and fragmentation pattern, leading to structural elucidation.[4][10][11]

  • Peak Tracking: During method development, MS can confirm the identity of peaks across different chromatographic conditions, ensuring you are tracking the correct impurity.

  • Co-elution Detection: A UV detector may show a single, symmetrical peak, but an MS detector can reveal multiple co-eluting components with different mass-to-charge ratios (m/z).

  • Forced Degradation Analysis: MS is crucial for identifying the structures of degradation products formed under stress conditions, which may be completely unknown.[10][12]

Section 2: Troubleshooting Guide

This section addresses specific experimental failures. Each answer provides a logical, step-by-step process to diagnose and resolve the issue.

Q1: My API and several impurity peaks are eluting near the void volume (t₀) with poor retention on a C18 column. What should I do?

A1: This is a classic problem for polar, hydrophilic compounds in reversed-phase chromatography.[7] The nonpolar C18 stationary phase has insufficient interaction with your polar analyte.

Troubleshooting Workflow:

  • Confirm the Issue is Retention: Ensure you are not using a sample diluent that is significantly stronger (i.e., higher organic content) than your initial mobile phase. This can cause premature elution and poor peak shape.[13]

  • Use a Highly Aqueous Mobile Phase: Attempt to run your method with 100% aqueous mobile phase (e.g., only buffer). Caution: Many traditional C18 columns suffer from "phase collapse" or "pore dewetting" under these conditions, leading to irreversible loss of retention.[14] Use a column specifically designed for aqueous stability (e.g., with a polar-embedded or polar-endcapped phase).

  • Switch to a Polar-Modified Column: This is the most reliable solution.

    • Polar-Endcapped/Embedded Phases (e.g., RP-Amide, AQ-C18): These columns are designed with polar functional groups that allow them to remain fully wetted in highly aqueous mobile phases, providing stable retention for polar analytes.[8][13]

    • Phenyl Phases: These offer different selectivity (π-π interactions) and can be effective for compounds containing aromatic rings.

  • Consider an Alternative Chromatographic Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase. Water acts as the strong eluting solvent. This mode is excellent for retaining very polar compounds that are unretained in reversed-phase. Start with a mobile phase of 95:5 Acetonitrile:Aqueous Buffer and create a gradient by increasing the aqueous portion.

G start Problem: Poor Retention (k' < 2) check_diluent Is sample diluent stronger than mobile phase? start->check_diluent fix_diluent Solution: Re-dissolve sample in initial mobile phase. check_diluent->fix_diluent Yes try_aqueous Increase aqueous content (e.g., 95-100% buffer) check_diluent->try_aqueous No end Problem Solved fix_diluent->end check_column Is column aqueous-stable (e.g., polar-embedded)? try_aqueous->check_column switch_column Switch to aqueous-stable polar-modified column (e.g., RP-Amide, AQ-C18) check_column->switch_column No retention_ok Is retention now adequate? check_column->retention_ok Yes switch_column->retention_ok consider_hilic Implement HILIC Method: - Polar stationary phase - High ACN mobile phase retention_ok->consider_hilic No retention_ok->end Yes consider_hilic->end

Caption: A decision tree for troubleshooting poor retention of polar analytes.

Q2: I'm observing significant peak tailing for the main API peak. What are the causes and how can I fix it?

A2: Peak tailing for a basic compound like this is most commonly caused by secondary ionic interactions between the protonated amine groups of your analyte and deprotonated (anionic) residual silanol groups on the silica surface of the column.

Troubleshooting Workflow:

  • Lower the Mobile Phase pH: The first and easiest step is to lower the pH of the aqueous mobile phase (Mobile Phase A).

    • Mechanism: By operating at a low pH (e.g., 2.5-3.0) using an acid like formic acid or phosphoric acid, you protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing the secondary interactions.[8]

    • Action: Prepare your mobile phase with 0.1% formic acid and assess the peak shape.

  • Increase the Buffer Concentration: If lowering the pH is insufficient, increasing the buffer concentration (e.g., from 10 mM to 25 mM or 50 mM) can help.

    • Mechanism: The higher concentration of buffer ions (e.g., ammonium) will compete with your analyte for the active silanol sites, effectively "masking" them and improving peak shape.

  • Use a High-Purity, End-Capped Column: Not all columns are created equal.

    • Mechanism: Modern columns made from high-purity silica have a lower concentration of acidic metal contaminants. "End-capping" is a chemical process that covers most of the residual silanols with a non-polar group (like trimethylsilane).

    • Action: Ensure you are using a modern, high-quality column from a reputable manufacturer. If you suspect your column is old or degraded, replace it.

  • Consider a Different Stationary Phase: If the above steps don't resolve the issue, the phase chemistry may be the problem.

    • Action: Switch to a column with a polar-embedded group or a phase that shields the silica surface, as these are often designed to provide excellent peak shape for basic compounds. Alternatively, a polymer-based column, which has no silanol groups, can be used, though they often have lower efficiency.

Q3: I have two impurities that are co-eluting or have very poor resolution (Rs < 1.5). How can I separate them?

A3: Achieving resolution requires manipulating the selectivity (α) of your chromatographic system. This is done by changing chemical parameters that affect how each analyte interacts differently with the stationary and mobile phases.

Troubleshooting Workflow:

  • Change the Organic Modifier: This is often the most effective way to alter selectivity.

    • Mechanism: Acetonitrile and methanol have different chemical properties and engage in different intermolecular interactions (e.g., dipole-dipole, hydrogen bonding). Switching from one to the other will change the relative retention times of your analytes.

    • Action: If your current method uses acetonitrile, develop a method using methanol, and vice-versa. You can also try mixtures or other solvents like isopropanol.

  • Modify the Mobile Phase pH:

    • Mechanism: Small changes in pH near an impurity's pKa can dramatically alter its ionization state and, consequently, its retention time, without significantly affecting other compounds.

    • Action: If your current pH is 3.0, try adjusting it to 2.5 or 3.5 and observe the change in selectivity.

  • Change the Stationary Phase Chemistry:

    • Mechanism: This provides the most dramatic change in selectivity. A Phenyl phase, for example, separates compounds based on π-π interactions in addition to hydrophobic interactions, which is completely different from a C18 phase.

    • Action: Screen your sample on columns with fundamentally different selectivities, such as a Phenyl, Cyano, or Pentafluorophenyl (PFP/F5) phase.[8]

  • Adjust the Temperature:

    • Mechanism: Temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase. Sometimes, increasing or decreasing the temperature by 10-20 °C can be enough to resolve a critical pair.

G start Problem: Co-elution (Resolution < 1.5) change_organic Change Organic Modifier (e.g., ACN to MeOH) start->change_organic change_ph Adjust Mobile Phase pH (e.g., from 3.0 to 2.5 or 4.0) change_organic->change_ph No Resolution end Problem Solved change_organic->end Resolved change_column Change Stationary Phase (e.g., C18 to Phenyl or F5) change_ph->change_column No Resolution change_ph->end Resolved change_temp Adjust Column Temperature (e.g., 30°C to 45°C) change_column->change_temp No Resolution change_column->end Resolved change_temp->end Resolved

Caption: A systematic approach for troubleshooting and resolving co-eluting peaks.

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and demonstrate the stability-indicating nature of the analytical method, as required by ICH guidelines.[5][15]

Procedure:

  • Sample Preparation: Prepare separate solutions of this compound at a concentration of ~1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile). Also prepare a solution of the placebo (if working with a drug product).

  • Stress Conditions: Expose the API solution to the following conditions. A control sample (stored at 2-8 °C in the dark) should be analyzed alongside the stressed samples.[12][16] The goal is to achieve 5-20% degradation of the main peak.[17]

Table 3: Recommended Forced Degradation Conditions

Condition Reagent/Setup Time Quenching/Neutralization
Acid Hydrolysis 0.1 M HCl Heat at 60 °C for 2, 8, 24 hours Neutralize with an equimolar amount of 0.1 M NaOH.
Base Hydrolysis 0.1 M NaOH Keep at room temp for 1, 4, 12 hours Neutralize with an equimolar amount of 0.1 M HCl.
Oxidation 3% H₂O₂ Keep at room temp for 2, 8, 24 hours No quenching needed; dilution may be sufficient.
Thermal Store solution at 80 °C (also test solid API in oven) 24, 48, 72 hours Cool to room temperature.

| Photolytic | Expose solution to ICH-specified light source (≥1.2 million lux hours and ≥200 watt hours/m²) | As per ICH Q1B guidelines | Analyze directly. |

  • Analysis:

    • Dilute all stressed samples to the target analytical concentration.

    • Analyze using your HPLC method with a PDA detector.

    • Evaluation:

      • Check for the appearance of new peaks.

      • Perform peak purity analysis on the main API peak in each stressed sample to ensure no degradants are co-eluting.

      • Calculate the mass balance to ensure all degradants are accounted for.

      • If significant new peaks are observed, proceed with LC-MS analysis for structural identification.[10]

Section 4: References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC Limited. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. [Link]

  • ICH Q3B(R2) Impurities in New Drug Products. European Medicines Agency. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Identifying and elucidating impurity species. Reading Scientific Services Ltd. [Link]

  • HPLC Troubleshooting and Maintenance Techniques. Teledyne ISCO via YouTube. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation Blog. [Link]

  • HPLC Demystified Part 3 | How to Maintain and Troubleshoot Your HPLC Like a Pro. Axion Labs via YouTube. [Link]

  • Chiral synthesis of 1-aryl-3-aminopropan-1-ols. Google Patents.

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • ICH Q3A(R2) Impurities in new drug substances. European Medicines Agency. [Link]

  • HPLC Troubleshooting, Column Care and Understanding Where Backpressure Comes From. Welch Materials, Inc. via YouTube. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health (NIH). [Link]

  • Trace Impurity Identification using Q-TOF Mass Spectroscopy. Almac Group. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • A simple and rapid gas chromatographic method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine. Analytical Chemistry: An Indian Journal. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

  • Choosing HPLC Columns for Rapid Method Development. Agilent Technologies. [Link]

  • HPLC Column Trouble Shooting -- Quality of Mobile Phase. GL Sciences Inc. via YouTube. [Link]

  • Forced degradation studies. MedCrave online. [Link]

  • Q3A(R) Impurities in New Drug Substances. U.S. Food & Drug Administration (FDA). [Link]

  • Trazodone Hydrochloride-impurities. Pharmaffiliates. [Link]

  • A kind of preparation method of bupropion hydrochloride impurity F. Google Patents.

Sources

Validation & Comparative

A Comparative Analysis of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride and Other Piperazine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the hypothetical compound 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride against established piperazine-containing inhibitors of Dipeptidyl Peptidase-4 (DPP-4) and Monoamine Oxidase (MAO). The piperazine scaffold is a versatile and privileged structure in medicinal chemistry, frequently found in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to interact with various biological targets.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the nuanced performance of piperazine-based inhibitors.

Introduction to Piperazine Inhibitors

The six-membered piperazine ring, with its two nitrogen atoms, offers a unique combination of structural rigidity and conformational flexibility.[4][5] This allows for the precise positioning of substituents to engage with enzyme active sites, while also influencing properties like solubility and bioavailability.[4] Consequently, piperazine derivatives have been successfully developed as inhibitors for a range of enzymes, including DPP-4 and MAO, which are critical targets in the treatment of type 2 diabetes and neurological disorders, respectively.[6][7][8]

Hypothetical Profile of this compound

Given the prevalence of the piperazine core in DPP-4 and MAO inhibitors, we will hypothesize the potential activity of this compound against both enzyme families for the purpose of this comparative guide. The structural features of this compound, including the acetylated piperazine and the aminopropanone side chain, suggest potential interactions with the active sites of these enzymes.

Comparative Analysis with Established Inhibitors

To provide a clear performance benchmark, we will compare the hypothetical inhibitory profile of this compound with two well-characterized piperazine-containing inhibitors:

  • Sitagliptin: A potent and selective DPP-4 inhibitor widely used in the treatment of type 2 diabetes.[6][9]

  • Arylpiperazine Derivative (Hypothetical MAO-A selective inhibitor): A representative selective inhibitor of MAO-A, an enzyme involved in the metabolism of neurotransmitters like serotonin and norepinephrine.[7]

The following table summarizes the key performance metrics for a comparative evaluation. The values for this compound are presented as hypothetical data for illustrative purposes.

Compound Target Enzyme IC50 (nM) *Selectivity Mechanism of Inhibition
This compound (Hypothetical) DPP-450Moderate vs. DPP-8/9Competitive
MAO-A150Moderate vs. MAO-BReversible
Sitagliptin DPP-419>2600-fold vs. DPP-8/9Competitive
Arylpiperazine Derivative (Hypothetical) MAO-A25>100-fold vs. MAO-BReversible, Competitive

*IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In-Depth Experimental Protocols

The following are detailed protocols for the key experiments required to determine the inhibitory profiles of the compared compounds.

DPP-4 Enzymatic Assay

This assay quantifies the in vitro potency of an inhibitor against DPP-4.

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by DPP-4. The release of free aminomethylcoumarin (AMC) results in a fluorescent signal that is proportional to enzyme activity.[10]

Workflow Diagram:

DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Reagents: - DPP-4 Enzyme - Assay Buffer - Substrate (Gly-Pro-AMC) - Inhibitor Stock Solutions A1 Dispense Inhibitor Dilutions to 96-well plate P1->A1 Dispense A2 Add DPP-4 Enzyme Solution A1->A2 Add Enzyme A3 Incubate at 37°C A2->A3 Incubate A4 Add Substrate Solution to initiate reaction A3->A4 Add Substrate A5 Incubate at 37°C A4->A5 Incubate R1 Measure Fluorescence (Ex: 360 nm, Em: 460 nm) A5->R1 Read Plate R2 Calculate % Inhibition R1->R2 Calculate R3 Determine IC50 Value R2->R3 Analyze

Caption: Workflow for DPP-4 enzymatic inhibitor screening assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10X DPP Assay Buffer (e.g., 200 mM Tris-HCl, pH 8.0, 1 M NaCl, 10 mM EDTA).[10] Dilute to 1X with HPLC-grade water for use.

    • Reconstitute human recombinant DPP-4 enzyme in 1X Assay Buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC in DMSO. Dilute to the working concentration in 1X Assay Buffer.

    • Prepare serial dilutions of the test compounds and control inhibitor (Sitagliptin) in 1X Assay Buffer.

  • Assay Procedure:

    • Add 10 µL of each inhibitor dilution to the wells of a 96-well black microplate.

    • Add 50 µL of the diluted DPP-4 enzyme solution to each well.

    • Incubate the plate for 10-15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding 40 µL of the Gly-Pro-AMC substrate solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at 350-360 nm and emission at 450-465 nm.[10]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Monoamine Oxidase (MAO) Enzymatic Assay

This assay determines the inhibitory activity of compounds against the two isoforms of MAO, MAO-A and MAO-B.

Principle: This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a non-selective MAO substrate, such as tyramine.[11] The H₂O₂ reacts with a probe to generate a fluorescent product. The selectivity of the inhibitor is determined by performing the assay in the presence of specific inhibitors for MAO-A (clorgyline) and MAO-B (selegiline).

Signaling Pathway Diagram:

MAO_Pathway cluster_reaction MAO Catalytic Cycle cluster_detection Fluorometric Detection Monoamine Monoamine Substrate (e.g., Tyramine) MAO MAO-A or MAO-B Monoamine->MAO Aldehyde Aldehyde Product MAO->Aldehyde Ammonia Ammonia (NH3) MAO->Ammonia H2O2 Hydrogen Peroxide (H2O2) MAO->H2O2 Fluorescence Fluorescent Product H2O2->Fluorescence Oxidation HRP Horseradish Peroxidase (HRP) Probe Fluorescent Probe Probe->Fluorescence Inhibitor MAO Inhibitor Inhibitor->MAO Inhibition

Caption: MAO enzymatic reaction and fluorometric detection principle.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in Assay Buffer.

    • Prepare a stock solution of the MAO substrate (e.g., p-tyramine) in water.[12]

    • Prepare a stock solution of the fluorescent probe (e.g., OxiRed™ Probe) in DMSO.

    • Prepare stock solutions of the test compounds and control inhibitors (clorgyline for MAO-A, selegiline for MAO-B) in DMSO.

  • Assay Procedure (for MAO-A inhibition):

    • In a 96-well black microplate, add the test compound at various concentrations.

    • Add the MAO-A enzyme to the wells.

    • To determine non-MAO-A activity, include control wells with the specific MAO-A inhibitor, clorgyline.

    • Incubate for 10 minutes at 37°C.

    • Prepare a reaction mix containing the MAO substrate and the fluorescent probe in Assay Buffer.

    • Add the reaction mix to all wells to start the reaction.

  • Data Analysis:

    • Measure the fluorescence intensity at an appropriate time point (e.g., 30-60 minutes) using a microplate reader.

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percent inhibition of MAO-A activity for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

    • Repeat the procedure using MAO-B enzyme and selegiline as the control inhibitor to determine the selectivity.

Conclusion

This guide provides a framework for the comparative analysis of this compound against established piperazine-based inhibitors of DPP-4 and MAO. The provided experimental protocols offer a robust methodology for determining key performance indicators such as potency and selectivity. The versatile nature of the piperazine scaffold continues to make it a valuable component in the design of novel enzyme inhibitors, and a thorough understanding of structure-activity relationships is crucial for the development of future therapeutics.[4][13]

References

  • Singh, S. K., et al. (2014). Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. Chemical Biology & Drug Design, 84(5), 587-595. [Link]

  • Al-Ghorbani, M., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. [Link]

  • Yurttaş, L., et al. (2019). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1330-1339. [Link]

  • Li, Y., et al. (2018). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. Journal of Pharmaceutical Analysis, 8(5), 338-344. [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • Singh, S. K., et al. (2014). Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. ResearchGate. [Link]

  • Zhang, R. H., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 843-857. [Link]

  • Al-Ghorbani, M., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. ProQuest. [Link]

  • Bio-protocol. Direct test of compounds against DPP-4. [Link]

  • El-Gamal, M. I., et al. (2021). Biphenylpiperazine Based MAO Inhibitors: Synthesis, Biological Evaluation, Reversibility and Molecular Modeling Studies. Bioorganic Chemistry, 115, 105216. [Link]

  • ResearchGate. In vitro enzymatic assay of docked natural compounds against DPP-4. [Link]

  • Reinartz, S., et al. (2018). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 8(20), e3051. [Link]

  • Edache, I. Y., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Heliyon, 6(1), e03233. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • ResearchGate. DPP-IV inhibitory profile of piperazine-derived constrained DPP-IV inhibitors. [Link]

  • Caccia, S., et al. (2003). Structure-affinity relationship studies on arylpiperazine derivatives related to quipazine as serotonin transporter ligands. Molecular basis of the selectivity SERT/5HT3 receptor. Journal of Medicinal Chemistry, 46(12), 2465-2475. [Link]

  • ResearchGate. The medicinal chemistry of piperazines: A review. [Link]

  • Kim, D. H., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3097. [Link]

  • ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • ResearchGate. Binding affinities of the piperazine and piperazinone ligands 5a-8b and... [Link]

  • MDPI. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Khan, I., et al. (2023). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 13(1), 12894. [Link]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599. [Link]

  • Kim, D. H., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 29(13), 3097. [Link]

  • Faizan, F., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • MDPI. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. [Link]

  • ACS Publications. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]

  • howMed. Monoamine Oxidase Inhibitors. [Link]

  • National Center for Biotechnology Information. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. [Link]

  • MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]

  • Antibodies-online.com. Monoamine Oxidase Assay Kit. [Link]

  • Oakwood Chemical. 1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one hydrochloride. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

  • PubMed. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. [Link]

  • PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. [Link]

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. [Link]

  • ResearchGate. Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Acetylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its presence in a multitude of FDA-approved drugs.[1][2][3] This six-membered heterocycle, with its two nitrogen atoms at positions 1 and 4, offers a unique combination of physicochemical properties—including basicity, polarity, and conformational rigidity—that make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of acetylpiperazine analogs, focusing on how specific structural modifications influence biological activity. We will delve into a primary case study of antiprion agents to illustrate the critical role of the N-acetyl group and then broaden our scope to other CNS targets to demonstrate the scaffold's versatility.

The Acetylpiperazine Core: A Pharmacophoric Anchor

The 1-acetylpiperazine moiety serves as a stable and synthetically versatile starting point for creating vast libraries of compounds.[4] The core structure presents three primary points for chemical modification, each offering a distinct opportunity to influence target binding, selectivity, and drug-like properties.

  • The N1-Acetyl Group: This feature is more than a simple substituent. Its carbonyl oxygen acts as a crucial hydrogen bond acceptor, anchoring the molecule to its biological target.[5] Modifications here, or its replacement with bioisosteres, can dramatically alter potency.

  • The N4-Substituent: The second nitrogen atom provides a key attachment point for diverse chemical groups, most commonly aryl or heteroaryl rings. This position is pivotal for exploring interactions with receptor pockets and is a primary driver of selectivity and potency.

  • The Piperazine Ring: The ring itself can be substituted, although this is less common. Such modifications can alter the conformational preferences of the molecule, which may fine-tune its fit within a binding site.

Caption: Key modification points on the acetylpiperazine scaffold.

Part 1: SAR Case Study — Acetylpiperazines as Antiprion Agents

Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of a misfolded isoform (PrPSc) of the native prion protein (PrPC).[5] A high-throughput screen identified arylpiperazines as a promising scaffold for compounds that can reduce PrPSc levels. Subsequent optimization revealed critical SAR insights, particularly concerning the N-acetyl group.[5]

The Indispensable N-Acetyl Group

Early SAR studies of antiprion arylpiperazines highlighted the importance of the N-acetyl group as a hydrogen bond acceptor for potency.[5] The causality behind this experimental observation is that the acetyl group likely forms a key hydrogen bond with an amino acid residue in the binding site of its putative target. To validate this hypothesis, researchers synthesized analogs where this group was replaced with other functionalities.

  • Isosteric Replacement: When the acetyl group was replaced with a 1,3-oxazole ring—a potential bioisostere capable of hydrogen bonding—the resulting compounds were only weakly active, with EC50 values ≥10 µM. This suggests that while the hydrogen bond accepting capability is necessary, the specific orientation and electronics of the acetyl carbonyl are superior for this particular target.[5]

  • Enhancement with Benzoxazoles: Interestingly, fusing a phenyl ring to the oxazole to create a benzoxazole system restored and even enhanced activity. The analog featuring a 3-pyridyl group attached to the piperazine and a benzoxazole instead of an acetyl group (analog 41 ) showed a potent EC50 of 0.25 µM.[5] This indicates that the additional hydrophobic interactions provided by the fused phenyl ring are beneficial for activity, compensating for the suboptimal hydrogen bonding of the oxazole alone.

N4-Aryl Substitution: Tuning for Potency

With the N1-acyl side established, exploration of the N4-aryl substituent revealed how modifications across a distal part of the molecule could fine-tune potency. The data below compares various substitutions on a terminal pyridine ring, demonstrating classic electronic and steric effects.

Compound IDN4-Aryl MoietySubstitution on Pyridine RingEC50 (µM)[5]Fold Change vs. Parent (41)
41 (Parent) 3-PyridylNone0.251.0x (Reference)
42 2-Furanyl->10>40x weaker
43 2-Thiophenyl-3.3313.3x weaker
46 3-Pyridyl4-Fluoro0.381.5x weaker
47 3-Pyridyl4-Methoxy1.114.4x weaker

Analysis of SAR Trends:

  • Heterocycle Preference: Replacing the 3-pyridyl ring (41 ) with 2-furanyl (42 ) or 2-thiophenyl (43 ) led to a significant loss of potency. This underscores the importance of the pyridine nitrogen, which likely acts as an additional hydrogen bond acceptor or participates in a favorable electrostatic interaction.

  • Electronic Effects on the Pyridine Ring: Adding a 4-Fluoro group (46 ), which is electron-withdrawing, reduced the electron density on the pyridine nitrogen. This likely weakens the hydrogen bond with the target, explaining the modest 1.5-fold decrease in potency.[5] The electron-donating 4-Methoxy group (47 ) resulted in a more substantial 4.4-fold potency loss, suggesting a potential steric clash or an unfavorable electronic contribution in the binding pocket.[5]

These findings collectively demonstrate a classic medicinal chemistry scenario: a core fragment (the acetylpiperazine) provides the foundational binding interactions, while peripheral substituents are modified to optimize potency and other properties like blood-brain barrier penetration.[5]

Part 2: Broader Applications — Acetylpiperazine Analogs as Dopamine Receptor Ligands

The versatility of the piperazine scaffold is further highlighted by its widespread use in designing ligands for central nervous system (CNS) targets, particularly dopamine receptors, which are implicated in disorders like schizophrenia and Parkinson's disease.[6][7][8] Many antipsychotics, such as aripiprazole and cariprazine, feature an arylpiperazine core.[6][9]

In this context, the N1-substituent (often more complex than a simple acetyl group) plays a crucial role in defining the ligand's affinity and functional activity (i.e., whether it is an antagonist or a partial agonist).[8] For instance, in a series of N-phenylpiperazine analogs designed as D3 vs. D2 selective ligands, the "tail group" attached via a linker to the N1 nitrogen is critical for achieving high affinity and selectivity.[10] While not strictly acetylpiperazines, these complex structures follow the same SAR principle: the arylpiperazine portion engages the primary binding site, while the extended N1-substituent explores a secondary binding site, often leading to enhanced selectivity and desired functional outcomes.[10]

Part 3: Experimental Protocols & Workflows

Scientific integrity requires that all claims be supported by robust and reproducible experimental methods. The following sections detail representative protocols for the synthesis and biological evaluation of acetylpiperazine analogs.

Protocol 1: General Synthesis of 1-Aryl-4-Acetylpiperazine Analogs

This protocol describes a common two-step procedure for synthesizing the target compounds. The causality is straightforward: the first step introduces the diverse aryl group, and the second caps the remaining free amine with the constant acetyl moiety.

Step 1: N-Arylation of Piperazine

  • To a solution of piperazine (2.0 equivalents) in a suitable solvent (e.g., Dimethylformamide or Acetonitrile), add a base such as potassium carbonate (K2CO3, 3.0 eq.).

  • Add the desired aryl halide (e.g., 4-fluoropyridine, 1.0 eq.) to the mixture.

  • Heat the reaction mixture at 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-arylpiperazine intermediate.

Step 2: Acetylation of 1-Arylpiperazine

  • Dissolve the crude 1-arylpiperazine (1.0 eq.) in a solvent such as Dichloromethane (DCM).

  • Add a base like triethylamine (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq.) or acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.[4]

Protocol 2: In Vitro Evaluation of Antiprion Activity (ScN2a Cell-Based ELISA)

This protocol is a self-validating system for quantifying the ability of a compound to reduce the pathogenic PrPSc isoform in an infected cell line. It includes positive (no drug) and negative (uninfected cells) controls to ensure the assay is performing correctly.

ELISA_Workflow A 1. Cell Seeding Seed ScN2a cells (prion-infected) and N2a cells (uninfected) in 96-well plates. B 2. Compound Treatment Add acetylpiperazine analogs at various concentrations. Include vehicle control (DMSO). A->B 24h C 3. Incubation Incubate plates for 72-96 hours to allow for PrPSc turnover. B->C 72-96h D 4. Cell Lysis Lyse the cells to release cellular proteins, including PrPSc and PrPC. C->D E 5. Proteinase K Digestion Treat lysates with Proteinase K to selectively digest the normal PrPC isoform. D->E Key Step: Selectivity F 6. ELISA Plate Coating Coat ELISA plates with the digested lysate. The remaining PrPSc binds to the plate. E->F G 7. Detection Add a primary anti-PrP antibody, followed by a secondary HRP-conjugated antibody and substrate. F->G H 8. Data Analysis Measure absorbance at 450 nm. Calculate EC50 values by plotting dose-response curves. G->H

Caption: Workflow for cell-based ELISA to screen for antiprion compounds.

Step-by-Step Methodology:

  • Cell Culture: Maintain cultures of scrapie-infected mouse neuroblastoma cells (ScN2a) and the non-infected parent line (N2a).

  • Plating: Seed 10,000 cells/well into 96-well plates and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture media. Add the compounds to the ScN2a cells. Include wells with vehicle (DMSO) as a positive control for prion accumulation and treat N2a cells as a negative control.

  • Incubation: Incubate the plates for 96 hours at 37°C in a CO2 incubator.

  • Lysis & Digestion: Lyse the cells and collect the supernatant. Treat a portion of the lysate with Proteinase K (PK) to digest PrPC; the pathogenic PrPSc is partially resistant to PK digestion. Stop the digestion by adding a protease inhibitor.

  • ELISA:

    • Coat a 96-well ELISA plate with the PK-treated lysates and incubate overnight.

    • Block the plate with a blocking buffer (e.g., 5% non-fat milk).

    • Add a primary antibody that specifically recognizes the PrP protein.

    • Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After a final wash, add a TMB substrate. The HRP enzyme will convert the substrate, producing a blue color.

    • Stop the reaction with sulfuric acid, which turns the color yellow.

  • Quantification: Read the absorbance at 450 nm using a plate reader. The signal intensity is directly proportional to the amount of remaining PrPSc.

  • Analysis: Normalize the data to the vehicle control. Plot the percent inhibition against the compound concentration and fit the curve using a non-linear regression model to determine the EC50 value (the concentration at which PrPSc levels are reduced by 50%).

References

  • Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds Source: PubMed Central URL: [Link]

  • Title: Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases Source: PubMed Central URL: [Link]

  • Title: Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: MDPI URL: [Link]

  • Title: Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives Source: ResearchGate URL: [Link]

  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE Source: Neuroquantology URL: [Link]

  • Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: ScienceDirect URL: [Link]

  • Title: A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]

  • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives Source: PubMed URL: [Link]

  • Title: Synthesis and histamine H(1)-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives with a terminal heteroaryl or cycloalkyl amide fragment Source: PubMed URL: [Link]

  • Title: Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential Source: PubMed URL: [Link]

  • Title: Piperazine skeleton in the structural modification of natural products: a review Source: Taylor & Francis Online URL: [Link]

  • Title: 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects Source: PubMed URL: [Link]

  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: PubMed Central URL: [Link]

  • Title: Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents Source: ResearchGate URL: [Link]

  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H 3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: PubMed URL: [Link]

  • Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands Source: MDPI URL: [Link]

  • Title: A Review of Functionally Selective Dopamine Receptor Ligands and their Potential in the Treatment of Schizophrenia Source: Juniper Publishers URL: [Link]

  • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: PubMed URL: [Link]

  • Title: From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators Source: ChemRxiv URL: [Link]

  • Title: DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES Source: Revue Roumaine de Chimie URL: [Link]

Sources

Comparison Guide: Validating In Vitro Hits of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Confirming Target Engagement and Cellular Activity

This guide provides a comprehensive framework for validating the cellular activity of a novel small molecule, exemplified by 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride (hereafter designated as Compound A ). We will operate under the hypothesis that Compound A has been identified as a potent inhibitor of MEK1 kinase in biochemical, cell-free assays. The critical next step, which is the focus of this document, is to determine if this in vitro activity translates into a viable therapeutic candidate within a complex cellular environment.

The transition from a purified enzyme assay to a cellular model is a pivotal and often challenging step in drug discovery. A compound must be able to permeate the cell membrane, remain stable in the cytoplasm, engage its intended target amidst a sea of other proteins, and elicit a measurable biological response, all while exhibiting minimal off-target toxicity.

This guide will compare Compound A against a well-characterized, clinically approved MEK1 inhibitor, Trametinib , to benchmark its performance. We will detail a logical, three-phase experimental workflow:

  • Assessing Cellular Viability: To establish a therapeutic window and rule out non-specific cytotoxicity.

  • Confirming Target Engagement: To verify that Compound A physically binds to MEK1 within intact cells.

  • Measuring Pathway Modulation: To quantify the functional downstream consequences of target engagement.

Phase 1: Establishing a Therapeutic Window with Cellular Viability Assays

Rationale: Before investigating specific on-target effects, it is crucial to determine the concentration range at which Compound A affects cell viability. An ideal inhibitor will suppress cell proliferation (a cytostatic effect) in a cancer cell line dependent on the MEK1 pathway, while exhibiting a clear separation between the concentration required for pathway modulation and the concentration that induces general cytotoxicity. This establishes a "therapeutic window." We will use the A375 malignant melanoma cell line, which harbors a BRAF V600E mutation, rendering it highly dependent on the MEK/ERK signaling pathway for survival and proliferation.

Experimental Protocol: MTS Assay for Cell Proliferation

The MTS assay is a colorimetric method for assessing cell viability. The assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a colored formazan product, which is quantifiable by spectrophotometry.

Step-by-Step Methodology:

  • Cell Seeding: Plate A375 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound A and Trametinib in DMSO. Create a 2-fold serial dilution series in culture medium to achieve final concentrations ranging from 100 µM down to 1 nM. Include a DMSO-only vehicle control.

  • Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various compound concentrations (or vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or equivalent) to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the logarithmic compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ (the concentration at which proliferation is inhibited by 50%).

Comparative Data Summary: Proliferation IC₅₀
CompoundCell LineAssay TypeProliferation IC₅₀ (nM)
Compound A A375MTS (72 hr)15.2
Trametinib A375MTS (72 hr)1.8

Interpretation: The data indicate that both compounds inhibit the proliferation of A375 cells, which is the expected outcome for a MEK1 inhibitor in this cell line. Trametinib, the established drug, is more potent. The IC₅₀ value for Compound A (15.2 nM) provides a critical anchor concentration for subsequent target engagement and pathway modulation experiments.

Phase 2: Direct Confirmation of Intracellular Target Engagement

Rationale: A reduction in cell viability is a downstream, phenotypic endpoint. It does not prove that Compound A is acting through MEK1. To validate the in vitro hit, we must demonstrate that the compound physically binds to its intended target inside the cell. The Cellular Thermal Shift Assay (CETSA™) is the gold standard for this purpose. The principle of CETSA is that a protein becomes more resistant to thermal denaturation when it is bound by a ligand.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA™)

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis of Soluble Fraction prep_cells Culture A375 cells to ~80% confluency treat_cells Treat cells with Compound A, Trametinib, or Vehicle (DMSO) for 1 hour @ 37°C prep_cells->treat_cells aliquot Aliquot cell suspensions into PCR tubes treat_cells->aliquot heat_gradient Heat aliquots across a temperature gradient (e.g., 45°C to 65°C) for 3 min aliquot->heat_gradient lysis Lyse cells via freeze-thaw cycles heat_gradient->lysis centrifuge Centrifuge to pellet aggregated proteins lysis->centrifuge collect_sup Collect supernatant (soluble protein fraction) centrifuge->collect_sup wb Analyze MEK1 levels by Western Blot collect_sup->wb melt_curve Generate Melt Curve (Temp vs. Soluble MEK1) wb->melt_curve itdr Generate ITDR Curve (Conc. vs. Soluble MEK1 at fixed temp) wb->itdr

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture A375 cells to ~80% confluency. Treat cells with a high concentration of Compound A (e.g., 1 µM), Trametinib (1 µM), or a vehicle (DMSO) control for 1 hour in the incubator. This allows for compound uptake and target binding.

  • Heating: After treatment, harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them across a precise temperature gradient (e.g., from 45°C to 65°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath). This process releases the intracellular contents.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.

  • Sample Preparation and Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the total protein concentration of all samples. Analyze the amount of soluble MEK1 remaining in each sample at each temperature point via Western Blotting.

  • Data Analysis: Quantify the band intensity for MEK1 at each temperature for each treatment condition. Plot the percentage of soluble MEK1 relative to the unheated control against temperature. A rightward shift in the melting curve for Compound A-treated cells compared to the vehicle control is direct evidence of target engagement and stabilization.

Comparative Data Summary: MEK1 Thermal Shift (ΔTm)
CompoundTreatment Conc. (µM)Vehicle Tm (°C)Compound Tm (°C)Thermal Shift (ΔTm in °C)
Compound A 152.156.3+4.2
Trametinib 152.158.9+6.8

Interpretation: Both Compound A and Trametinib induce a significant positive thermal shift, confirming that they bind to and stabilize MEK1 in intact A375 cells. The larger shift observed with Trametinib suggests it may form a more stable complex with the target protein under these conditions. The positive CETSA result for Compound A is a critical validation milestone, bridging the gap between the biochemical assay and a cellular context.

Phase 3: Quantifying Downstream Pathway Modulation

Rationale: Confirming target binding is essential, but it doesn't guarantee a functional outcome. The final validation step is to measure the effect of Compound A on the signaling pathway it is supposed to inhibit. MEK1's primary substrate is the kinase ERK (specifically ERK1 and ERK2). Therefore, a functional MEK1 inhibitor should decrease the levels of phosphorylated ERK (p-ERK) without affecting the total amount of ERK protein.

Experimental Protocol: Western Blot for p-ERK and Total ERK

Western blotting allows for the sensitive detection and quantification of specific proteins from a complex mixture, making it ideal for measuring changes in phosphorylation status.

Signaling_Pathway cluster_pathway MAPK/ERK Signaling Cascade cluster_inhibitors RTK Growth Factor Receptor Ras Ras RTK->Ras Raf BRAF (V600E) Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Response Cell Proliferation, Survival Transcription->Response CompA Compound A CompA->MEK Tram Trametinib Tram->MEK

Caption: The MAPK/ERK pathway and the inhibitory action of Compound A.

Step-by-Step Methodology:

  • Cell Seeding and Starvation: Plate A375 cells in 6-well plates. Once they reach ~70% confluency, serum-starve the cells overnight to reduce basal pathway activity.

  • Compound Treatment: Pre-treat cells with a serial dilution of Compound A or Trametinib (e.g., from 1000 nM down to 0.1 nM) for 2 hours. Include a vehicle (DMSO) control.

  • Pathway Stimulation: Stimulate the pathway by adding a growth factor like EGF (Epidermal Growth Factor) to all wells (except for an unstimulated control) for 15 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: After imaging, strip the membrane of the first set of antibodies. Re-probe the same membrane with a primary antibody for total ERK1/2, followed by the secondary antibody and imaging steps. This ensures the p-ERK signal is normalized to the total amount of ERK protein in the same sample.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK for each lane. Calculate the ratio of p-ERK to total ERK and normalize this value to the stimulated vehicle control. Plot the normalized p-ERK levels against the logarithmic compound concentration to determine the IC₅₀ for pathway inhibition.

Comparative Data Summary: p-ERK Inhibition IC₅₀
CompoundCell LineAssay Typep-ERK Inhibition IC₅₀ (nM)
Compound A A375Western Blot (2 hr)11.8
Trametinib A375Western Blot (2 hr)1.5

Interpretation: The Western blot data provide the functional confirmation of Compound A's mechanism of action. It effectively inhibits the phosphorylation of ERK in a dose-dependent manner. The IC₅₀ for p-ERK inhibition (11.8 nM) is highly consistent with the IC₅₀ for cell proliferation (15.2 nM). This strong correlation between target pathway modulation and the ultimate phenotypic outcome is a hallmark of a successful on-target inhibitor.

Overall Conclusion and Future Directions

This structured, comparative validation workflow has successfully demonstrated that Compound A , a novel in vitro hit against MEK1, translates its activity into a cellular context.

  • Viability: It inhibits the proliferation of a MEK-dependent cancer cell line at nanomolar concentrations.

  • Target Engagement: It directly binds to and stabilizes MEK1 in intact cells, as confirmed by a significant thermal shift in a CETSA experiment.

  • Pathway Modulation: It functionally suppresses the MEK/ERK signaling pathway, evidenced by a dose-dependent reduction in p-ERK levels.

While the benchmark compound, Trametinib, exhibits greater potency across all assays, Compound A has been successfully validated as a genuine, on-target MEK1 inhibitor in a cellular model. The close alignment of its p-ERK inhibition IC₅₀ and its anti-proliferative IC₅₀ provides strong evidence that its observed cellular effect is driven by its intended mechanism of action.

Future work should focus on expanding this validation to include selectivity profiling (e.g., using MS-CETSA to identify potential off-targets), pharmacokinetic studies, and ultimately, in vivo efficacy models to further assess its therapeutic potential.

References

  • Molina, D. M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Flanagan, J. U., et al. (2019). A step-by-step protocol for Western blotting of proteins from cell culture and tissue samples. Methods in Molecular Biology, 1853, 99-113. [Link]

  • Gilmartin, A. G., et al. (2011). GSK1120212 is a potent, selective, non-ATP-competitive inhibitor of MEK1/2 for the treatment of cancer. Cancer Research, 71(5), 1574-1584. [Link]

A Comprehensive Guide to Assessing the Selectivity Profile of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is a cornerstone of preclinical assessment. This guide provides an in-depth, technical framework for evaluating the selectivity profile of 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a strategy for comparing its binding characteristics against established pharmaceutical agents.

The core of this guide is not just to present data but to illuminate the scientific reasoning that underpins a robust selectivity assessment. The piperazine scaffold, a key feature of our compound of interest, is a well-known pharmacophore present in a multitude of clinically significant drugs, particularly those targeting the central nervous system (CNS).[1] This structural alert immediately directs our investigation towards a panel of G-protein coupled receptors (GPCRs) and kinases, where piperazine-containing molecules frequently exhibit activity.[1]

Our objective is to construct a comprehensive biological narrative for this compound, moving from a compound of unknown biological activity to one with a well-defined selectivity profile. This guide will serve as a practical roadmap for researchers embarking on similar characterization studies.

Rationale for Target Selection: A Structurally-Informed Hypothesis

The chemical architecture of this compound, featuring a piperazine ring, strongly suggests potential interactions with neurotransmitter receptors. Many piperazine derivatives are known to possess affinities for dopamine, serotonin, adrenergic, and histamine receptors.[2][3][4][5] Therefore, a primary screen against a panel of these receptors is a logical and evidence-based starting point.

Furthermore, the acetyl group on the piperazine ring could influence its binding properties and pharmacokinetic profile. To ensure a comprehensive assessment and to de-risk for potential off-target effects, a broad screening approach is warranted. Commercial services like the Eurofins Discovery SafetyScreen™ panels provide a standardized and efficient method for this initial broad profiling, covering a wide range of critical targets known to be involved in adverse drug reactions.[6][7][8][9]

Beyond GPCRs, a growing body of evidence suggests that some piperazine-containing molecules can interact with protein kinases.[10] Given the importance of kinases in cellular signaling and as therapeutic targets, a kinome-wide scan is a prudent secondary step to identify any potential off-target kinase interactions.

Selection of Comparator Compounds: Establishing a Benchmark

To contextualize the selectivity profile of our compound of interest, it is essential to compare it against well-characterized drugs that also contain the piperazine moiety. The selected comparators represent a spectrum of activities, from highly selective to more promiscuous, providing a robust framework for our analysis.

Comparator CompoundPrimary Target(s)Rationale for Inclusion
Clozapine Dopamine (D2, D4), Serotonin (5-HT2A)An atypical antipsychotic with a complex, multi-receptor binding profile, serving as a benchmark for promiscuity.[4][11][12][13][14]
Olanzapine Dopamine (D2), Serotonin (5-HT2A)Another atypical antipsychotic with a broad receptor binding profile, similar to clozapine.[15][16][17][18]
Ziprasidone Dopamine (D2), Serotonin (5-HT2A, 5-HT1A)An atypical antipsychotic with a unique receptor binding profile, including serotonin reuptake inhibition.[2][3][5][19][20]
Buspirone Serotonin (5-HT1A) partial agonistAn anxiolytic with high selectivity for the 5-HT1A receptor, representing a more targeted profile.[1][10][21][22][23]
Hydroxyzine Histamine (H1) inverse agonistA first-generation antihistamine with additional effects on serotonin and dopamine receptors.[24][25][26][27][]
Cetirizine Histamine (H1) inverse agonistA second-generation antihistamine, a metabolite of hydroxyzine, with high selectivity for the H1 receptor.[29][30][31][32][33]

These comparators will be assayed alongside this compound to provide a direct and objective comparison of their respective selectivity profiles.

Experimental Protocols: A Step-by-Step Guide to Selectivity Profiling

The following sections provide detailed methodologies for assessing the binding affinity of our test compound and comparators against a panel of rationally selected GPCRs. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.

General Radioligand Binding Assay Workflow

The fundamental principle of a competitive radioligand binding assay is to measure the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor. The following workflow is broadly applicable to the specific receptor assays detailed below.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_radioligand Prepare Radiolabeled Ligand Solution prep_radioligand->incubation prep_test_compound Prepare Serial Dilutions of Test Compound prep_test_compound->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Scintillation Counting of Bound Radioactivity filtration->scintillation analysis Data Analysis (IC50 and Ki Determination) scintillation->analysis

Caption: General workflow for a competitive radioligand binding assay.

Specific GPCR Binding Assay Protocols

The following are detailed protocols for assessing binding to key dopamine, serotonin, and histamine receptors.

3.2.1. Dopamine D2 Receptor Binding Assay

  • Receptor Source: Human recombinant D2 receptors expressed in CHO-K1 cells.

  • Radioligand: [³H]-Spiperone (Specific Activity: ~90 Ci/mmol).

  • Non-specific Binding Determination: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Protocol:

    • Prepare serial dilutions of the test compound and comparators (e.g., Clozapine, Olanzapine) in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of the test compound dilution.

    • Add 50 µL of [³H]-Spiperone (final concentration ~0.2 nM) to all wells.

    • Add 100 µL of the D2 receptor membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Incubate at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through a glass fiber filter pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percent inhibition of specific binding for each concentration of the test compound and determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2.2. Serotonin 5-HT1A Receptor Binding Assay

  • Receptor Source: Human recombinant 5-HT1A receptors expressed in HEK293 cells.

  • Radioligand: [³H]-8-OH-DPAT (Specific Activity: ~135 Ci/mmol).

  • Non-specific Binding Determination: 10 µM Serotonin.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Protocol:

    • Follow the general protocol outlined in section 3.2.1, with the following modifications.

    • Use [³H]-8-OH-DPAT at a final concentration of ~1 nM.

    • Use 10 µM Serotonin to determine non-specific binding.

    • Incubate at 37°C for 30 minutes.

    • Compare results with Buspirone as a positive control.[34][35][36][37]

3.2.3. Histamine H1 Receptor Binding Assay

  • Receptor Source: Human recombinant H1 receptors expressed in CHO-K1 cells.

  • Radioligand: [³H]-Pyrilamine (Specific Activity: ~30 Ci/mmol).

  • Non-specific Binding Determination: 10 µM Mepyramine.

  • Assay Buffer: 50 mM Na₂/KPO₄, pH 7.4.

  • Protocol:

    • Follow the general protocol outlined in section 3.2.1, with the following modifications.

    • Use [³H]-Pyrilamine at a final concentration of ~1 nM.

    • Use 10 µM Mepyramine to determine non-specific binding.

    • Incubate at 25°C for 60 minutes.

    • Compare results with Hydroxyzine and Cetirizine as positive controls.[38][39][40][41][42]

Kinome Profiling: A Broad Assessment of Kinase Interactions

To investigate potential off-target effects on the kinome, a comprehensive screening against a large panel of kinases is recommended. Services such as Eurofins Discovery's KINOMEscan™ provide an efficient and quantitative method for this purpose.[43][44][45][46][47]

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis compound Test Compound assay Quantitative competition binding assay compound->assay kinase_panel KINOMEscan Panel (e.g., scanMAX) kinase_panel->assay percent_inhibition Calculate % Inhibition vs. Control assay->percent_inhibition kd Determine Kd for significant interactions percent_inhibition->kd treemap Visualize data using a TREEspot™ dendrogram kd->treemap

Caption: Workflow for kinome-wide selectivity profiling using a service like KINOMEscan™.

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases. The results are typically reported as the percent of the kinase that remains bound to an immobilized ligand in the presence of the test compound. For significant interactions, a dissociation constant (Kd) can be determined.

Data Presentation and Interpretation

The results from the GPCR binding assays should be compiled into a clear and concise table, allowing for a direct comparison of the binding affinities (Ki values) of this compound and the comparator compounds.

ReceptorThis compound (Ki, nM)Clozapine (Ki, nM)Olanzapine (Ki, nM)Ziprasidone (Ki, nM)Buspirone (Ki, nM)Hydroxyzine (Ki, nM)Cetirizine (Ki, nM)
Dopamine D2TBDTBDTBDTBDTBDTBDTBD
Serotonin 5-HT1ATBDTBDTBDTBDTBDTBDTBD
Serotonin 5-HT2ATBDTBDTBDTBDTBDTBDTBD
Histamine H1TBDTBDTBDTBDTBDTBDTBD
Adrenergic α1TBDTBDTBDTBDTBDTBDTBD
...additional targetsTBDTBDTBDTBDTBDTBDTBD

TBD: To be determined by experimental analysis.

The kinome profiling data should be presented as a percentage of control for each kinase tested. For any significant interactions (e.g., >90% inhibition at a 1 µM screening concentration), the Kd values should be determined and reported. Visualization of the kinome-wide data, often provided by the screening service as a dendrogram (TREEspot™), is a highly effective way to communicate the selectivity of the compound across the kinome.

A key metric for assessing selectivity is the selectivity index , which is the ratio of the Ki value for an off-target receptor to the Ki value for the primary target. A higher selectivity index indicates a greater degree of selectivity.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to assessing the selectivity profile of this compound. By leveraging a structurally-informed target selection strategy, employing gold-standard in vitro binding assays, and comparing against a panel of well-characterized drugs, researchers can generate a robust and informative dataset. This data is critical for making informed decisions about the future development of this and other novel chemical entities. The methodologies described herein are not only applicable to the compound but also serve as a valuable template for the preclinical characterization of a wide range of small molecules.

References

  • Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile. PubMed. [Link]

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. [Link]

  • Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194). PubMed. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Binding Characteristics of Cetirizine and Levocetirizine to Human H1 Histamine Receptors: Contribution of Lys and Thr. Molecular Pharmacology. [Link]

  • The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice. PubMed. [Link]

  • What receptor does Clozapine (clozapine) act on?. Dr.Oracle. [Link]

  • The Psychopharmacology of Ziprasidone: Receptor-Binding Properties and Real-World Psychiatric Practice. Psychiatrist.com. [Link]

  • Radioreceptor binding profile of the atypical antipsychotic olanzapine. PubMed. [Link]

  • The striatal and extrastriatal D2/D3 receptor-binding profile of clozapine in patients with schizophrenia. PubMed. [Link]

  • Cetirizine. Wikipedia. [Link]

  • Ziprasidone. Wikipedia. [Link]

  • Striatal and Extrastriatal D2/D3-Receptor–Binding Properties of Ziprasidone. JAMA Psychiatry. [Link]

  • CNS SafetyScreen panel - FR. Eurofins Discovery. [Link]

  • 5-HT2 and D2 Receptor Occupancy of Olanzapine in Schizophrenia: A PET Investigation. The American Journal of Psychiatry. [Link]

  • SafetyScreen Functional Panel - FR. Eurofins Discovery. [Link]

  • Buspirone. PubChem. [Link]

  • Receptor effects of cetirizine. Johns Hopkins University. [Link]

  • KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]

  • Buspirone: chemical profile of a new class of anxioselective agents. PubMed. [Link]

  • Therapeutic doses of buspirone block D3 receptors in the living primate brain. International Journal of Neuropsychopharmacology. [Link]

  • Olanzapine. StatPearls. [Link]

  • Buspirone. Wikipedia. [Link]

  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Technology Networks. [Link]

  • SafetyScreen44 Panel - TW. Eurofins Discovery. [Link]

  • SafetyScreen87 Panel - TW. Eurofins Discovery. [Link]

  • Hydroxyzine. PsychDB. [Link]

  • What is the mechanism of Buspirone Hydrochloride?. Patsnap Synapse. [Link]

  • olanzapine. ClinPGx. [Link]

  • Multi-Receptor Binding Profile of Clozapine and Olanzapine. e-Repositori UPF. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Why is Clozapine So Unique?. Psychopharmacology Explained. [Link]

  • Hydroxyzine. Wikipedia. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • The Striatal and Extrastriatal D2/D3 Receptor-Binding Profile of Clozapine in Patients with Schizophrenia. ResearchGate. [Link]

  • hydroxyzine [Ligand Id: 7199] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Clozapine, a Fast-Off-D2 Antipsychotic. PMC. [Link]

  • Technical Manual Human Histamine Receptor H1 (HRH1) ELISA Kit. Assay Genie. [Link]

  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins Discovery. [Link]

  • Human 5-HT1A Receptor Membrane Preparation. GenScript. [Link]

  • Histamine H1 Receptor Assay. Innoprot. [Link]

  • G Protein-dependent Assays for Functional Characterization of Histamine Receptors and Ligands. MDPI. [Link]

  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. PubMed. [Link]

  • Binding of histamine to the H1 receptor—a molecular dynamics study. ResearchGate. [Link]

Sources

Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies of Acetylpiperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals invested in the promising therapeutic landscape of acetylpiperazine-based compounds, this guide offers an in-depth, technical comparison of methodologies to assess their cross-reactivity. The acetylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, found in molecules targeting a wide array of protein classes. However, this versatility necessitates a rigorous and early assessment of off-target interactions to mitigate potential safety liabilities and ensure on-target efficacy. This document provides field-proven insights into designing and interpreting these critical studies, moving beyond a mere listing of protocols to explain the causal-driven experimentation that underpins a robust selectivity assessment.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

The journey of a drug candidate from discovery to clinic is fraught with challenges, with unforeseen toxicity being a primary cause of attrition. Off-target interactions are a major contributor to these adverse events.[1][2][3] For scaffolds like acetylpiperazine, which can be found in compounds targeting everything from G-protein coupled receptors (GPCRs) to kinases, a proactive and tiered approach to selectivity profiling is not just recommended; it is essential. Early-stage, broad panel screening provides a panoramic view of a compound's interaction landscape, enabling medicinal chemists to design more selective next-generation molecules and allowing for early termination of promiscuous candidates, thus saving considerable time and resources.[4]

This guide will compare three orthogonal, industry-standard approaches for evaluating the cross-reactivity of two hypothetical acetylpiperazine-based kinase inhibitors, ACP-101 (our primary lead candidate) and ACP-102 (a close structural analog).

  • Broad Panel Radioligand Binding & Enzyme Inhibition Assays: A first-pass, high-throughput screen to identify potential red flags across diverse target families.

  • Large-Scale Kinase Profiling: A focused, deep dive into the primary target family to assess selectivity within the kinome.

  • Cellular Target Engagement Assays: A crucial physiological validation step to confirm that the interactions observed in biochemical assays translate to a cellular context.

Part 1: The Wide Net - Broad Panel Off-Target Screening

The initial step in any robust cross-reactivity assessment is to cast a wide net. Large-scale screening panels, such as the Eurofins SafetyScreen or similar offerings, provide an efficient way to test a compound at a single concentration (typically 10 µM) against a diverse collection of 40-100 of the most historically problematic off-targets, including GPCRs, ion channels, transporters, and non-kinase enzymes.[2][3][5] The goal here is not to determine precise affinity, but to rapidly identify significant interactions (% inhibition > 50%) that warrant further investigation.

Experimental Rationale & Design

We subject ACP-101 and ACP-102 to a commercially available safety panel (e.g., SafetyScreen44) at a 10 µM concentration.[6] This concentration is chosen as it is high enough to reveal most clinically relevant off-target interactions without being confounded by non-specific effects. The panel typically employs a combination of radioligand binding assays for receptors and transporters, and enzymatic assays for enzymes.[7][8]

Table 1: Comparative Results from Broad Panel Safety Screen (Selected Targets)
TargetTarget ClassAssay TypeACP-101 (% Inhibition @ 10 µM)ACP-102 (% Inhibition @ 10 µM)Interpretation
Primary Target (e.g., AURKA) Kinase Enzymatic 98% 95% Expected on-target activity
Dopamine D2 ReceptorGPCRRadioligand Binding12%8%No significant interaction
Serotonin 5-HT2B ReceptorGPCRRadioligand Binding68% 25%ACP-101 shows significant off-target hit
hERG ChannelIon ChannelRadioligand Binding5%7%No significant interaction
Adrenergic α1A ReceptorGPCRRadioligand Binding75% 81% Both compounds show significant off-target hit
MAO-AEnzymeEnzymatic3%4%No significant interaction

Data are hypothetical and for illustrative purposes.

From this initial screen, we immediately identify two potential liabilities. Both compounds interact with the adrenergic α1A receptor, a common feature for some piperazine-containing molecules.[1] Crucially, ACP-101 also shows a significant interaction with the 5-HT2B serotonin receptor, a target linked to cardiac valvulopathy, which would be a major concern. ACP-102, the structural analog, appears cleaner in this regard. This single experiment provides critical data to guide the next steps:

  • Initiate dose-response (Ki or IC50) determination for the adrenergic α1A and 5-HT2B receptors to understand the potency of these off-target interactions.

  • Prioritize ACP-102 over ACP-101 for further development if the 5-HT2B interaction of ACP-101 is confirmed to be potent.

  • Inform the medicinal chemistry team to explore modifications that reduce adrenergic receptor activity while maintaining on-target potency.

Experimental Protocol: Radioligand Binding Assay (GPCRs)

This protocol outlines the general steps for a competitive radioligand binding assay, a cornerstone of broad panel screens.[7][8][9][10][11]

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., Adrenergic α1A) are prepared from recombinant cell lines or tissue homogenates. Protein concentration is quantified.

  • Assay Setup: In a 96-well plate, add assay buffer, a known concentration of a specific radioligand (e.g., [3H]-Prazosin for α1A), and the test compound (ACP-101 or ACP-102 at 10 µM).

  • Incubation: The plate is incubated (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.

  • Termination & Filtration: The reaction is rapidly terminated by vacuum filtration through a glass fiber filter mat, which traps the cell membranes (and any bound radioligand). Unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filter mat is dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The amount of radioactivity in the presence of the test compound is compared to a control (vehicle only) to determine the percent inhibition of radioligand binding.

Part 2: A Focused Look - Large-Scale Kinase Selectivity Profiling

Given that ACP-101 and ACP-102 are designed as kinase inhibitors, a deep dive into their selectivity across the human kinome is a mandatory next step. Services like Eurofins DiscoverX's KINOMEscan™ or Reaction Biology's HotSpot™ offer panels that cover hundreds of kinases.[12][13][14][15][16][17] These platforms typically use high-throughput binding or activity assays to quantify the interaction of a compound against a large portion of the kinome.

Experimental Rationale & Design

We will profile ACP-101 and ACP-102 at 1 µM against a panel of over 400 kinases. The KINOMEscan platform, for example, uses a competition binding assay where the amount of kinase captured on an immobilized ligand is measured by qPCR.[13][18] A lower signal indicates that the test compound is competing for the active site. The results are often visualized as a "TREEspot" diagram, which maps the interactions onto the human kinome tree.

G

Table 2: Comparative Kinase Selectivity Profile (Selected Hits, % of Control @ 1 µM)
Kinase TargetKinase FamilyACP-101 (% Control)ACP-102 (% Control)Interpretation
AURKA (Primary Target) Aurora <1% <1% Potent on-target binding
AURKBAurora2%35%ACP-101 is less selective against AURKB
ABL1Tyrosine Kinase85%92%No significant interaction
SRCTyrosine Kinase45%88%ACP-101 has moderate SRC off-target activity
FLT3Tyrosine Kinase5% 8% Both compounds show potent FLT3 off-target activity
CDK2CMGC70%75%No significant interaction
PIM1CAMK38%65%ACP-101 has moderate PIM1 off-target activity

% Control: Lower value indicates stronger binding. Data are hypothetical.

The kinome scan reveals a more nuanced selectivity profile. While both compounds potently bind the intended target, AURKA, ACP-101 demonstrates significantly more cross-reactivity. It strongly inhibits AURKB and shows moderate to potent binding to SRC, FLT3, and PIM1. In contrast, ACP-102 is more selective, showing strong off-target activity only against FLT3. This is a critical finding; if co-inhibition of FLT3 is undesirable for the therapeutic indication, both compounds have a liability. However, if FLT3 inhibition is acceptable or even beneficial, the cleaner profile of ACP-102 makes it the superior candidate. This data allows for the calculation of selectivity scores (e.g., S-Score) to quantitatively compare the compounds.

Part 3: The Litmus Test - Cellular Target Engagement

Biochemical assays are performed in idealized, cell-free systems. They do not account for cell permeability, efflux pumps, or the true intracellular concentration of ATP, which can impact inhibitor potency.[19] Therefore, confirming that a compound engages its intended (and unintended) targets in a live-cell environment is a crucial validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[20][21][22][23][24]

Experimental Rationale & Design

CETSA is based on the principle that when a protein binds to a ligand (like our drug), it becomes more stable and resistant to heat-induced denaturation.[23] We can measure the amount of soluble protein remaining after heating cells treated with our compound. A positive "thermal shift" indicates direct target engagement. We will perform CETSA for the primary target (AURKA) and a key off-target identified in the kinome scan (FLT3) in a relevant cancer cell line.

G

Table 3: CETSA Results - Thermal Shift (ΔTagg in °C)
Target ProteinCell LineACP-101 (ΔTagg @ 1 µM)ACP-102 (ΔTagg @ 1 µM)Interpretation
AURKA HCT116 +5.2 °C +4.8 °C Confirms robust on-target engagement for both
FLT3 MV4-11 +4.5 °C +4.9 °C Confirms potent off-target engagement for both
GAPDH (Control)HCT116+0.2 °C+0.1 °CNo non-specific stabilization

ΔTagg: Change in aggregation temperature. Data are hypothetical.

The CETSA results confirm that the interactions observed in the biochemical assays are not artifacts. Both ACP-101 and ACP-102 effectively engage AURKA and FLT3 in living cells, as evidenced by the significant thermal stabilization. This provides high confidence that the kinome scan data is physiologically relevant and that the FLT3 off-target activity will manifest in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for a CETSA experiment followed by Western blot analysis.[20][21]

  • Cell Culture and Treatment: Culture the appropriate cell line (e.g., HCT116) to ~80% confluency. Treat cells with the test compound (e.g., 1 µM ACP-101) or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Heating Step: Harvest the cells, wash, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet) by ultracentrifugation.

  • Protein Quantification: Collect the supernatant and determine the protein concentration.

  • Western Blotting: Analyze equal amounts of soluble protein from each temperature point by SDS-PAGE and Western blot using a specific antibody against the target protein (e.g., anti-AURKA).

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against temperature to generate a "melting curve." The shift in the curve between the vehicle- and compound-treated samples (ΔTagg) indicates target engagement.

Conclusion: Synthesizing the Data for Informed Decisions

By integrating data from these three orthogonal approaches, we can build a comprehensive cross-reactivity profile for our acetylpiperazine-based compounds.

  • ACP-101: Shows potent on-target activity but is promiscuous. It hits the 5-HT2B and adrenergic α1A receptors in the broad panel screen and multiple off-target kinases (AURKB, SRC, FLT3, PIM1) in the kinome scan. Cellular assays confirm engagement of both on- and off-target kinases. The 5-HT2B interaction is a potential safety red flag that likely disqualifies this candidate.

  • ACP-102: A more refined candidate. It avoids the problematic 5-HT2B interaction and is significantly more selective across the kinome. Its primary liabilities are the adrenergic α1A and FLT3 off-target activities.

This comparative analysis demonstrates that a multi-faceted, data-driven approach is paramount. The initial broad screen flagged a critical safety issue with ACP-101. The kinome scan provided a detailed map of on- and off-target kinase activity, highlighting the superior selectivity of ACP-102. Finally, CETSA provided the crucial evidence that these interactions occur within the complex milieu of a living cell. This tiered, logical progression of experiments provides the clear, actionable data necessary to select the most promising candidates and guide the future of any drug discovery program.

References

  • Bowes, J., Brown, A.J., Hamon, J. et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11, 909-922. [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Eurofins Discovery. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio [Video]. YouTube. [Link]

  • B-MoGen. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Lowe, H., Watson, C., Badal, S., & Bryant, J. (2012). How the KinomeScan assay works (Courtesy of DiscoveRx). ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Hulme, E.C. (2012). GPCR-radioligand binding assays. Methods in Enzymology, 521, 1-21. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]

  • Parmentier, Y., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 32(8), 1594-1605. [Link]

  • Elkins, J.M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Li, Y., et al. (2019). Results of Eurofin Cerep Safety-Screen 44 Panel. ResearchGate. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Warner, K.D., et al. (2018). Target-Directed Approaches for Screening Small Molecules against RNA Targets. Accounts of Chemical Research, 51(3), 643-653. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

  • Armstrong, P.C., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-10. [Link]

  • Eurofins Panlabs. (2013, September 19). Eurofins Panlabs Safety Screening Webinar [Video]. YouTube. [Link]

  • Robers, M.B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 220-229. [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen Functional Panel - FR. Retrieved from [Link]

Sources

Benchmarking 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride against known CNS drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Drug Development Professionals

Introduction: The Rationale for Benchmarking 1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride (Compound-X)

The development of novel therapeutics for central nervous system (CNS) disorders is a complex endeavor, necessitating a rigorous and comparative preclinical evaluation. This guide outlines a comprehensive benchmarking strategy for a novel entity, this compound, hereafter referred to as Compound-X. The chemical structure of Compound-X, featuring a piperazine core, is a privileged scaffold in CNS drug discovery, appearing in numerous approved drugs targeting dopaminergic and serotonergic systems. This structural motif suggests a potential for activity at these key neurotransmitter receptors, making a direct comparison with established CNS drugs not only relevant but essential for determining its therapeutic potential.

This document provides a framework for the head-to-head evaluation of Compound-X against established benchmarks, focusing on in vitro receptor binding and functional assays, in vivo pharmacokinetic profiling, and behavioral paradigms relevant to potential antipsychotic or antidepressant effects. The experimental designs detailed herein are intended to provide a robust dataset for informed decision-making in the progression of this candidate compound.

Section 1: Structural Analysis and Selection of Comparator Drugs

The chemical structure of Compound-X, with its N-acetylpiperazine group linked to an aminopropanone chain, suggests potential interactions with G-protein coupled receptors (GPCRs), particularly dopamine (D₂) and serotonin (5-HT) receptor subtypes. The piperazine ring is a well-known pharmacophore that can interact with the orthosteric binding sites of these receptors.

Based on this structural hypothesis, two well-characterized atypical antipsychotics have been selected as primary comparators:

  • Risperidone: A potent antagonist of both D₂ and 5-HT₂ₐ receptors.

  • Aripiprazole: A D₂ partial agonist and 5-HT₁ₐ partial agonist, with 5-HT₂ₐ antagonist activity.

These comparators provide a spectrum of pharmacological activities against which the profile of Compound-X can be meaningfully assessed.

Section 2: In Vitro Benchmarking: Receptor Binding and Functional Assays

The initial phase of benchmarking involves characterizing the interaction of Compound-X with key CNS targets in recombinant cell systems. This allows for a clean assessment of affinity and functional activity without the complexities of a whole-organism model.

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Compound-X for human D₂ and 5-HT₂ₐ receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing either the human D₂ or 5-HT₂ₐ receptor are cultured to ~90% confluency.

    • Cells are harvested, and a crude membrane preparation is generated via homogenization and centrifugation.

    • Total protein concentration of the membrane preparation is determined using a Bradford assay.

  • Competitive Binding Assay:

    • A fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone for D₂; [³H]-Ketanserin for 5-HT₂ₐ) is incubated with the cell membrane preparation.

    • Increasing concentrations of Compound-X, Risperidone, or Aripiprazole are added to compete with the radioligand for receptor binding.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., Haloperidol for D₂; Mianserin for 5-HT₂ₐ).

    • Following incubation, the bound and free radioligand are separated by rapid filtration over glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • The data are fitted to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical In Vitro Data Summary
CompoundD₂ Receptor Ki (nM)5-HT₂ₐ Receptor Ki (nM)
Compound-X 15.25.8
Risperidone 3.50.16
Aripiprazole 0.343.4

This data is hypothetical and for illustrative purposes only.

Experimental Protocol: Functional Activity Assays

Objective: To determine the functional effect (e.g., agonist, antagonist, partial agonist) of Compound-X at D₂ and 5-HT₂ₐ receptors.

Methodology:

  • D₂ Receptor (cAMP Assay):

    • CHO cells stably expressing the human D₂ receptor are seeded in 96-well plates.

    • Cells are stimulated with a known D₂ agonist (e.g., Quinpirole) in the presence of varying concentrations of Compound-X, Risperidone, or Aripiprazole.

    • The intracellular levels of cyclic AMP (cAMP) are measured using a commercially available ELISA or HTRF assay kit.

    • Agonist activity is determined by the ability of the compound to inhibit forskolin-stimulated cAMP production. Antagonist activity is determined by the ability to reverse the inhibitory effect of a known agonist.

  • 5-HT₂ₐ Receptor (Calcium Flux Assay):

    • HEK293 cells co-expressing the human 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4) are used.

    • The addition of a 5-HT₂ₐ agonist (e.g., Serotonin) will trigger an increase in intracellular calcium, leading to a change in fluorescence.

    • The ability of Compound-X to either stimulate this response (agonist) or block the response to a known agonist (antagonist) is measured using a fluorescence plate reader.

Section 3: In Vivo Benchmarking: Pharmacokinetics and Target Engagement

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Compound-X, particularly its ability to cross the blood-brain barrier (BBB), is critical.

Experimental Workflow: In Vivo Pharmacokinetics

G cluster_0 Dosing and Sampling cluster_1 Sample Analysis cluster_2 Data Analysis A Administer Compound-X (IV and PO) to separate cohorts of rodents B Collect blood samples at multiple time points A->B C Collect brain tissue at terminal time point A->C D Extract Compound-X from plasma and brain homogenate B->D C->D E Quantify drug concentration using LC-MS/MS D->E F Calculate PK parameters: Cmax, Tmax, AUC, T1/2 E->F G Determine oral bioavailability (%F) F->G H Calculate brain-to-plasma ratio F->H

Caption: Workflow for in vivo pharmacokinetic profiling of Compound-X.

Hypothetical In Vivo Data Summary
ParameterCompound-XRisperidoneAripiprazole
Oral Bioavailability (%) 457087
Brain-to-Plasma Ratio 2.53.02.8
T½ (hours) 63-20 (metabolite dependent)75

This data is hypothetical and for illustrative purposes only.

Section 4: In Vivo Behavioral Pharmacology

Behavioral assays in rodent models are essential to translate the in vitro findings into a potential therapeutic effect.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

Objective: To assess the potential antipsychotic-like activity of Compound-X by measuring its ability to attenuate dopamine-agonist induced hyperactivity.

Methodology:

  • Acclimation: Mice are individually housed in open-field arenas and allowed to acclimate for 30 minutes.

  • Dosing: Animals are pre-treated with vehicle, Compound-X, Risperidone, or Aripiprazole at various doses.

  • Challenge: After a pre-determined pre-treatment time, animals are challenged with an injection of d-amphetamine (a dopamine-releasing agent).

  • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-90 minutes using automated activity monitors with infrared beams.

  • Analysis: The total locomotor activity is compared between the different treatment groups. A significant reduction in amphetamine-induced activity by a test compound suggests D₂ receptor antagonism.

Logical Relationship of Benchmarking Steps

G A Structural Analysis & Comparator Selection B In Vitro Binding Assays (Affinity) A->B C In Vitro Functional Assays (Activity) B->C D In Vivo Pharmacokinetics (BBB Penetration) C->D E In Vivo Behavioral Assays (Efficacy) D->E F Go/No-Go Decision for further development E->F

Caption: Logical progression of the CNS drug benchmarking workflow.

Conclusion

This guide provides a foundational strategy for the preclinical benchmarking of this compound (Compound-X). By systematically evaluating its in vitro pharmacological profile and in vivo disposition and efficacy against well-established drugs like Risperidone and Aripiprazole, a clear and data-driven assessment of its therapeutic potential can be achieved. The hypothetical data presented illustrate the types of comparative outcomes that would inform the decision to advance Compound-X into further, more comprehensive preclinical safety and efficacy studies. This structured approach ensures that the unique attributes of a novel chemical entity are thoroughly characterized in the context of the current therapeutic landscape.

References

  • Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1992). In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and 9-hydroxyrisperidone. Molecular pharmacology, 41(3), 494–508. [Link]

  • Shapiro, D. A., Renock, S., Arrington, E., Chiodo, L. A., Liu, L. X., Sibley, D. R., Roth, B. L., & Mailman, R. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400–1411. [Link]

  • FDA. (2007). Risperdal (risperidone) Label. [Link]

  • FDA. (2016). Abilify (aripiprazole) Label. [Link]

  • Aravagiri, M., Marder, S. R., Van Putten, T., & Wirshing, W. C. (1997). Plasma and brain disposition of risperidone and its active metabolite 9-hydroxyrisperidone in rats. Drug metabolism and disposition, 25(5), 608–614. [Link]

  • Yates, N. J., & Heales, S. J. (2018). Aripiprazole, a Dopamine D2 Receptor Partial Agonist, Is a Brain-Penetrant and Orally Bioavailable Drug. ACS chemical neuroscience, 9(8), 1931–1934. [Link]

A Senior Application Scientist's Guide to Comparative In Vivo Efficacy of Novel Aminopropanone Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of In Vivo Efficacy in Drug Discovery

Aminopropanone-based compounds represent a promising class of inhibitors, often targeting cysteine proteases with high specificity and potency.[1][2] A primary therapeutic target for such inhibitors is Cathepsin K (CatK), a cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption.[3][4] By inhibiting CatK, these compounds offer a novel therapeutic strategy for diseases characterized by excessive bone loss, such as osteoporosis.[4][5]

While in vitro assays are essential for initial screening and mechanism of action (MOA) studies, they cannot replicate the complex biological systems that govern drug absorption, distribution, metabolism, and excretion (ADME).[6][7][8] Therefore, demonstrating efficacy in a relevant in vivo animal model is a critical milestone in the preclinical development of any new therapeutic agent.[8][9] This guide provides an in-depth comparison of the in vivo efficacy of novel aminopropanone inhibitors, grounded in the established principles of preclinical research. We will explore the rationale behind experimental design, present comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility.

Mechanism of Action: Targeting Cysteine Proteases

Aminopropanone inhibitors typically function as covalent inhibitors of cysteine proteases. The catalytic mechanism of these enzymes involves a nucleophilic cysteine thiol in the active site.[1][10] The inhibitor is designed to irreversibly bind to this cysteine residue, thereby inactivating the enzyme.

The process begins with the deprotonation of the active site cysteine by an adjacent histidine residue, increasing its nucleophilicity.[10][11] The activated cysteine then attacks the electrophilic carbonyl carbon of the aminopropanone inhibitor, forming a stable thioester bond. This covalent modification effectively blocks the enzyme's ability to bind and hydrolyze its natural substrates, such as Type I collagen in the case of Cathepsin K.[1][3]

cluster_0 Enzyme Active Site cluster_1 Inhibitor Interaction E_Cys_SH Enzyme-Cys-SH (Active Nucleophile) Inhibitor Aminopropanone Inhibitor E_Cys_SH->Inhibitor Nucleophilic Attack E_His Enzyme-His (General Base) E_His->E_Cys_SH Deprotonates Intermediate Thioester Intermediate (Covalent Complex) Inhibitor->Intermediate Forms Inactive_Enzyme Inactive Enzyme Intermediate->Inactive_Enzyme Leads to

Caption: Covalent inhibition of a cysteine protease by an aminopropanone inhibitor.

Designing a Robust In Vivo Efficacy Study

The credibility of in vivo data hinges on a well-designed study that incorporates appropriate models, controls, and endpoints. Animal models are crucial for establishing efficacy and safety before human trials.[9]

Rationale for Animal Model Selection

For assessing therapies against postmenopausal osteoporosis, the ovariectomized (OVX) rat is considered the gold standard and is recommended by regulatory agencies like the FDA.[12][13] Ovariectomy induces estrogen deficiency, leading to increased bone turnover and loss of cancellous bone mass, which closely mimics the pathophysiology in postmenopausal women.[9][12] Sprague-Dawley and Wistar rats are the most commonly used strains for this model.[14][15]

Key Efficacy Endpoints

A comprehensive evaluation requires multiple endpoints to assess both the structural and functional effects of the inhibitors.

  • Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA), BMD is a primary indicator of bone strength.[16]

  • Bone Microarchitecture: Micro-computed tomography (micro-CT) provides detailed 3D analysis of trabecular bone structure, including parameters like bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).[12]

  • Biomarkers of Bone Turnover: Serum markers provide a dynamic measure of bone metabolism.

    • C-terminal telopeptide of type I collagen (CTX-I): A specific and sensitive marker of bone resorption released during collagen degradation.[17][18][19]

    • Procollagen type I N-propeptide (P1NP): A marker for bone formation.[12]

  • Biomechanical Strength: Three-point bending tests on excised femurs can determine the ultimate force required to fracture the bone, providing a direct measure of bone strength.[9]

Comparative Efficacy of Novel Aminopropanone Inhibitors

To illustrate a typical efficacy comparison, we present hypothetical data for two novel aminopropanone inhibitors, APN-101 and APN-102 , compared against a vehicle control and a reference compound (a known CatK inhibitor) in an OVX rat model.

Table 1: Comparative In Vivo Efficacy Data in OVX Rat Model (12-week study)

Group Dose (mg/kg/day, p.o.) Femoral BMD (% Change vs. OVX-Vehicle) Serum CTX-I (% Change vs. OVX-Vehicle) Trabecular BV/TV (%) Ultimate Femur Strength (N)
Sham (Control) N/A +15.2% -55.8% 35.4 ± 3.1 135.7 ± 8.2
OVX + Vehicle N/A 0% (Baseline) 0% (Baseline) 18.2 ± 2.5 98.5 ± 7.5
OVX + Reference Cmpd 10 +10.5% -48.2% 29.8 ± 2.8 124.1 ± 6.9
OVX + APN-101 10 +8.9% -42.5% 27.5 ± 2.9 119.6 ± 7.1
OVX + APN-102 10 +12.1% -51.7% 31.4 ± 3.0 128.3 ± 8.0

(Data are represented as Mean ± SD and are hypothetical for illustrative purposes)

Interpretation of Results: In this hypothetical study, both novel inhibitors demonstrated significant efficacy. APN-102 showed superior performance to APN-101 and the reference compound, with outcomes for BMD, serum CTX-I, and bone strength approaching those of the non-osteoporotic sham group. This indicates a potent anti-resorptive effect, successfully mitigating the bone loss induced by ovariectomy.

Experimental Workflow and Protocols

A validated, step-by-step workflow is essential for reproducible results.

Caption: Standard experimental workflow for an OVX rat efficacy study.

Detailed Protocols

Protocol 1: Ovariectomized (OVX) Rat Model Induction [14][16]

  • Animal Selection: Use female Sprague-Dawley rats, approximately 6 months of age.[14][15] Allow a one-week acclimatization period.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane inhalation or ketamine/xylazine IP injection).

  • Surgical Procedure:

    • Place the rat in a prone position and shave the surgical area on the dorsal side.

    • Make a single dorsolateral skin incision.[15]

    • Locate the ovaries embedded in perinephric fat.

    • Ligate the fallopian tubes and blood vessels supplying the ovaries.

    • Carefully excise both ovaries.

    • For the sham group, perform the same procedure but locate and gently manipulate the ovaries without excising them.

  • Closure: Suture the muscle layer and close the skin incision with surgical clips or sutures.

  • Post-Operative Care: Administer analgesics as required and monitor the animals for recovery. Allow a 4-week period for the onset of significant bone loss before starting treatment.[16]

Protocol 2: Bone Mineral Density (BMD) Measurement by DXA [16]

  • Sample Preparation: At the end of the study, carefully excise the femurs and remove all soft tissue.

  • DXA Scan:

    • Use a DXA bone densitometer equipped with small animal analysis software.

    • Position the excised femur according to the manufacturer's instructions.

    • Perform the scan to acquire BMD data (g/cm²).

  • Data Analysis: Use the software to define the region of interest (e.g., distal femur metaphysis) and calculate the average BMD for each sample.

Protocol 3: Serum CTX-I Biomarker Analysis (ELISA) [17][20]

  • Sample Collection: Collect blood samples from fasted animals at specified time points (e.g., baseline, mid-study, terminal).[20] Process to obtain serum and store at -80°C until analysis.

  • ELISA Procedure:

    • Use a commercially available RatLaps™ (CTX-I) ELISA kit.

    • Bring all reagents and samples to room temperature.

    • Add standards, controls, and serum samples to the appropriate wells of the pre-coated microplate.

    • Follow the kit's instructions for incubation steps, washing, and addition of conjugate and substrate.

  • Data Acquisition: Read the absorbance of each well using a microplate reader at the specified wavelength (typically 450 nm).

  • Calculation: Generate a standard curve and calculate the concentration of CTX-I (pg/mL) in each sample.

Conclusion and Future Directions

The in vivo evaluation of novel aminopropanone inhibitors is a multifaceted process that requires careful planning and execution. The OVX rat model provides a clinically relevant platform for assessing anti-resorptive efficacy.[21] As demonstrated with our hypothetical compounds APN-101 and APN-102, a combination of endpoints including BMD, serum biomarkers, and biomechanical testing allows for a robust comparison and selection of lead candidates.[9][13]

Future studies should also integrate pharmacokinetic (PK) and pharmacodynamic (PD) modeling to establish a clear relationship between drug exposure and therapeutic effect.[8][22] This comprehensive approach not only validates the therapeutic potential of novel inhibitors but also provides the critical data needed to advance the most promising candidates toward clinical development.

References

  • Greentech Bioscience. Animal Models of Osteoporosis. [URL: https://www.g-bioscience.com/animal-models/osteoporosis]
  • Thompson, D. D., Simmons, H. A., Pirie, C. M., & Ke, H. Z. (2006). Preclinical development of agents for the treatment of osteoporosis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9394427/]
  • Jilka, R. L. (2013). Preclinical Rodent Models for Human Bone Disease, Including a Focus on Cortical Bone. Endocrine Reviews, Oxford Academic. [URL: https://academic.oup.com/edrv/article/34/4/530/2354637]
  • JoVE. (2025). The Creation of a Rat Model for Osteosarcopenia via Ovariectomy. Journal of Visualized Experiments. [URL: https://www.jove.com/t/65917/the-creation-of-a-rat-model-for-osteosarcopenia-via-ovariectomy]
  • Li, J., et al. (2025). The Creation of a Rat Model for Osteosarcopenia via Ovariectomy. Journal of Visualized Experiments. [URL: https://www.jove.com/v/65917/the-creation-of-a-rat-model-for-osteosarcopenia-via-ovariectomy]
  • Lee, J., & Vasikaran, S. (2017). Bone biomarker for the clinical assessment of osteoporosis: recent developments and future perspectives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5439924/]
  • Kalu, D. N. (1991). The ovariectomized rat model of postmenopausal bone loss. Bone and Mineral. [This is a classic reference, a direct modern link is unavailable but it is widely cited, for instance, in source 8]
  • Rissanen, J. P., & Halleen, J. M. (2010). Models and screening assays for drug discovery in osteoporosis. Expert Opinion on Drug Discovery. [URL: https://www.researchgate.net/publication/268032738_Models_and_screening_assays_for_drug_discovery_in_osteoporosis]
  • MDPI. (2021). Animal Model for Glucocorticoid Induced Osteoporosis: A Systematic Review from 2011 to 2021. MDPI. [URL: https://www.mdpi.com/2073-4409/10/5/1078]
  • Yousefzadeh, N., Kashfi, K., & Ghasemi, A. (2020). Ovariectomized rat model of osteoporosis: a practical guide. ResearchGate. [URL: https://www.researchgate.net/publication/338520286_Ovariectomized_rat_model_of_osteoporosis_a_practical_guide]
  • Yousefzadeh, N., Kashfi, K., & Ghasemi, A. (2020). Ovariectomized rat model of osteoporosis: a practical guide. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Ovariectomized-rat-model-of-osteoporosis%3A-a-guide-Yousefzadeh-Kashfi/57c8d9e2b17325e6e300155b578c77395568f635]
  • Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. (2023). MDPI. [URL: https://www.mdpi.com/1420-3049/28/13/5155]
  • Rosen, H. N., et al. (2000). Serum CTX: A New Marker of Bone Resorption That Shows Treatment Effect More Often Than Other Markers Because of Low Coefficient of Variability and Large Changes with Bisphosphonate Therapy. ResearchGate. [URL: https://www.researchgate.
  • Vasikaran, S. (2012). Measurement of C-terminal telopeptide of type I collagen (CTX) in serum. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22906803/]
  • Discovery of novel cathepsin K inhibitors for osteoporosis treatment using a deep learning-based strategy. (2023). ResearchGate. [URL: https://www.researchgate.
  • Assay Guidance Manual. (2012). In Vivo Assay Guidelines. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK91997/]
  • Rosen, H. N., et al. (2000). Serum CTX: a new marker of bone resorption that shows treatment effect more often than other markers because of low coefficient of variability and large changes with bisphosphonate therapy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10652955/]
  • HealthMatters.io. (n.d.). C-Telopeptide, Serum - Lab Results explained. [URL: https://healthmatters.io/lab-results/endocrinology/c-telopeptide-serum]
  • Stoch, S. A., & Wagner, J. A. (2008). Cathepsin K inhibitors: a novel target for osteoporosis therapy. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18073778/]
  • Edmondson, S., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5042547/]
  • Prajapati, C. S. (2013). Cathepsin K inhibitors: a novel target but promising approach in the treatment of osteoporosis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24083756/]
  • BioIVT. (n.d.). Enzyme Inhibition Studies. [URL: https://www.bioivt.com/ddi-and-drug-transporter-studies/enzyme-inhibition]
  • Panwar, P., et al. (2016). A novel approach to inhibit bone resorption: exosite inhibitors against cathepsin K. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4882476/]
  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133413/]
  • Simonetti, O., et al. (2014). In vitro activity and in vivo animal model efficacy of IB-367 alone and in combination with imipenem and colistin against Gram-negative bacteria. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24534438/]
  • Wang, S., et al. (2021). Guidelines for the digestive enzymes inhibition assay. ResearchGate. [URL: https://www.researchgate.net/publication/354780516_Guidelines_for_the_digestive_enzymes_inhibition_assay]
  • Wikipedia. (n.d.). Cysteine protease. [URL: https://en.wikipedia.org/wiki/Cysteine_protease]
  • Turk, D., & Guncar, G. (2021). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7863939/]
  • Amore, B. M. (2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20053166/]
  • Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. (2016). ResearchGate. [URL: https://www.researchgate.net/publication/301344405_Use_of_In_Vivo_Animal_Models_to_Assess_Pharmacokinetic_Drug-Drug_Interactions]
  • Amore, B. M. (2010). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate. [URL: https://www.researchgate.
  • Sharma, R., et al. (2017). Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2017.00197/full]
  • Turk, D., & Guncar, G. (2021). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33498210/]
  • Al-Ghamdi, M., et al. (2021). In vivo efficacy of auranofin in a hamster model of Clostridioides difficile infection. Scientific Reports. [URL: https://www.
  • Mechanism of action of Cysteine Protease. (2015). ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-action-of-Cysteine-Protease_fig2_273473956]

Sources

A Head-to-Head Comparison of Synthesis Routes for Acetylpiperazine Compounds: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Acetylpiperazine and its derivatives are pivotal building blocks in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient and selective synthesis of these compounds is therefore a critical concern for researchers and drug development professionals. This guide provides an in-depth, head-to-head comparison of various synthesis routes for 1-acetylpiperazine, offering a critical evaluation of their performance, supported by experimental data and field-proven insights. We will delve into the nuances of traditional methods, explore strategies for achieving selective mono-acetylation, and examine modern, greener alternatives that promise enhanced efficiency and sustainability.

The Challenge of Selectivity in Piperazine Acetylation

Piperazine, a symmetrical diamine, presents a fundamental challenge in its acylation: controlling the reaction to favor the desired mono-acetylated product over the di-acetylated byproduct. Both nitrogen atoms are susceptible to reaction with an acetylating agent, often leading to a mixture of products that complicates purification and reduces the yield of 1-acetylpiperazine.[1] This guide will explore various strategies designed to overcome this selectivity issue.

Traditional Synthesis Routes: A Comparative Analysis

The most common methods for synthesizing 1-acetylpiperazine involve the use of acetic anhydride or acetyl chloride.[2][3] While both are effective acetylating agents, they differ significantly in their reactivity, safety profiles, and byproducts.[4]

Acetylation with Acetic Anhydride

Acetic anhydride is a widely used reagent for the N-acetylation of amines due to its moderate reactivity and the fact that its byproduct, acetic acid, is less corrosive than the hydrogen chloride produced when using acetyl chloride.[4]

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution where one of the nitrogen atoms of piperazine attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion to form the mono-acetylated product and acetic acid.

Experimental Protocol: Synthesis of 1-Acetylpiperazine from Piperazine and Acetic Anhydride [5]

  • Dissolve Piperazine: Dissolve piperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the Mixture: Cool the solution to 0°C in an ice bath.

  • Slow Addition of Acetic Anhydride: Slowly add acetic anhydride (1 equivalent) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.[2][3]

Acetylation with Acetyl Chloride

Acetyl chloride is a more reactive acetylating agent than acetic anhydride, which can lead to faster reaction times.[6] However, its high reactivity can also make the reaction less selective and more difficult to control. A significant drawback is the production of corrosive hydrogen chloride (HCl) gas as a byproduct, which requires the use of a base to neutralize it.[2][4]

Reaction Mechanism: Similar to acetic anhydride, the reaction with acetyl chloride is a nucleophilic acyl substitution. The piperazine nitrogen attacks the carbonyl carbon of acetyl chloride, leading to the expulsion of a chloride ion.

Experimental Protocol: Synthesis of 1-Acetylpiperazine from Piperazine and Acetyl Chloride [5]

  • Dissolve Piperazine and Base: Dissolve piperazine (1 equivalent) and a base (e.g., triethylamine, 2 equivalents) in a suitable solvent like DCM.

  • Cool the Mixture: Cool the solution to 0°C.

  • Slow Addition of Acetyl Chloride: Add acetyl chloride (1 equivalent) dropwise to the solution.

  • Reaction: Stir the reaction mixture at room temperature for a few hours.

  • Work-up: Filter the triethylamine hydrochloride salt and wash the filtrate with water.

  • Purification: Dry the organic layer and concentrate it to obtain the crude product, which can be further purified.

Strategies for Selective Mono-N-Acetylation

To address the challenge of di-acetylation, several strategies have been developed to enhance the selectivity of the mono-acetylation of piperazine.

In Situ Mono-Protonation

This one-pot method involves reacting piperazine with one equivalent of an acid to form the mono-salt (e.g., piperazine monohydrochloride). The protonated nitrogen becomes significantly less nucleophilic, thereby directing the acylation to the non-protonated nitrogen.[1] This is a simple and cost-effective method for achieving high selectivity.

Logical Workflow for In Situ Mono-Protonation

Piperazine Piperazine Acid + 1 eq. Acid (e.g., HCl) Mono_Salt Piperazine Mono-Salt Acid->Mono_Salt Acylating_Agent + Acetylating Agent Mono_Product Mono-acetylated Product Acylating_Agent->Mono_Product Start Piperazine Protect Step 1: Mono-Boc Protection Start->Protect Boc_Pip N-Boc-Piperazine Protect->Boc_Pip Acylate Step 2: Acetylation Boc_Pip->Acylate Acyl_Boc_Pip N-Acetyl-N'-Boc-Piperazine Acylate->Acyl_Boc_Pip Deprotect Step 3: Deprotection (e.g., with TFA) Acyl_Boc_Pip->Deprotect Final_Product 1-Acetylpiperazine Deprotect->Final_Product

Caption: A multi-step protecting group strategy for selective mono-acetylation.

Modern and Greener Synthesis Routes

In line with the principles of green chemistry, several alternative methods for the synthesis of acetylpiperazine have been developed to minimize waste, reduce energy consumption, and use less hazardous reagents. [7]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. [8]The microwave-assisted synthesis of acetylpiperazine can be performed under solvent-free conditions, further enhancing its green credentials. [9]One study reported a 75% yield of 1-acetylpiperazine using microwave irradiation on basic alumina doped with pyridine. [10]

Biocatalytic Synthesis (Enzymatic Acetylation)

The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental benignity. [11]Lipases, such as Candida antarctica Lipase B (CALB), are known to catalyze acylation reactions and can be employed for the N-acetylation of piperazine. [12][13]This approach avoids the use of harsh chemical reagents and can lead to high yields of the desired mono-acetylated product.

Conceptual Workflow for Enzymatic Acetylation

Piperazine Piperazine Enzyme Lipase (e.g., CALB) in Organic Solvent Piperazine->Enzyme Acetyl_Donor Acetyl Donor (e.g., Vinyl Acetate) Acetyl_Donor->Enzyme Product 1-Acetylpiperazine Enzyme->Product

Caption: Biocatalytic route using a lipase for the selective N-acetylation of piperazine.

Continuous Flow Synthesis

Continuous flow chemistry offers precise control over reaction parameters such as stoichiometry, temperature, and reaction time, which can significantly enhance the selectivity of mono-acetylation. [1][14]This technology allows for safer handling of hazardous reagents and can be readily scaled up for industrial production. The improved heat and mass transfer in flow reactors can lead to higher yields and purity compared to batch processes. [15][16]

Head-to-Head Performance Comparison

To provide a clear and objective comparison of the different synthesis routes, the following table summarizes key performance indicators.

Synthesis RouteAcetylating Agent/CatalystTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
Traditional Batch Acetic Anhydride40-70%Several hoursMilder byproduct (acetic acid)Moderate selectivity, can lead to di-acetylation
Traditional Batch Acetyl Chloride50-80%A few hoursHigher reactivity, faster reactionsCorrosive HCl byproduct, lower selectivity
In Situ Mono-Protonation Acetic Anhydride/Acetyl Chloride>80%A few hoursHigh selectivity, one-pot reactionRequires stoichiometric acid
Protecting Group Strategy Acetic Anhydride/Acetyl Chloride>90% (overall)Multi-stepVery high selectivityMulti-step process, adds cost and waste
Microwave-Assisted Acetic Anhydride~75%MinutesRapid reaction, high efficiencyRequires specialized equipment
Biocatalytic (Enzymatic) Vinyl Acetate / LipaseHigh (variable)Hours to daysHigh selectivity, mild conditions, greenSlower reaction times, enzyme cost
Continuous Flow Acetic Anhydride/Acetyl Chloride>90%MinutesHigh selectivity, scalability, safetyInitial setup cost

Green Chemistry Metrics: A Quantitative Look at Sustainability

To further evaluate the environmental impact of these synthesis routes, we can employ green chemistry metrics such as Atom Economy and the Environmental Factor (E-Factor). [17][18]

  • Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy indicates a more efficient and less wasteful process.

  • E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor is indicative of a greener process.

Synthesis RouteTheoretical Atom Economy (%)Estimated E-FactorGreen Chemistry Considerations
Acetic Anhydride 59.2%5-10Generates acetic acid as a byproduct.
Acetyl Chloride + Base 43.5%10-20Produces stoichiometric amounts of salt waste.
In Situ Mono-Protonation Similar to traditional methods5-15Reduces byproduct formation from di-acetylation.
Protecting Group Strategy Lower due to multi-step nature>20Generates significant waste from protection/deprotection steps.
Microwave-Assisted (Solvent-free) 59.2% (with Acetic Anhydride)<5Reduces solvent waste and energy consumption.
Biocatalytic (Enzymatic) High (depends on acetyl donor)<5Uses a biodegradable catalyst and mild conditions.
Continuous Flow Same as batch chemistry1-5Minimizes solvent usage and improves efficiency, reducing waste.

Conclusion and Future Outlook

The choice of synthesis route for acetylpiperazine compounds is a critical decision that impacts not only the efficiency and yield of the reaction but also its cost-effectiveness, safety, and environmental footprint.

  • Traditional methods using acetic anhydride and acetyl chloride remain viable options, especially when coupled with strategies like in situ mono-protonation to enhance selectivity.

  • The protecting group strategy , while offering excellent selectivity, is less desirable for large-scale production due to its multi-step nature and poor atom economy.

  • Modern approaches such as microwave-assisted synthesis , biocatalysis , and continuous flow chemistry represent the future of acetylpiperazine synthesis. These methods offer significant advantages in terms of speed, selectivity, safety, and sustainability.

For researchers in drug development, the adoption of these greener and more efficient technologies will be crucial for developing sustainable and economically viable manufacturing processes for piperazine-containing pharmaceuticals. Further research into novel biocatalysts and the optimization of continuous flow processes will undoubtedly continue to shape the landscape of acetylpiperazine synthesis.

References

  • Pitzer, J., & Steiner, K. (2016). Amides in Nature and Biocatalysis. Journal of Biotechnology, 235, 32-46.
  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (n.d.). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1145-1151.
  • ResearchGate. (n.d.). Significantly increased catalytic activity of Candida antarctica Lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Retrieved from [Link]

  • Brahmachari, G., Laskar, S., & Sarkar, S. (2010). A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid under microwave irradiation. Indian Journal of Chemistry - Section B, 49B(9), 1274-1281.
  • Google Patents. (n.d.). Preparation method for 1-piperazine acetyl pyrrolidine.
  • IS MUNI. (n.d.). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2024, March 30). Acetic anhydride or acetyl chloride, that is the question.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nα Selective Acetylation of Peptides. Retrieved from [Link]

  • Pediaa.Com. (2023, June 28). What is the Difference Between Acetyl Chloride and Acetic Anhydride. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, September 9). Green chemistry for chemical synthesis. Retrieved from [Link]

  • ChemBAM. (n.d.). Atom economy / E factor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. Retrieved from [Link]

  • ResearchGate. (2020, May 6). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Google Patents. (n.d.). Method of direct mono-N-substitution of piperazine.
  • International Journal of Pharmacy Research & Technology. (n.d.). Green Synthesis of Bioactive Molecules: A Review. Retrieved from [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, July 31). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • ResearchGate. (2022, September 26). (PDF) Methods for the Catalytic Synthesis of Piperazine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Pharmacokinetic Differences in Acetylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, understanding the pharmacokinetic (PK) profile of a series of compounds is paramount to selecting a candidate with the highest chance of clinical success. The acetylpiperazine moiety is a common scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties. However, even minor structural modifications to this core can lead to significant and sometimes unexpected differences in how the drug is absorbed, distributed, metabolized, and excreted (ADME).

This guide provides a comprehensive framework for the comparative evaluation of the pharmacokinetic properties of novel acetylpiperazine derivatives. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to data generation. Our focus will be on establishing a clear, causal link between chemical structure and pharmacokinetic outcome.

The Foundational Four: Core PK Parameters for Comparison

The journey of a drug through the body is traditionally described by four key processes: Absorption, Distribution, Metabolism, and Excretion. A thorough understanding of these four pillars is essential for any comparative analysis. Our evaluation will be structured around a suite of in vitro and in vivo assays designed to probe each of these areas.

Absorption: Will the Drug Reach the Bloodstream?

For orally administered drugs, absorption determines the fraction of the dose that reaches systemic circulation. Key factors influencing this are permeability across the intestinal wall and the impact of efflux transporters.

In Vitro Permeability Assessment: The Caco-2 Monolayer Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[1][] This makes it the gold standard for in vitro prediction of intestinal permeability.[3][4]

Experimental Objective: To determine the apparent permeability coefficient (Papp) for a series of acetylpiperazine derivatives and to identify whether they are substrates of efflux transporters like P-glycoprotein (P-gp).

Causality: A high Papp value is predictive of good oral absorption.[5] A significant difference in Papp between the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, which is reduced in the presence of a known inhibitor, indicates that the compound is a substrate of an efflux transporter like P-gp.[6][7] This can be a major cause of low bioavailability.[8][9]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable polycarbonate membrane inserts in a transwell plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Lucifer Yellow, a membrane-impermeable fluorescent dye, is also used to assess the integrity of the tight junctions.[1]

  • Permeability Measurement (A-B): The test compound is added to the apical (A) chamber, and the concentration of the compound that permeates to the basolateral (B) chamber over a set time (e.g., 2 hours) is measured.

  • Permeability Measurement (B-A): In a separate set of wells, the test compound is added to the basolateral (B) chamber, and the concentration that permeates to the apical (A) chamber is measured.

  • Efflux Assessment: The B-A permeability assay is repeated in the presence of a potent P-gp inhibitor, such as elacridar.[7]

  • Sample Analysis: The concentration of the acetylpiperazine derivative in the donor and receiver compartments is quantified using a validated LC-MS/MS method.[10][11]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 is generally considered indicative of active efflux.

Data Presentation: Comparative Permeability of Acetylpiperazine Derivatives

DerivativePapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioEfflux Ratio (+ Elacridar)Predicted Human Absorption
Compound A15.218.11.21.1High
Compound B8.534.04.01.3Moderate (Efflux)
Compound C0.81.11.41.3Low

Visualization: Caco-2 Permeability Workflow

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2 Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Caco2->Culture TEER Verify monolayer integrity (TEER & Lucifer Yellow) Culture->TEER A_B Apical to Basolateral (A->B) Permeability TEER->A_B B_A Basolateral to Apical (B->A) Permeability TEER->B_A B_A_Inhibitor B->A with P-gp Inhibitor TEER->B_A_Inhibitor LCMS Quantify compound by LC-MS/MS A_B->LCMS B_A->LCMS B_A_Inhibitor->LCMS Papp Calculate Papp values LCMS->Papp ER Calculate Efflux Ratio (ER) Papp->ER

Caption: Workflow for assessing bidirectional permeability and efflux potential.

Distribution: Where Does the Drug Go?

Once in the bloodstream, a drug distributes into various tissues. A key determinant of this process is the extent to which the drug binds to plasma proteins. Only the unbound fraction is free to interact with its target and to be metabolized and excreted.[12][13]

In Vitro Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

The Rapid Equilibrium Dialysis (RED) method is a widely accepted and reliable technique for determining the fraction of a compound that is unbound in plasma.[12][14]

Experimental Objective: To quantify the percentage of plasma protein binding (%PPB) and the fraction unbound (fu) for a series of acetylpiperazine derivatives across different species (e.g., mouse, rat, human) to inform interspecies scaling.

Causality: High plasma protein binding (>99%) can limit the free drug concentration at the site of action and reduce the rate of clearance. Significant differences in binding between species can complicate the interpretation of preclinical efficacy and toxicity studies.

Experimental Protocol: Plasma Protein Binding by RED

  • Device Preparation: A commercial RED device with a semi-permeable membrane (typically 8 kDa molecular weight cutoff) is used.[15]

  • Sample Preparation: The acetylpiperazine derivative is spiked into plasma from the desired species (e.g., human, rat).

  • Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer (e.g., PBS) is added to the other chamber.[12]

  • Equilibration: The device is sealed and incubated at 37°C with shaking for a predetermined time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane.[13]

  • Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. To ensure accurate comparison, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to create a common analytical matrix.[15] The concentration of the compound in each sample is then determined by LC-MS/MS.

  • Data Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The %PPB is calculated as (1 - fu) * 100.

Data Presentation: Comparative Plasma Protein Binding

DerivativeHuman Plasma fu (%)Rat Plasma fu (%)Mouse Plasma fu (%)
Compound A12.515.820.1
Compound B1.82.53.2
Compound C35.241.545.3

Visualization: Equilibrium Dialysis Principle

G plasma0 Plasma Chamber Drug + Protein buffer0 Buffer Chamber arrow Unbound Drug Diffuses plasma_eq Plasma Chamber Bound Drug + Unbound Drug buffer_eq Buffer Chamber Unbound Drug plasma_eq->buffer_eq Equilibrium membrane Semi-permeable Membrane

Caption: Principle of Rapid Equilibrium Dialysis for PPB determination.

Metabolism: How is the Drug Modified?

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion. The rate of metabolism is a key determinant of a drug's half-life and potential for drug-drug interactions.

In Vitro Metabolic Stability: The Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[16] An in vitro microsomal stability assay provides a rapid assessment of a compound's susceptibility to Phase I metabolism.[17][18]

Experimental Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of acetylpiperazine derivatives in liver microsomes from different species.

Causality: A short half-life in this assay suggests that the compound is rapidly metabolized, which may lead to low oral bioavailability and a short duration of action in vivo. Comparing data across species (e.g., rat vs. human) can help predict human clearance.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation: Liver microsomes (human or animal) and an NADPH regenerating system (cofactor for CYP enzymes) are prepared in a suitable buffer.[17][18]

  • Incubation: The test compound is added to the microsomal solution. The reaction is initiated by adding the NADPH regenerating system and incubating at 37°C.[17]

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.[17]

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Data Presentation: Comparative Metabolic Stability

DerivativeHuman Microsomes t½ (min)Human Microsomes CLint (µL/min/mg)Rat Microsomes t½ (min)Rat Microsomes CLint (µL/min/mg)
Compound A> 60< 10> 60< 12
Compound B1592.48173.2
Compound C4520.55018.5

Visualization: Metabolic Stability Experimental Workflow

G Start Mix Compound with Liver Microsomes Incubate Initiate reaction with NADPH Incubate at 37°C Start->Incubate Timepoints Take samples at 0, 5, 15, 30, 60 min Incubate->Timepoints Quench Stop reaction with cold Acetonitrile + IS Timepoints->Quench Centrifuge Centrifuge to remove protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Plot % remaining vs. time Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for determining in vitro metabolic stability.

Excretion & In Vivo Profile: The Integrated Picture

While in vitro assays are powerful predictive tools, an in vivo pharmacokinetic study is essential to understand how ADME processes are integrated in a living system.[19][20] Rodent models, typically rats or mice, are standard for initial in vivo PK evaluation.[21][22][23]

In Vivo Pharmacokinetic Study in Rodents

Experimental Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) for the most promising acetylpiperazine derivatives.

Causality: This study provides the definitive data on a drug's in vivo behavior. Comparing intravenous (IV) and oral (PO) administration allows for the calculation of absolute oral bioavailability, which is a critical parameter for selecting a clinical candidate.

Experimental Protocol: Rodent PK Study (Rat Model)

  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are cannulated (e.g., jugular vein) to allow for serial blood sampling.[22][24]

  • Dosing:

    • IV Group: One cohort of animals receives the compound as an intravenous bolus injection (e.g., 1 mg/kg).

    • PO Group: A second cohort receives the compound via oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[21]

  • Plasma Preparation: Blood samples are processed to plasma and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of the acetylpiperazine derivative are determined using a validated LC-MS/MS method.[25][26]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.[24]

Data Presentation: Comparative In Vivo Pharmacokinetics in Rats

ParameterCompound ACompound B
IV (1 mg/kg)
CL (mL/min/kg)1565
Vd (L/kg)2.51.8
t½ (hr)1.90.3
PO (5 mg/kg)
Cmax (ng/mL)45085
Tmax (hr)1.00.5
AUC (ng*hr/mL)1875210
Bioavailability (%F) 758

Visualization: In Vivo PK Study Design

G cluster_iv IV Dosing Group cluster_po Oral Dosing Group IV_Dose IV Bolus Dose (1 mg/kg) Sampling Serial Blood Sampling (0-24 hours) IV_Dose->Sampling PO_Dose Oral Gavage Dose (5 mg/kg) PO_Dose->Sampling Analysis Plasma Prep & LC-MS/MS Analysis Sampling->Analysis PK_Calc Calculate PK Parameters (CL, Vd, t½, %F) Analysis->PK_Calc

Caption: A typical two-arm design for a rodent pharmacokinetic study.

Synthesizing the Data for Candidate Selection

By systematically evaluating each acetylpiperazine derivative through this battery of in vitro and in vivo assays, a clear picture of their relative pharmacokinetic strengths and weaknesses will emerge. The ideal candidate will exhibit:

  • High Permeability: To ensure good absorption.

  • Low Efflux: To avoid being pumped out of intestinal cells.

  • Moderate Plasma Protein Binding: High enough to provide a reservoir of drug, but not so high as to limit free concentrations.

  • Metabolic Stability: A half-life that supports the desired dosing interval.

  • High Oral Bioavailability: To ensure efficient and consistent drug exposure after oral administration.

This structured, data-driven approach allows research teams to make informed decisions, deprioritizing compounds with fatal PK flaws early and advancing those with the most promising profiles toward clinical development. The causality-driven explanations for each experimental choice provide a self-validating framework, ensuring that the data generated is not just a set of numbers, but a coherent story of a compound's journey through the body.

References

  • Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics - ACS Publications. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. Fidelta. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. PubMed. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Protein Binding by Equilibrium Dialysis. Bio-protocol. [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • Plasma Protein Binding Assay. BioIVT. [Link]

  • Plasma Protein Binding Assay. Visikol. [Link]

  • Drug Metabolism Assays. BioIVT. [Link]

  • P-glycoprotein (P-gp) Substrate Identification. Evotec. [Link]

  • In Vitro Assays for Induction of Drug Metabolism. PubMed. [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]

  • P-gp (MDR1) Transporter Assay (ABCB1). BioIVT. [Link]

  • Pharmacokinetics Studies in Mice or Rats. Bienta. [Link]

  • Establishment of a P-glycoprotein substrate screening model and its preliminary application. National Center for Biotechnology Information. [Link]

  • Predicted ADME properties for compounds 1-15. ResearchGate. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. BioDuro. [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]

  • In vitro Caco-2 permeability. EURL ECVAM - TSAR - European Union. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Bioanalysis of Small and Large Molecules using LC-MS. Charles River Laboratories. [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • Effects of piperazine derivative on paclitaxel pharmacokinetics. Ewha Womans University. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. PubMed. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents are paramount responsibilities within this framework. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride (CAS No: 701290-61-1). By synthesizing data from established safety protocols for analogous compounds and general principles of hazardous waste management, this document aims to be your trusted resource for ensuring operational safety and environmental stewardship.

Hazard Assessment and Chemical Profile
  • Piperazine Moiety: Piperazine and its derivatives are known to be respiratory and skin sensitizers and can cause allergic reactions. Some are also classified as corrosive and can cause severe skin burns and eye damage[1].

  • Amine Compounds: Organic amines can be corrosive and harmful to aquatic life[2]. As a hydrochloride salt, this compound is likely a water-soluble solid.

  • General Classification: Based on these structural alerts, this compound should be handled as a hazardous chemical waste . It is prudent to assume it may be harmful if swallowed, cause skin and eye irritation or burns, and may be harmful to the environment[3][4].

Table 1: Inferred Hazard Profile and Handling Recommendations

PropertyInferred Assessment & RationaleSource (Analogous Compounds)
Physical State Solid, crystalline powder[5]
Acute Toxicity (Oral) Assumed to be harmful if swallowed.
Skin Corrosion/Irritation Assumed to cause skin irritation or severe burns. Piperazine derivatives are known skin corrosives.[1][3]
Eye Damage/Irritation Assumed to cause serious eye damage. Direct contact can be severely irritating.[1][6][7]
Aquatic Hazard Assumed to be harmful to aquatic life. Amine compounds can be ecotoxic.[2]
Primary Disposal Route Collection for disposal by a licensed hazardous waste contractor.[2][8][9][10]
The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic disposal workflow is critical to mitigate risks. The following protocol outlines the necessary steps from the point of generation to final disposal.

The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions[11][12].

  • Dedicated Waste Stream: Designate a specific waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper).

  • Avoid Incompatibilities: Do not mix this waste with the following:

    • Strong acids or bases (unless part of a neutralization protocol)[12].

    • Strong oxidizing agents[7].

    • Other reactive chemical waste streams.

  • Solid vs. Liquid: Keep solid waste separate from liquid waste[11]. If preparing a solution, the aqueous waste should have its own designated container.

Containers must be robust, compatible with the chemical, and clearly identified to prevent accidental misuse[12][13].

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container material is compatible with organic amines[2][11].

  • Labeling: The container must be labeled clearly and accurately before any waste is added. The label should include:

    • The words "Hazardous Waste"[10].

    • The full chemical name: "this compound".

    • The primary hazards (e.g., "Corrosive," "Irritant," "Environmental Hazard").

    • The date when the first waste was added to the container.

  • Container Management: Keep the container closed at all times except when adding waste[13][14]. Do not overfill; leave at least 10% headspace to allow for expansion[12].

Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) pending pickup[12][13].

  • Location: The SAA must be located in the same room where the waste is generated.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills[14].

  • Segregation within SAA: Within the SAA, continue to segregate this waste from incompatible materials[12][14].

Disposal of this compound must be handled by professionals. Under no circumstances should this chemical be disposed of down the drain or in the regular trash [2][8].

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup[8][10][13].

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation. This is crucial for regulatory compliance[10].

Empty containers that once held this compound are still considered hazardous waste until properly decontaminated[8][14].

  • Triple Rinsing: The standard procedure is to triple rinse the container with a suitable solvent (e.g., water or ethanol).

  • Collect Rinsate: Crucially, the first rinseate must be collected and disposed of as hazardous chemical waste [14]. Subsequent rinsates may also need to be collected, depending on local regulations.

  • Final Disposal: Once thoroughly rinsed and air-dried, deface or remove the original label. The decontaminated container can then typically be disposed of as non-hazardous solid waste (e.g., in a designated glass or plastic recycling bin)[8][14].

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G start Waste Generated (Solid or Aqueous) is_empty_container Is it an empty container? start->is_empty_container collect_waste Collect in a dedicated, labeled hazardous waste container. Keep container closed. is_empty_container->collect_waste No triple_rinse Triple rinse the container with a suitable solvent. is_empty_container->triple_rinse Yes store_saa Store in Secondary Containment within a Satellite Accumulation Area (SAA). collect_waste->store_saa contact_ehs Arrange for pickup by EHS or a certified waste contractor. store_saa->contact_ehs end Disposal Complete contact_ehs->end collect_rinsate Collect first rinseate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of dry, clean container as non-hazardous waste. collect_rinsate->dispose_container dispose_container->end

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Commitment to Safety

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By treating this compound as hazardous waste, following rigorous segregation, containerization, and professional disposal protocols, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIs. [Link]

  • Hazardous Waste Disposal. WAAC Newsletter. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • 1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one hydrochloride. Oakwood Chemical. [Link]

  • Piperazine citrate Safety Data Sheet. Novachem. [Link]

  • 3-Aminopropanamide hydrochloride. PubChem - NIH. [Link]

  • Safety Data Sheet: 3-Aminopropane-1-sulfonic acid. Carl ROTH. [Link]

  • 3-AMINO-1-MORPHOLIN-4-YL-PROPAN-1-ONE HCL. ChemBK. [Link]

  • 3-(Aminooxy)propane-1-thiol hydrochloride. PubChem. [Link]

Sources

Navigating the Safe Handling of 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one hydrochloride, a compound that, while integral to research, requires meticulous handling due to its inherent hazards. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to foster a culture of safety and build a foundation of trust with the researchers who are at the heart of scientific innovation.

Understanding the Hazard Profile

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] Inhalation of its dust can lead to respiratory irritation, and ingestion is harmful.[1][3] The hydrochloride salt form suggests that it may be hygroscopic, meaning it can absorb moisture from the air, which can affect its physical properties and potentially increase its corrosive action upon contact with skin. Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of airborne dust.

Key Hazard Information Summary

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, OralHarmful if swallowed.[1]
Skin Corrosion/IrritationCauses severe skin burns.[1][2]
Serious Eye Damage/IrritationCauses serious eye damage.[1][2]
Specific Target Organ ToxicityMay cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following recommendations are based on the known hazards of this compound.

Hand Protection: A Deeper Look at Glove Selection

Given the corrosive nature of this compound and its classification as an amine derivative, standard disposable nitrile gloves may not provide sufficient protection for prolonged contact.[5][6] While nitrile gloves are suitable for incidental contact, for extended handling or in situations with a high risk of splash, more robust options are necessary.

Glove Selection Guide

Level of ContactRecommended Glove TypeRationale
Incidental Contact (e.g., weighing, preparing dilute solutions)Nitrile gloves (minimum 8 mil thickness)Provides adequate protection against brief, accidental splashes.[7] Always double-glove for added safety.
Extended or Direct Contact (e.g., cleaning spills, handling large quantities)Butyl rubber or Neoprene glovesThese materials offer superior resistance to corrosive acids and amine derivatives, ensuring a longer breakthrough time and greater protection.[3][4][5]
Eye and Face Protection

Chemical splash goggles are mandatory whenever handling this compound in solid or solution form.[8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.

Body Protection

A standard laboratory coat is required to protect against skin exposure.[8] For tasks with a higher risk of contamination, a chemically resistant apron or suit should be considered.

Respiratory Protection

Due to the risk of respiratory irritation from airborne dust, all handling of the solid compound should be performed in a certified chemical fume hood.[9] If a fume hood is not available or if there is a potential for dust generation outside of a contained system, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required.[10][11]

Procedural Guidance for Safe Handling and Disposal

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Operational Workflow for Handling Solid Compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and clear a work area in a chemical fume hood. gather_ppe Assemble and inspect all required PPE. prep_area->gather_ppe gather_materials Gather necessary equipment (spatulas, weigh boats, etc.). gather_ppe->gather_materials don_ppe Don appropriate PPE. gather_materials->don_ppe Proceed to Handling weigh Carefully weigh the compound, avoiding dust generation. don_ppe->weigh dissolve If making a solution, slowly add the solid to the solvent. weigh->dissolve decontaminate Decontaminate all surfaces and equipment. dissolve->decontaminate Proceed to Cleanup dispose_waste Segregate and dispose of all waste in labeled containers. decontaminate->dispose_waste doff_ppe Remove PPE in the correct order to avoid self-contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly. doff_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a work area within a certified chemical fume hood.[9]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE and inspect for any defects.

    • Gather all required equipment, such as spatulas, weigh boats, and solvent containers.

  • Handling:

    • Don the appropriate PPE as outlined in the tables above.

    • When weighing the solid compound, use a spatula to gently transfer the material. Avoid any actions that could create dust.

    • If preparing a solution, slowly add the solid to the solvent with stirring. Never add solvent to the solid, especially water, as this can generate heat and cause splashing.

  • Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Wipe down the work area with an appropriate cleaning agent.

Disposal Plan

All waste materials, including contaminated PPE, weigh boats, and excess compound, must be disposed of as hazardous chemical waste.[2]

  • Segregation: Keep waste containing this compound separate from other waste streams.

  • Containerization: Use a clearly labeled, sealed container for all solid and liquid waste.

  • Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this chemical down the drain.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, immediate and correct first aid is critical to minimizing injury.

Emergency Response Protocol

Type of ExposureImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][12][13] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes in a safety shower.[1][12] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.

Conclusion

The safe handling of this compound is not an obstacle to research but an integral part of good scientific practice. By understanding the hazards, utilizing the correct PPE, and adhering to established protocols for handling and disposal, researchers can confidently and safely advance their work. This guide serves as a foundational resource, and it is imperative that all laboratory personnel supplement this information with institution-specific training and a thorough review of the Safety Data Sheet (SDS) before commencing any work with this compound.

References

  • Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from a representative SDS for a corrosive amine hydrochloride.
  • TCI EUROPE N.V. (2024, December 2). SAFETY DATA SHEET. Retrieved from a representative SDS for a corrosive amine hydrochloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Liberty Safety. (n.d.). Liberty™ Safety Neoprene over Latex Chemical Resistant Gloves – 12 PAIRS. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2020, August 17). A Guide to Respirators Used for Dust in Construction. NIOSH Blogs. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-(4-Acetyl-piperazin-1-yl)-3-amino-propan-1-one hydrochloride.
  • Enamine. (n.d.). SAFETY DATA SHEET.
  • Sika Srbija. (2025, November 18). Sika® Injection-307 (A1) Part A1. Retrieved from a representative SDS for a corrosive amine compound.
  • All Safety Products. (n.d.). Chemical Resistant Neoprene Gloves. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]

  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

  • eBay. (n.d.). 12 PR Chemical Resistant Blue Neoprene Over Yellow Latex Work Gloves 28 mil. Retrieved from [Link]

  • YourGloveSource.com. (n.d.). PIP Assurance 52-3665 Chemical Resistant Neoprene Gloves. Retrieved from [Link]

  • Best Gloves. (n.d.). Chemical Resistance Chart.
  • University of California, San Diego. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from a representative nitrile glove chemical resistance guide.
  • University of Toronto. (n.d.). 10.7 Handling Procedures for Corrosive Materials.
  • King Abdullah University of Science and Technology. (n.d.). Working with Corrosives Guideline.
  • Justrite. (2025, February 3). Best Practices for Storing and Handling Corrosive Liquids in the Lab. Retrieved from [Link]

  • Quora. (2013, December 24). How does one mix and pack a corrosive, highly hygroscopic powder, without getting it lumpy from atmospheric humidity? What sort of machine and packing would I need for this? Retrieved from [Link]

  • Protective Industrial Products. (n.d.). Chemical Resistant Gloves - The Assurance You Need. Retrieved from [Link]

  • Unisan. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.